molecular formula C19H26NO4+ B1233792 Oxitropium CAS No. 99571-64-9

Oxitropium

Cat. No.: B1233792
CAS No.: 99571-64-9
M. Wt: 332.4 g/mol
InChI Key: NVOYVOBDTVTBDX-AGUVMIOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxitropium bromide (CAS 30286-75-0) is a synthetic quaternary ammonium compound classified as an anticholinergic bronchodilator . It functions as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3 subtypes) in the bronchial smooth muscle . By inhibiting the binding of acetylcholine, it prevents the downstream increase in intracellular calcium and subsequent smooth muscle contraction, leading to bronchodilation and reduced airway resistance . This mechanism of action makes it a valuable tool for pharmacological research in obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma . Its quaternary ammonium structure limits its absorption across lipid membranes, promoting a localized effect when administered via inhalation and minimizing systemic distribution . Pharmacokinetic studies in humans indicate that this compound bromide has a relatively short distribution half-life (t 1/2α ~5.3 min) and a terminal half-life (t 1/2β ) of approximately 142 minutes after intravenous administration . The systemic bioavailability is very low, at 0.48% for the oral route and 12.4% by inhalation, based on cumulative renal excretion data . Researchers utilize this compound to investigate bronchodilator therapies, cholinergic physiology in the airways, and its potential utility in managing nocturnal asthma due to its duration of action . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99571-64-9

Molecular Formula

C19H26NO4+

Molecular Weight

332.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C19H26NO4/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12/h4-8,13-18,21H,3,9-11H2,1-2H3/q+1/t13?,14-,15-,16+,17-,18+,20?/m1/s1

InChI Key

NVOYVOBDTVTBDX-AGUVMIOSSA-N

SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Isomeric SMILES

CC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

Canonical SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Other CAS No.

99571-64-9

Synonyms

(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide
Ba 253
Ba 253Br
Ba-253
Ba-253Br
oxitropium
oxitropium bromide
oxitropium iodide, (R)-isomer
oxitropium iodide, (S)-isomer
Oxivent
oxytropium bromide
Tersigat
Ventilat

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Oxitropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Oxitropium bromide, a quaternary ammonium anticholinergic agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical and Physical Properties

This compound bromide is a synthetic derivative of scopolamine and functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its chemical structure and properties are pivotal to its pharmacological activity as a bronchodilator.[2]

General Properties
PropertyValueReference
Chemical Name (1R,2R,4S,5S,7s,9s)-9-Ethyl-7-[[(2S)-3-hydroxy-2-phenylpropanoyl]oxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide[3]
CAS Number 30286-75-0[4][5]
Molecular Formula C₁₉H₂₆BrNO₄[4][5]
Molecular Weight 412.32 g/mol [4][5]
Appearance White or almost white, crystalline powder.[3]
Physicochemical Properties
PropertyValueReference
Melting Point 203-204 °C (with decomposition)[5][6]
Solubility - Very soluble in water- Freely soluble in methanol- Sparingly soluble in ethanol (96%)- Practically insoluble in methylene chloride[3][6]
pKa As a quaternary ammonium compound, this compound bromide is a strong electrolyte and is fully ionized across the physiological pH range. It does not have a pKa value in the context of acid-base dissociation.
Optical Rotation [α]D²¹ = -25° (c = 2.0 in water)[5]

Mechanism of Action: Anticholinergic Activity

This compound bromide exerts its pharmacological effect by acting as a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M₁, M₂, and M₃) in the smooth muscle of the airways.[1] The binding of acetylcholine to these receptors, primarily M₃ receptors, mediates bronchoconstriction. By blocking these receptors, this compound bromide inhibits the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.

Signaling Pathway of Muscarinic M₃ Receptor in Bronchial Smooth Muscle

The activation of M₃ muscarinic receptors by acetylcholine in bronchial smooth muscle cells initiates a signaling cascade that results in muscle contraction. This compound bromide competitively inhibits the initial step of this pathway.

M3_Signaling_Pathway ACh Acetylcholine M3R Muscarinic M₃ Receptor ACh->M3R Binds to & Activates This compound This compound Bromide This compound->M3R Competitively Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: Muscarinic M₃ Receptor Signaling Pathway in Bronchial Smooth Muscle.

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key chemical properties of this compound bromide. These are based on standard pharmacopeial methods and established laboratory practices.

Determination of Melting Point

This protocol is based on the capillary method as described in various pharmacopeias.

Melting_Point_Workflow Start Start: Dry this compound Bromide Sample Prep Prepare Sample: - Finely powder the sample. - Pack into a capillary tube to a height of 2-4 mm. Start->Prep Setup Instrument Setup: - Place the capillary in the heating block of the melting point apparatus. Prep->Setup Heating Heating: - Heat rapidly to a temperature ~10°C below the expected melting point. - Then, heat at a rate of 1-2°C per minute. Setup->Heating Observe Observation: - Record the temperature at which the substance first begins to melt (T₁). - Record the temperature at which the substance is completely melted (T₂). Heating->Observe Result Result: Melting Range (T₁ - T₂) Observe->Result

Caption: Experimental Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the this compound bromide sample is thoroughly dried and finely powdered. Introduce the powder into a capillary tube, sealed at one end, and pack it down to a height of 2-4 mm.

  • Apparatus: Utilize a calibrated melting point apparatus.

  • Procedure:

    • Place the capillary tube containing the sample into the heating block of the apparatus.

    • Heat the block rapidly to a temperature approximately 10°C below the expected melting point of this compound bromide (around 190°C).

    • Reduce the heating rate to 1-2°C per minute.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the start of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the end of melting).

  • Reporting: The melting range is reported as the interval between the initial and final melting temperatures.

Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound bromide in various solvents.

Methodology:

  • Solvent Selection: Prepare flasks containing known volumes of the selected solvents (e.g., water, methanol, ethanol, methylene chloride).

  • Sample Addition: Add an excess amount of this compound bromide to each flask to create a saturated solution.

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.

  • Analysis: Quantify the concentration of this compound bromide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or as a descriptive term as defined in the pharmacopeias.

Assay by Potentiometric Titration

The European Pharmacopoeia outlines a potentiometric titration method for the assay of this compound bromide.[3]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a specified amount of this compound bromide (e.g., 0.350 g) in a suitable volume of water (e.g., 100 mL).[3]

  • Acidification: Add a specified volume of dilute nitric acid (e.g., 5.0 mL).[3]

  • Titration: Titrate the solution with a standardized solution of 0.1 M silver nitrate.

  • End-Point Detection: Determine the end-point of the titration potentiometrically using a silver indicator electrode and a silver-silver chloride reference electrode.[3]

  • Calculation: Calculate the percentage content of this compound bromide based on the volume of silver nitrate solution consumed. 1 mL of 0.1 M silver nitrate is equivalent to 41.23 mg of C₁₉H₂₆BrNO₄.[3]

Conclusion

This technical guide has summarized the key chemical properties of this compound bromide, its mechanism of action, and generalized experimental protocols for its characterization. The provided data and methodologies are essential for professionals involved in the research, development, and quality control of this important anticholinergic drug. Adherence to established pharmacopeial standards and rigorous experimental practices is crucial for ensuring the quality, safety, and efficacy of this compound bromide-containing pharmaceutical products.

References

Oxitropium: A Technical Guide to a Quaternary Ammonium Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxitropium bromide is a synthetic quaternary ammonium derivative of scopolamine that functions as a non-selective muscarinic receptor antagonist.[1][2] Administered via inhalation, it produces bronchodilation by blocking the action of acetylcholine on muscarinic receptors in the airways, leading to a reduction in smooth muscle tone and mucus secretion.[3][4] Its clinical application is primarily in the management of chronic obstructive pulmonary disease (COPD) and to a lesser extent, asthma.[5][6] The quaternary ammonium structure of this compound limits its systemic absorption, thereby minimizing systemic anticholinergic side effects.[3] This guide provides an in-depth technical overview of this compound, summarizing its pharmacological properties, key experimental methodologies for its evaluation, and available quantitative data to support further research and development.

Mechanism of Action

This compound bromide is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] In the airways, the parasympathetic nervous system plays a crucial role in regulating bronchomotor tone through the release of acetylcholine, which acts on M1 and M3 muscarinic receptors.[3][7]

  • M3 Receptor Blockade: M3 receptors are predominantly located on airway smooth muscle cells and submucosal glands.[7] Their activation by acetylcholine couples to Gq-family G proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. DAG activates protein kinase C, which is involved in mucus secretion. By blocking M3 receptors, this compound directly inhibits these downstream events, resulting in bronchodilation and a reduction in mucus secretion.[3]

  • M1 Receptor Blockade: M1 receptors are found in parasympathetic ganglia and facilitate neurotransmission.[7] Antagonism at this site may contribute to the overall bronchodilator effect by reducing cholinergic signaling.

  • M2 Receptor Interaction: M2 receptors are located on presynaptic cholinergic nerve terminals and function as autoreceptors, inhibiting further acetylcholine release.[7] As a non-selective antagonist, this compound also blocks these receptors.

The overall effect of this compound in the airways is a reduction in vagal cholinergic tone, leading to relaxation of the bronchial smooth muscle and improved airflow.[4]

Data Presentation

Receptor Binding Affinity

Table 1: Comparative Muscarinic Receptor Binding Affinities of Anticholinergics

Compound Receptor Subtype Ki (nM) Organism/Tissue Reference
This compound Bromide M1, M2, M3 Data not available - -
Tiotropium Bromide hM1 0.34 Human (recombinant) [8]
hM2 1.0 Human (recombinant) [8]
hM3 0.14 Human (recombinant) [8]
Ipratropium Bromide hM1 1.1 Human (recombinant) [8]
hM2 2.4 Human (recombinant) [8]
hM3 1.0 Human (recombinant) [8]
Atropine M1 ~1 Various [8]
M2 ~2 Various [8]
M3 ~1 Various [8]

(Note: hMx refers to human muscarinic receptor subtype)

In Vitro Functional Potency

Quantitative pA2 or IC50 values for this compound bromide from in vitro functional assays, such as the guinea pig trachea contraction assay, are not specified in the reviewed literature. However, qualitative and comparative data indicate its potent anticholinergic activity. One study demonstrated that this compound strongly and persistently inhibited acetylcholine-induced increases in airway resistance in guinea pigs, with a more potent and longer-lasting effect than ipratropium bromide and atropine.[9]

Pharmacokinetic Properties in Humans

This compound bromide's quaternary ammonium structure results in low systemic absorption following inhalation.[3]

Table 2: Human Pharmacokinetic Parameters of this compound Bromide

Parameter Intravenous (1 mg) Oral (20 mg) Inhalation (3 mg) Reference
Terminal Half-life (t½) 1.5 hours - - [3]
Apparent Bioavailability - 0.48% 12.4% [10]
Cumulative Renal Excretion 68-78% 13% 10% [3]
Cumulative Fecal Excretion 7% 77% 88% [3]
Total Clearance 1874 ml/min - - [10]
Volume of Distribution (Vc) 38.4 L - - [10]

(Note: Bioavailability for oral and inhalation routes was determined based on cumulative renal excretion relative to intravenous administration.)

Clinical Efficacy in COPD

Clinical trials have demonstrated the efficacy of this compound bromide in improving lung function in patients with COPD.

Table 3: Summary of this compound Bromide Efficacy in COPD Clinical Trials

Dose and Administration Patient Population Key Finding Reference
800 µg (inhalation) 14 patients with stable COPD FEV1 increased from 0.85 L (placebo) to 1.01 L at 90 min post-inhalation (p < 0.001). [11]
400 µg (inhalation) 38 males with stable COPD Significant increase in FEV1 compared to placebo. Endurance time in cycle ergometry increased by 19% (p < 0.001). [12]
100, 200, 300 µg (MDI) 24 men with chronic partially reversible airway obstruction 200 µg and 300 µg doses were superior to 100 µg in improving FEV1. Duration of action was greater than fenoterol. [6]
500, 1000, 1500, 2000 µg (nebulized) 12 patients with partially reversible COPD 1500 µg and 2000 µg produced a significantly greater increase in mean FEV1 compared to 500 µg. A >15% rise in FEV1 persisted for 6 hours with 1500 µg. [13]

| 200 µg (MDI) | 14 patients with COPD | FEV1 increase was similar to fenoterol (400 µg) but with a longer duration of action (significant improvement at 10 hours). |[13] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like this compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1, M2, or M3).

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Test compound (e.g., this compound bromide) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor subtype. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and radioligand.

    • Non-specific Binding: Assay buffer, membrane preparation, radioligand, and a high concentration of the non-labeled antagonist (e.g., atropine).

    • Competition Binding: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Isolated Guinea Pig Tracheal Ring Contraction Assay

This ex vivo functional assay is used to determine the potency of a muscarinic antagonist in inhibiting agonist-induced smooth muscle contraction.

Objective: To determine the functional potency (e.g., pA2 value) of an antagonist like this compound against a muscarinic agonist (e.g., carbachol) in airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5), gassed with 95% O2 / 5% CO2.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test antagonist (e.g., this compound bromide).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold, oxygenated Krebs-Henseleit solution. Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.

  • Mounting: Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Apply a resting tension of approximately 1.5 g to each ring and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.

  • Contraction: After equilibration, induce a submaximal contraction of the tracheal rings by adding a fixed concentration of a muscarinic agonist like carbachol (e.g., 0.3 µM) to the organ bath.

  • Antagonist Addition: Once a stable contractile plateau is reached, add the antagonist (this compound) in a cumulative, concentration-dependent manner to determine its ability to relax the pre-contracted tissue. Record the relaxation response.

  • Schild Analysis (for pA2 determination):

    • Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) alone.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time (e.g., 30-60 minutes).

    • In the presence of the antagonist, generate a new cumulative concentration-response curve for the agonist. The curve should be right-shifted.

    • Repeat this process with several different concentrations of the antagonist.

  • Data Analysis:

    • For Schild analysis, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathways

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->Block Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Leads to Block->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and its inhibition by this compound.

Experimental Workflows

Radioligand_Binding_Workflow prep 1. Prepare Receptor Membranes (e.g., from cells expressing M3) setup 2. Set up Assay Plates (Total, Non-specific, Competition) prep->setup incubate 3. Incubate with Radioligand & Test Compound (this compound) setup->incubate filtrate 4. Rapid Vacuum Filtration (Separates bound from free) incubate->filtrate wash 5. Wash Filters (Remove unbound radioligand) filtrate->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Logical Relationships

Oxitropium_Mechanism ACh Acetylcholine Release in Airways M3R Binding to M3 Receptors on Smooth Muscle ACh->M3R Signal Gq/PLC Signaling Cascade M3R->Signal Ca Increased Intracellular Ca²⁺ Signal->Ca Contraction Bronchoconstriction Ca->Contraction This compound This compound This compound->Block Competitively Inhibits Block->M3R Relaxation Bronchodilation Block->Relaxation Results in

Caption: Logical flow of this compound's mechanism of action leading to bronchodilation.

References

Oxitropium Bromide: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxitropium bromide is a synthetic quaternary ammonium compound, developed as a competitive antagonist of muscarinic acetylcholine receptors. Marketed under trade names such as Oxivent and Tersigan, it is utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Administered via inhalation, this compound bromide exerts its therapeutic effect by blocking the action of acetylcholine on bronchial smooth muscle, leading to reduced bronchoconstriction and mucus secretion. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound bromide, intended for professionals in drug development and respiratory research.

Discovery and Development

This compound bromide was developed as part of research efforts to create more effective and longer-acting anticholinergic bronchodilators. It was patented in 1966 and received approval for medical use in 1983.[3] The rationale for its development was to provide a therapeutic agent that could effectively manage the symptoms of obstructive airway diseases, such as shortness of breath, wheezing, and coughing, thereby improving the quality of life for patients.[2] Clinical trials have demonstrated its efficacy in enhancing lung function and reducing exacerbations in patients with COPD.[2]

Synthesis of this compound Bromide

The synthesis of this compound bromide originates from the natural product norscopolamine. The process involves two primary synthetic steps.[3]

Synthesis Pathway

G Norscopolamine Norscopolamine NEthyl N-ethyl Intermediate Norscopolamine->NEthyl N-ethylation Bromoethane Bromoethane Bromoethane->NEthyl This compound This compound Bromide NEthyl->this compound Quaternization Bromomethane Bromomethane Bromomethane->this compound

Caption: Synthesis of this compound Bromide from Norscopolamine.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound bromide is not publicly available. However, the synthesis can be described in two conceptual stages:[3]

Step 1: N-ethylation of Norscopolamine

This initial step involves the alkylation of the secondary amine in norscopolamine with bromoethane to yield an N-ethyl intermediate.

  • Reactants: Norscopolamine, Bromoethane.

  • Reaction Type: Nucleophilic substitution (N-alkylation).

  • General Procedure: A solution of norscopolamine would be treated with bromoethane in a suitable organic solvent, likely in the presence of a base to neutralize the hydrobromic acid byproduct. The reaction would be monitored for completion, followed by workup and purification to isolate the N-ethyl intermediate.

Step 2: Quaternization with Bromomethane

The tertiary amine of the N-ethyl intermediate is then quaternized using bromomethane to form the final product, this compound bromide.

  • Reactants: N-ethyl intermediate, Bromomethane.

  • Reaction Type: Nucleophilic substitution (Quaternization).

  • General Procedure: The isolated N-ethyl intermediate would be dissolved in an appropriate solvent and treated with bromomethane. The quaternary ammonium salt, this compound bromide, would precipitate from the reaction mixture or be isolated after solvent removal. Purification would likely involve recrystallization.

Mechanism of Action

This compound bromide is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with activity at the M1, M2, and M3 subtypes.[4] In the respiratory tract, acetylcholine released from parasympathetic nerves binds to these receptors on bronchial smooth muscle cells and submucosal glands, leading to bronchoconstriction and mucus secretion.[2]

By competitively inhibiting the binding of acetylcholine to these receptors, this compound bromide blocks the signaling cascade responsible for these effects. The primary therapeutic action is attributed to the blockade of M1 and M3 receptors on airway smooth muscle.[2][4]

Signaling Pathway

cluster_inhibition Inhibited by this compound Bromide ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3) ACh->M_Receptor Binds Gq Gq Protein M_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction This compound This compound Bromide This compound->M_Receptor Competitively Antagonizes

Caption: Muscarinic Receptor Signaling Pathway Inhibition.

Pharmacological Data

Binding Affinity
Pharmacokinetics
ParameterValueReference
Administration Inhalation[4]
Onset of Action 15-30 minutes[4]
Peak Effect 1-2 hours[4]
Duration of Action Up to 7-9 hours[4]
Systemic Absorption Minimal[4]
Metabolism Minimal[4]
Excretion Primarily unchanged in urine[4]
Clinical Efficacy: Dose-Response Data

Clinical studies have demonstrated a dose-dependent improvement in lung function with inhaled this compound bromide.

Dose (µg)Effect on FEV1Patient PopulationReference
20, 40, 100, 200, 400Significant improvement vs. placeboCOPD[5]
100, 200, 300Dose-dependent improvementChronic reversible airway obstruction
400-600Optimal dose for bronchodilationChronic bronchitis

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound bromide are often proprietary. However, standard assays used to evaluate such compounds are described below.

Competitive Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of this compound bromide for M1, M2, and M3 muscarinic receptors.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtype of interest.

    • A suitable radioligand (e.g., [³H]-N-methylscopolamine).

    • Varying concentrations of unlabeled this compound bromide.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound bromide.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The IC50 value (concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Guinea Pig Ileum Contraction Assay (General Protocol)

This assay assesses the functional antagonism of a compound on smooth muscle contraction.

  • Objective: To evaluate the ability of this compound bromide to inhibit acetylcholine-induced smooth muscle contraction.

  • Materials:

    • Isolated segments of guinea pig ileum.

    • Tyrode's solution or Krebs-Henseleit solution.

    • Acetylcholine (agonist).

    • Varying concentrations of this compound bromide.

    • Organ bath with a force transducer.

  • Procedure:

    • Mount a segment of the guinea pig ileum in an organ bath containing oxygenated physiological salt solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

    • Generate a cumulative concentration-response curve to acetylcholine to establish a baseline contractile response.

    • Wash the tissue and incubate with a known concentration of this compound bromide for a set period.

    • Generate a second concentration-response curve to acetylcholine in the presence of this compound bromide.

    • The rightward shift of the concentration-response curve is used to determine the potency of this compound bromide as an antagonist.

Conclusion

This compound bromide is a well-established anticholinergic bronchodilator with a favorable pharmacokinetic profile for inhaled delivery. Its mechanism of action through competitive antagonism of muscarinic receptors, primarily M1 and M3, in the airways is well-understood. While detailed synthetic and binding affinity data are not fully available in the public literature, the information presented in this guide provides a solid foundation for researchers and drug development professionals working in the field of respiratory medicine. Further research into selective muscarinic antagonists continues to build upon the knowledge gained from compounds like this compound bromide.

References

The Core Pharmacodynamics of Inhaled Oxitropium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxitropium bromide is a synthetically derived quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] Administered via inhalation, it induces bronchodilation by competitively inhibiting the binding of acetylcholine to M1, M2, and M3 muscarinic receptor subtypes in the airways. This action counteracts the bronchoconstrictor effects of vagal stimulation, leading to relaxation of airway smooth muscle and a reduction in mucus secretion. This technical guide provides an in-depth overview of the pharmacodynamics of inhaled this compound bromide, including its mechanism of action, receptor binding profile, functional antagonism, and dose-response relationships. Detailed methodologies for key in vitro and in vivo experiments are also presented to provide a comprehensive resource for researchers in the field of respiratory drug development.

Mechanism of Action

This compound bromide is a competitive antagonist at muscarinic acetylcholine receptors.[1] In the respiratory tract, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that results in bronchoconstriction.[1] Acetylcholine also stimulates M3 receptors on submucosal glands, leading to mucus secretion. Additionally, M1 receptors on parasympathetic ganglia facilitate neurotransmission. This compound bromide, by blocking these M1 and M3 receptors, effectively inhibits these cholinergic effects, resulting in bronchodilation and reduced mucus production.[2] It also blocks M2 autoreceptors on presynaptic cholinergic nerve terminals, which can modulate acetylcholine release.[1]

Signaling Pathway of Muscarinic Acetylcholine M3 Receptor and its Antagonism by this compound Bromide

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.[1] this compound bromide competitively binds to the M3 receptor, preventing acetylcholine from initiating this signaling pathway.

cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound Bromide This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction

Mechanism of M3 Receptor Antagonism by this compound Bromide.

Receptor Binding Affinity and Functional Antagonism

Quantitative Data
ParameterValueTissue/SystemAgonistReference
pA2 Data not availableGuinea Pig TracheaAcetylcholine

Note: While the pA2 value for this compound bromide is a critical pharmacodynamic parameter, specific experimental values from publicly accessible literature could not be identified at the time of this review.

In Vitro Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound bromide for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, or M3).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound bromide.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., high concentration of atropine).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Prepare serial dilutions of this compound bromide in assay buffer.

  • In a 96-well plate, add a fixed concentration of radioligand ([³H]-NMS), the cell membrane preparation, and either assay buffer (for total binding), a competing non-labeled ligand (this compound bromide at various concentrations), or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound bromide by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand ([³H]-NMS) - Cell membranes - Buffers start->prep_reagents incubation Incubate: - Radioligand - Membranes - this compound/Buffer/Atropine prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting washing->scint_count calc_ic50 Calculate IC50 scint_count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki end End calc_ki->end

Workflow for Radioligand Binding Assay.
In Vitro Organ Bath Experiment for Functional Antagonism (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound bromide in isolated guinea pig tracheal smooth muscle, a classic model for assessing bronchodilator activity.

Objective: To determine the pA2 value of this compound bromide against acetylcholine-induced contraction of guinea pig tracheal smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Carbogen gas (95% O₂ / 5% CO₂).

  • Acetylcholine.

  • This compound bromide.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal ring segments (2-3 cartilage rings wide).

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with periodic washing.

  • Perform a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a fixed concentration of this compound bromide for a predetermined period (e.g., 30-60 minutes).

  • Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound bromide.

  • Repeat steps 6-8 with increasing concentrations of this compound bromide.

  • Construct Schild plots by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound bromide. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

start Start dissect Dissect Guinea Pig Trachea start->dissect mount Mount Tracheal Rings in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate ach_crc1 Generate Acetylcholine Concentration-Response Curve (CRC) equilibrate->ach_crc1 wash1 Wash and Return to Baseline ach_crc1->wash1 incubate_this compound Incubate with This compound Bromide wash1->incubate_this compound ach_crc2 Generate Acetylcholine CRC in presence of this compound incubate_this compound->ach_crc2 repeat_wash Repeat with Increasing This compound Concentrations ach_crc2->repeat_wash schild_plot Construct Schild Plot and Determine pA2 repeat_wash->schild_plot end End schild_plot->end

Workflow for In Vitro Organ Bath Experiment (Schild Analysis).

In Vivo Experimental Protocols

Animal Model of Acetylcholine-Induced Bronchoconstriction

This protocol provides a general framework for evaluating the protective effect of inhaled this compound bromide against acetylcholine-induced bronchoconstriction in anesthetized guinea pigs.

Objective: To assess the in vivo potency and duration of action of inhaled this compound bromide in preventing acetylcholine-induced bronchoconstriction.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., urethane).

  • Tracheal cannula.

  • Mechanical ventilator.

  • Aerosol delivery system (e.g., nebulizer or metered-dose inhaler with a spacer).

  • Pressure transducer to measure airway resistance.

  • Acetylcholine solution for intravenous administration.

  • This compound bromide for inhalation.

Procedure:

  • Anesthetize the guinea pig and cannulate the trachea for mechanical ventilation.

  • Monitor respiratory parameters, including airway resistance.

  • Administer a baseline intravenous challenge of acetylcholine to induce bronchoconstriction and measure the increase in airway resistance.

  • After the response returns to baseline, administer a single dose of inhaled this compound bromide via the aerosol delivery system.

  • At various time points after this compound bromide administration, re-challenge with the same dose of intravenous acetylcholine and measure the resulting bronchoconstriction.

  • The protective effect of this compound bromide is quantified as the percentage inhibition of the acetylcholine-induced increase in airway resistance compared to the baseline challenge.

  • The duration of action is determined by the time over which a significant protective effect is observed.

Dose-Response and Time-Course of Action

Clinical studies have established the dose-response relationship and the time-course of action for inhaled this compound bromide in patients with obstructive airway diseases.

Dose-Response Data from Clinical Trials
Study PopulationDoses Studied (MDI)Key FindingsReference
Chronic Partially Reversible Airway Obstruction 100 µg, 200 µg, 300 µg200 µg and 300 µg were superior to 100 µg in improving FEV1. No significant difference between 200 µg and 300 µg. An appropriate dose appears to be 200 µg.[3]
Asthma and Chronic Bronchitis 200 µg (alone and in combination with fenoterol)In patients with chronic bronchitis, the peak bronchodilator response to 200 µg this compound was equivalent to 400 µg fenoterol.[4]
Study PopulationDoses Studied (Nebulized)Key FindingsReference
Chronic Obstructive Pulmonary Disease (COPD) 400 µgSignificantly increased FEV1 compared to placebo.[5]
Time-Course of Action
  • Onset of Action: The onset of bronchodilator effect is typically observed within 15 to 30 minutes after inhalation.[2]

  • Peak Effect: The peak bronchodilatory effect is generally reached between 1 to 2 hours post-administration.[1]

  • Duration of Action: The bronchodilator effect of this compound bromide is long-lasting, with a duration of action that can extend up to 7 to 9 hours.[1] One study noted that the forced expiratory volume in one second (FEV1) remained within 5 percent of the peak FEV1 for three hours.[3]

Conclusion

Inhaled this compound bromide is a well-characterized, non-selective muscarinic antagonist with established efficacy as a bronchodilator. Its pharmacodynamic profile is defined by its competitive antagonism at M1, M2, and M3 muscarinic receptors in the airways, leading to smooth muscle relaxation and reduced mucus secretion. The onset of action is relatively rapid, and it provides a prolonged duration of bronchodilation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound bromide and other novel anticholinergic agents for the treatment of obstructive airway diseases. Further research to precisely quantify the binding affinities (Ki) and functional potencies (pA2) at each human muscarinic receptor subtype would provide a more complete understanding of its pharmacodynamic profile.

References

A Technical Guide to Oxitropium Bromide for Asthma and COPD Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxitropium bromide is a synthetic quaternary ammonium anticholinergic agent used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Marketed under trade names such as Oxivent and Tersigan, it functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChR).[1][2] By blocking the action of acetylcholine on bronchial smooth muscle, this compound bromide leads to bronchodilation and a reduction in mucus secretion.[1][2] Administered via inhalation, it has a favorable pharmacokinetic profile characterized by localized action in the lungs and minimal systemic absorption, enhancing its safety profile.[2] Clinical research has demonstrated its efficacy in improving lung function and exercise tolerance in patients with COPD and in reducing symptoms in certain asthma patient populations.[1][3] Its synergistic effect when combined with β2-agonists has also been well-documented, offering a potent therapeutic strategy.[4][5] This document provides a comprehensive technical overview of this compound bromide, summarizing its mechanism of action, pharmacokinetic data, clinical efficacy, and key experimental protocols to support further research and development.

Mechanism of Action

This compound bromide exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors in the respiratory tract.[2] The parasympathetic nervous system, via the vagus nerve, releases acetylcholine (ACh), which binds to M1 and M3 muscarinic receptors on airway smooth muscle and submucosal glands.[1][2][6] This binding initiates a signaling cascade that results in bronchoconstriction and mucus hypersecretion.[2]

This compound bromide, as a non-selective antagonist, blocks M1, M2, and M3 receptor subtypes.[2] Its primary therapeutic action stems from the blockade of M1 and M3 receptors, which directly inhibits the effects of ACh, leading to smooth muscle relaxation (bronchodilation) and reduced mucus secretion.[1] This action helps to clear the airways, improve airflow, and alleviate symptoms such as wheezing and shortness of breath.[1][2] Because it is a quaternary ammonium compound, it is poorly absorbed systemically, localizing its action to the lungs.[2]

Oxitropium_Mechanism_of_Action Signaling Pathway of this compound Bromide cluster_block acetylcholine Acetylcholine (ACh) m_receptors Muscarinic Receptors (M1, M3) acetylcholine->m_receptors g_protein Gq Protein Activation m_receptors->g_protein bronchodilation Bronchodilation & Reduced Mucus This compound This compound Bromide This compound->m_receptors block Antagonism plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Increased Intracellular Ca²⁺ ip3_dag->ca_release bronchoconstriction Bronchoconstriction & Mucus Secretion ca_release->bronchoconstriction

Mechanism of this compound Bromide Action.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound bromide is defined by its delivery method and chemical structure, which together ensure targeted delivery to the airways and minimize systemic side effects.

ParameterDescriptionSource
Administration Inhalation via metered-dose inhaler (MDI) or nebulizer.[1][1]
Onset of Action Relatively rapid, occurring within 15 to 30 minutes post-inhalation.[2][1][2]
Peak Effect Peak bronchodilatory effects are typically observed 1 to 2 hours after administration.[2][2]
Duration of Action Long-lasting bronchodilatory effect, extending up to 7 to 9 hours.[2][2]
Absorption As a quaternary ammonium compound, it is poorly lipid-soluble and minimally absorbed into systemic circulation from the lungs or gastrointestinal tract.[2][2]
Metabolism Undergoes rapid hydrolysis after oral administration. Four hours post-dose, only 2-3% of the intact drug is found in urine, with 85% present as the hydrolyzed product.[7][7]
Excretion Following inhalation, the majority of the dose is excreted in the feces (88%), with a smaller portion eliminated via renal excretion (10%).[7][7]

Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

Clinical studies have consistently shown that this compound bromide significantly improves lung function and exercise capacity in patients with stable COPD. It is considered an effective maintenance therapy for reducing exacerbations and improving quality of life.[1]

Study FocusPatient PopulationThis compound DoseKey Outcomes & ResultsSource
Exercise Performance 38 males with stable COPD (FEV₁ = 40.8% predicted)400 µg (inhalation)- FEV₁: Significantly increased vs. placebo. - Endurance Time: Increased by 19% (p < 0.001). - 6-Min Walk Distance: Increased by 1% (p < 0.05).[3][8]
Exercise Capacity 14 patients with stable COPD800 µg (inhalation)- FEV₁: 1.01 L vs. 0.85 L for placebo (p < 0.001). - Max Workload: 94.0 W vs. 87.6 W for placebo (p < 0.01). - Max Minute Ventilation: 40.2 L/min vs. 36.8 L/min for placebo (p < 0.05).[9]
Exacerbations in Patients with Heart Disease 50 outpatients with COPD exacerbations and heart disease200 µg (MDI)- FEV₁: Improved by 11.6% (p < 0.01) at 30 min post-inhalation. - FVC: Improved by 9.2%.[10]
Dose-Response (Nebulized) 12 patients with partially reversible COPD500, 1000, 1500, 2000 µg (nebulized)- 1500 µg and 2000 µg doses produced a significantly greater increase in FEV₁ than 500 µg. - Significant bronchodilation (>15% FEV₁ rise) persisted for 6 hours after 1500 µg.[11]

Efficacy in Asthma

In asthma, the efficacy of this compound bromide can vary. While it demonstrates clear benefits in some patient subgroups, its bronchodilator response is generally less pronounced than that of β2-agonists.

Study FocusPatient PopulationThis compound DoseKey Outcomes & ResultsSource
Extrinsic Paroxysmal Asthma 16 young adults with pollen hypersensitivity2 inhalations, 3x daily- Clinical Scores: Significantly better than run-in values (p < 0.005) and placebo (p < 0.02). - RV/TLC Ratio: Significant improvement (p < 0.05).[12]
Exercise-Induced Asthma (EIA) 10 subjects with documented EIANot specified- Totally blocked post-exercise bronchoconstriction in 7 of 10 patients.[13]
Comparison with Fenoterol in EIA 8 patients with EIA100 µg- Less effective than fenoterol (400 µg) in protecting against EIA. Only 1 patient benefited from this compound, versus all 8 from fenoterol.[14]
Comparison with Fenoterol (General Asthma) 23 patients with stable asthma200 µg- Peak bronchodilator response was approximately 30% of the response to fenoterol.[4]

Combination Therapy

The combination of this compound bromide with a short-acting β2-agonist (SABA) has been shown to produce a synergistic effect, resulting in superior bronchodilation compared to either agent alone.[15] This approach leverages two distinct mechanisms for relaxing airway smooth muscle.

Study FocusPatient PopulationTreatment ArmsKey Outcomes & ResultsSource
Dose-Response Combination 23 asthma & 25 chronic bronchitis patients- this compound 200 µg - Fenoterol 400 µg - this compound 200 µg + Fenoterol (100, 200, or 400 µg)- Combination significantly increased the magnitude and duration of bronchodilation vs. monotherapy in both groups. - Optimal response with 200 µg this compound and ≥200 µg fenoterol.[4]
Efficacy Comparison 10 COPD & 10 asthma patients- this compound 200 µg - Fenoterol 200 µg - Combination- In both groups, the combination produced significantly greater bronchodilation than either drug alone. - In COPD, the duration of effect was prolonged with the combination (7 hours).[5]
Dose- and Time-Response 24 men with chronic airway obstruction- this compound (100, 200, 300 µg) - Fenoterol 400 µg - this compound 200 µg + Fenoterol 400 µg- Combination had a more rapid onset and greater peak effect than this compound alone. - this compound (200 µg) had a longer duration of action than fenoterol (3 hours vs. 1 hour).[16]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols from key clinical trials.

Protocol: Crossover Trial in Extrinsic Asthma[13]
  • Objective: To evaluate the therapeutic effect of this compound bromide in adult patients with extrinsic paroxysmal asthma.

  • Design: A double-blind, placebo-controlled, crossover study with a run-in period.

  • Participants: 16 young adults with confirmed pollen hypersensitivity.

  • Methodology:

    • Run-in Period (3 weeks): Patients maintained a daily record of symptoms to establish baseline and confirm compliance.

    • Crossover Periods (3 weeks each): Patients were randomized to receive either this compound bromide or a matching placebo via a metered-dose inhaler. The dosage was 2 inhalations, administered 3 times daily.

    • Washout: A washout period was implemented between the two treatment phases.

    • Blinding: Both patients and medical staff were blind to the treatment allocation.

    • Endpoints:

      • Primary: Daily clinical symptom scores.

      • Secondary: Consumption of non-trial rescue medication, pulmonary function tests (flow rate, residual volume/total lung capacity ratio [RV/TLC]).

  • Statistical Analysis: Comparison of clinical scores and functional values between the run-in, placebo, and this compound treatment periods.

Crossover_Trial_Workflow Workflow for a Crossover Clinical Trial cluster_phase1 Phase 1 (3 Weeks) cluster_phase2 Phase 2 (3 Weeks) recruit Patient Recruitment (N=16, Extrinsic Asthma) run_in 3-Week Run-in Period (Baseline Data Collection) recruit->run_in random Randomization run_in->random group_a1 Group A: Receive this compound random->group_a1 Arm 1 group_b1 Group B: Receive Placebo random->group_b1 Arm 2 washout Washout Period group_a1->washout group_b2 Group B: Receive this compound group_b1->washout group_a2 Group A: Receive Placebo washout->group_a2 washout->group_b2 analysis Final Analysis (Compare Outcomes) group_a2->analysis group_b2->analysis

References

Early Preclinical Studies of Oxitropium: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxitropium bromide is a synthetic quaternary ammonium anticholinergic agent developed for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a bronchodilator, its therapeutic effect is primarily mediated by its action on muscarinic receptors in the airways. This technical guide provides an in-depth overview of the early preclinical studies of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile. The information is presented to aid researchers and professionals in understanding the foundational science of this compound.

Pharmacodynamics

This compound bromide functions as a competitive antagonist of acetylcholine at muscarinic receptors. Its primary mechanism of action involves the blockade of M1, M2, and M3 receptor subtypes in the parasympathetic nervous system, which leads to a reduction in bronchoconstriction and mucus secretion.[1][2]

Receptor Binding and Functional Activity

Table 1: Summary of Preclinical Pharmacodynamic Properties of this compound Bromide

ParameterDescriptionAnimal ModelKey Findings
Receptor Binding Competitive antagonist at muscarinic acetylcholine receptors (mAChR).[4]Not specifiedActs on M1, M2, and M3 subtypes.[1]
In Vitro Activity Inhibition of smooth muscle contraction.Guinea Pig TracheaEffectively inhibits acetylcholine-induced bronchoconstriction.[5]
In Vivo Activity Bronchodilation and protection against bronchoconstrictor stimuli.Guinea PigStrongly and persistently inhibits acetylcholine-induced increases in airway resistance.[4][5] Also prevents increases in resistance induced by histamine, serotonin, and leukotriene D4.[4]
Signaling Pathway

This compound bromide exerts its effect by competitively inhibiting the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This action blocks the Gq protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium (Ca2+). The reduction in intracellular calcium levels leads to smooth muscle relaxation and bronchodilation.

cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Vagal_Nerve Vagal Nerve Stimulation ACh_Release Acetylcholine (ACh) Release Vagal_Nerve->ACh_Release ACh_Synapse ACh M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG hydrolyzes PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction ACh_Synapse->M3_Receptor This compound This compound This compound->M3_Receptor

Mechanism of Action of this compound Bromide.

Pharmacokinetics

The pharmacokinetic profile of this compound bromide is characterized by its local administration to the lungs via inhalation, which results in minimal systemic absorption.[3] This targeted delivery maximizes its therapeutic effect in the airways while reducing the potential for systemic side effects.

Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound Bromide

ParameterDescriptionAnimal ModelKey Findings
Absorption Primarily administered via inhalation for local effect.[3]Not specifiedDue to its quaternary ammonium structure, systemic absorption from the lungs and gastrointestinal tract is minimal.[3]
Distribution Localized to the airways.Not specifiedLimited systemic distribution.[3]
Metabolism Expected to be minimal.Not specifiedPrimarily excreted unchanged.[3]
Excretion Primarily via the renal route for the small fraction that is systemically absorbed.[3]Not specified-

In Vivo Efficacy Models

The primary preclinical model used to evaluate the efficacy of this compound bromide is the guinea pig model of bronchoconstriction.

Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

Experimental Protocol:

  • Animal Model: Male guinea pigs are typically used.

  • Anesthesia: Animals are anesthetized to allow for artificial ventilation and measurement of airway resistance.

  • Surgical Preparation: The trachea is cannulated for artificial ventilation and drug administration (if by inhalation). A jugular vein may be cannulated for intravenous administration of challenging agents.

  • Measurement of Airway Resistance: A pneumotachograph is used to measure changes in airway resistance.

  • Drug Administration: this compound bromide is administered via inhalation as an aerosol.

  • Challenge: Bronchoconstriction is induced by an intravenous injection of acetylcholine.

  • Data Analysis: The inhibitory effect of this compound bromide on the acetylcholine-induced increase in airway resistance is measured and compared to control groups.[5]

cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animal Anesthetized Guinea Pig Ventilation Artificial Ventilation Animal->Ventilation Measurement Airway Resistance Measurement Animal->Measurement Oxitropium_Admin This compound Bromide Administration (Inhalation) ACh_Challenge Acetylcholine Challenge (IV) Oxitropium_Admin->ACh_Challenge Data_Collection Record Airway Resistance ACh_Challenge->Data_Collection Analysis Data Analysis: % Inhibition of Bronchoconstriction Data_Collection->Analysis

Workflow for In Vivo Bronchoconstriction Assay.

Toxicology

Detailed preclinical toxicology data, such as acute toxicity (LD50) values and findings from repeat-dose toxicity studies, are not extensively reported in publicly available literature. However, the low systemic absorption of inhaled this compound bromide suggests a favorable safety profile with a low potential for systemic adverse effects.

Table 3: Summary of Preclinical Toxicology Profile of this compound Bromide

Study TypeAnimal ModelFindings
Acute Toxicity Not specifiedData not publicly available.
Repeat-Dose Toxicity Not specifiedData not publicly available.
Genotoxicity Not specifiedData not publicly available.
Carcinogenicity Not specifiedData not publicly available.

Conclusion

Early preclinical studies of this compound bromide established its profile as a potent, non-selective muscarinic antagonist with effective bronchodilatory properties. Its mechanism of action is well-characterized, involving the competitive inhibition of acetylcholine at muscarinic receptors in the airways. The pharmacokinetic profile, marked by local administration and minimal systemic absorption, underpins its favorable safety profile. While specific quantitative preclinical data on receptor binding affinities, in vitro potency, detailed pharmacokinetics, and toxicology are not widely published, the qualitative findings from in vivo models, particularly the guinea pig bronchoconstriction model, provided a strong rationale for its clinical development as an inhaled therapy for obstructive airway diseases. Further research to delineate the specific binding kinetics and a more detailed toxicological profile would provide a more complete preclinical picture of this compound.

References

In Vitro Characterization of Oxitropium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxitropium bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It is utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the pharmacological properties of this compound bromide.

Mechanism of Action

This compound bromide exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors, with a notable interaction at the M1, M2, and M3 subtypes.[1] In the airways, the parasympathetic nervous system releases acetylcholine, which binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. By blocking these receptors, this compound bromide prevents this contraction, resulting in bronchodilation and improved airflow.[1]

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

The primary mechanism of action of this compound bromide in the airways involves the antagonism of the M3 muscarinic receptor signaling pathway in smooth muscle cells. The binding of acetylcholine to the M3 receptor initiates a cascade of intracellular events culminating in muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound Bromide This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Potentiates Ca2 Ca²⁺ SR->Ca2 Releases Ca2->Contraction Initiates

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Data Presentation

Quantitative in vitro data is essential for a thorough characterization of this compound bromide's pharmacological profile. This includes its binding affinity for various muscarinic receptor subtypes and its functional potency as an antagonist.

Table 1: Muscarinic Receptor Binding Affinity of this compound Bromide

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)Reference
M1
M2
M3
M4
M5

Table 2: Functional Antagonism of this compound Bromide

Assay TypeTissue/Cell LineAgonistParameterValueReference
Isolated Tissue ContractilityGuinea Pig TracheaAcetylcholine/CarbacholpA₂
Second Messenger AssayCHO-M3 cellsAcetylcholine/CarbacholIC₅₀ (nM)

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize muscarinic receptor antagonists like this compound bromide.

Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing muscarinic receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (this compound Bromide) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioligand) Washing->Scintillation Data_Analysis Data Analysis (Competition curve fitting, Cheng-Prusoff equation) Scintillation->Data_Analysis Ki_Value Determine Kᵢ Value Data_Analysis->Ki_Value

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound bromide. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist).

  • Incubation: Incubate the plates at a controlled temperature for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Isolated Tissue Contractility Assay (Schild Analysis for pA₂)

This functional assay determines the potency of a competitive antagonist by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist.

Protocol:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the tracheal rings to equilibrate under a resting tension for a specified period, with periodic washing.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for a contractile agonist such as acetylcholine or carbachol.

  • Antagonist Incubation: Wash the tissues and incubate them with a known concentration of this compound bromide for a predetermined time to allow for equilibrium.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative agonist concentration-response curve in the presence of this compound bromide.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with several different concentrations of this compound bromide.

  • Data Analysis (Schild Plot): For each concentration of this compound bromide, calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist). A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. For a competitive antagonist, this plot should be linear with a slope of 1. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the regression line.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional activity of Gq-coupled receptors, such as the M3 receptor, by quantifying the accumulation of a downstream second messenger, inositol phosphate.

Protocol:

  • Cell Culture: Culture a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 cells) in appropriate media.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere and grow.

  • Labeling (Optional but common): Incubate the cells with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Assay Buffer and Antagonist Incubation: Replace the medium with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates. Add varying concentrations of this compound bromide and incubate.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors and initiate the production of inositol phosphates.

  • Lysis and IP Separation: Stop the reaction by lysing the cells. Separate the total inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of inositol phosphate accumulation against the logarithm of the this compound bromide concentration to generate an inhibition curve. The IC₅₀ value, representing the concentration of this compound bromide that inhibits 50% of the agonist-induced IP accumulation, can then be determined.

Conclusion

The in vitro characterization of this compound bromide through these and similar assays provides a comprehensive understanding of its pharmacological profile. By determining its binding affinity, functional potency, and selectivity, researchers and drug developers can better predict its clinical efficacy and safety profile as a bronchodilator. The detailed protocols provided in this guide serve as a foundation for the robust in vitro evaluation of this compound bromide and other muscarinic receptor antagonists.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models of Oxitropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxitropium bromide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3).[1] Its primary clinical application is as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] By blocking the effects of acetylcholine on airway smooth muscle, this compound bromide leads to bronchodilation, reduced mucus secretion, and alleviation of respiratory symptoms.[1][3] This document provides detailed application notes and protocols for the use of this compound bromide in various in vivo animal models relevant to the study of these respiratory diseases.

Mechanism of Action

This compound bromide is a non-selective muscarinic receptor antagonist, though its therapeutic effects in the airways are primarily mediated through the blockade of M3 receptors on smooth muscle cells.[4] Activation of M3 receptors by acetylcholine, released from parasympathetic nerves, triggers a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and subsequent release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[5][6] this compound bromide competitively inhibits acetylcholine binding to M3 receptors, thereby preventing this cascade and promoting bronchodilation.[1]

digraph "Oxitropium_Bromide_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of this compound Bromide", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes ACh [label="Acetylcholine (ACh)"]; M3R [label="Muscarinic M3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound Bromide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2"]; IP3 [label="Inositol Trisphosphate (IP3)"]; DAG [label="Diacylglycerol (DAG)"]; ER [label="Endoplasmic Reticulum"]; Ca2 [label="Intracellular Ca2+ Release"]; Contraction [label="Airway Smooth Muscle Contraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Relaxation [label="Bronchodilation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ACh -> M3R [label="Binds to"]; this compound -> M3R [label="Blocks", color="#EA4335", style=dashed, arrowhead=tee]; M3R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca2 [label="Stimulates"]; Ca2 -> Contraction [label="Leads to"]; this compound -> Relaxation [label="Promotes", style=bold, color="#34A853"]; }

Caption: Signaling pathway of this compound bromide in airway smooth muscle.

In Vivo Animal Models

Guinea Pig Models

Guinea pigs are a well-established model for studying bronchoconstriction and asthma due to the anatomical and physiological similarities of their airways to humans.

This model is used to evaluate the direct bronchodilator effects of this compound bromide against various bronchoconstrictor agents.

Experimental Protocol:

  • Animals: Male Hartley guinea pigs (300-400 g).

  • Anesthesia: Urethane (1.5 g/kg, i.p.).

  • Surgical Preparation:

    • Tracheostomy is performed, and the animal is connected to a small animal ventilator.

    • The jugular vein is cannulated for intravenous administration of agonists.

    • A pressure transducer is connected to a side arm of the tracheal cannula to measure pulmonary inflation pressure, as an index of airway resistance.

  • Drug Administration:

    • This compound bromide is administered via inhalation using a nebulizer connected to the ventilator's air intake. Doses can range from 1 to 100 µg/kg.

    • After a stabilization period (e.g., 10-15 minutes), a bronchoconstrictor agonist is administered intravenously.

  • Agonists:

    • Acetylcholine (ACh): 5-20 µg/kg, i.v.

    • Histamine: 2-10 µg/kg, i.v.

    • Serotonin: 2-10 µg/kg, i.v.

    • Leukotriene D4 (LTD4): 0.5-2 µg/kg, i.v.

  • Outcome Measures: The increase in pulmonary inflation pressure following agonist challenge is measured. The inhibitory effect of this compound bromide is calculated as the percentage reduction in the agonist-induced increase in inflation pressure.

Data Presentation:

AgonistThis compound Bromide Pre-treatmentOutcomeReference
AcetylcholineInhalationStrong and persistent inhibition of induced airway resistance[2]
HistamineInhalationPrevention of induced airway resistance[2]
SerotoninInhalationPrevention of induced airway resistance[2]
Leukotriene D4InhalationPrevention of induced airway resistance[2]
digraph "Agonist_Induced_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Agonist-Induced Bronchoconstriction Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes Animal [label="Guinea Pig"]; Anesthesia [label="Anesthesia"]; Surgery [label="Tracheostomy & Cannulation"]; Ventilation [label="Mechanical Ventilation"]; Drug_Admin [label="this compound Bromide (Inhalation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agonist_Challenge [label="Agonist Challenge (i.v.)\n(ACh, Histamine, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Pulmonary Inflation Pressure"]; Analysis [label="Data Analysis\n(% Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Animal -> Anesthesia; Anesthesia -> Surgery; Surgery -> Ventilation; Ventilation -> Drug_Admin; Drug_Admin -> Agonist_Challenge; Agonist_Challenge -> Measurement; Measurement -> Analysis; }

Caption: Experimental workflow for agonist-induced bronchoconstriction.

This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of human asthma.

Experimental Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs (200-250 g).

  • Sensitization:

    • Day 0: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections of 0.5 ml of a suspension containing 100 µg ovalbumin (OVA) and 100 mg aluminum hydroxide in saline.

    • Day 7: A booster injection is given as described for Day 0.

  • Challenge:

    • Day 21: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosol of 0.1% OVA in saline for 15 seconds.

  • Drug Administration: this compound bromide can be administered via inhalation (e.g., 30 minutes before OVA challenge) or other routes depending on the study design.

  • Outcome Measures:

    • Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictor response to inhaled histamine or methacholine before and 24 hours after OVA challenge.

    • Bronchoalveolar Lavage (BAL): Performed 24-48 hours after challenge to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Lungs are collected for histological examination of inflammatory cell infiltration and mucus hypersecretion.

Data Presentation:

While specific data for this compound bromide in this model is limited, studies with the similar anticholinergic tiotropium bromide have shown significant reductions in inflammatory cell influx and airway remodeling.[7]

Treatment GroupTotal Cells (x10^5/ml BALF)Eosinophils (x10^4/ml BALF)Neutrophils (x10^4/ml BALF)Lymphocytes (x10^4/ml BALF)Reference
Saline ControlData not availableData not availableData not availableData not available
OVA ChallengeData not availableData not availableData not availableData not available
OVA + this compoundData not availableData not availableData not availableData not available

Note: The table is provided as a template. Specific quantitative data for this compound bromide in this model requires further investigation.

Mouse Models

Mouse models are widely used in asthma and COPD research due to the availability of genetic strains and immunological reagents. While data for this compound bromide in mouse models is scarce, protocols for similar anticholinergics like tiotropium bromide can be adapted.

This model is used to study the chronic inflammation and airway remodeling associated with COPD.

Experimental Protocol:

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Exposure: Mice are exposed to mainstream cigarette smoke from several cigarettes per day, for 5 days a week, over a period of 4 to 12 weeks.[8][9] A whole-body exposure system is typically used.

  • Drug Administration: this compound bromide can be administered via inhalation or intranasally before each cigarette smoke exposure.

  • Outcome Measures:

    • BAL Fluid Analysis: Total and differential cell counts (neutrophils, macrophages), and cytokine levels (e.g., TNF-α, IL-6, KC).

    • Lung Histology: Assessment of inflammatory cell infiltration, emphysema (mean linear intercept), and goblet cell hyperplasia.

    • Lung Function: Measurement of airway hyperresponsiveness to methacholine.

Data Presentation (Hypothetical based on Tiotropium Data):

Treatment GroupNeutrophils in BALF (x10^4)TNF-α in BALF (pg/ml)IL-6 in BALF (pg/ml)Reference (for Tiotropium)
Air Control~1<50<20[8]
Cigarette Smoke~10~200~150[8]
CS + this compound----

Note: This table is illustrative. Quantitative data for this compound bromide in this model is needed.

This is a common model to study the mechanisms of allergic airway inflammation.

Experimental Protocol:

  • Animals: BALB/c mice (6-8 weeks old).

  • Sensitization:

    • Day 0 and 14: Intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.

  • Challenge:

    • Days 24, 25, and 26: Mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.

  • Drug Administration: this compound bromide can be administered intranasally or via inhalation prior to each OVA challenge.

  • Outcome Measures:

    • AHR: Measured 24 hours after the final challenge using whole-body plethysmography in response to increasing concentrations of methacholine.

    • BAL Fluid Analysis: Total and differential cell counts (especially eosinophils) and Th2 cytokine levels (IL-4, IL-5, IL-13).

    • Lung Histology: Eosinophil infiltration, mucus production (PAS staining), and airway remodeling.

    • Serum IgE: Measurement of OVA-specific IgE levels.

Data Presentation (Template):

Treatment GroupEosinophils in BALF (x10^4)IL-4 in BALF (pg/ml)Mucus ScoreAHR (Penh)Reference
Saline Control
OVA Challenge
OVA + this compound

Note: This table serves as a template for data presentation. Specific experimental data for this compound bromide in this model is required.

digraph "Asthma_Model_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Allergic Asthma Model Workflow (Mouse/Guinea Pig)", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

// Nodes Animal [label="Mouse or Guinea Pig"]; Sensitization [label="Sensitization\n(Ovalbumin + Adjuvant)"]; Challenge [label="Aerosol Challenge\n(Ovalbumin)"]; Treatment [label="this compound Bromide Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcomes [label="Outcome Measures:\n- Airway Hyperresponsiveness\n- BALF Cell Counts\n- Lung Histology\n- Cytokine/IgE Levels", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Animal -> Sensitization; Sensitization -> Challenge; Challenge -> Treatment [style=dashed, label="Pre-treatment"]; Treatment -> Outcomes; Challenge -> Outcomes; }

Caption: General workflow for an ovalbumin-induced allergic asthma model.

Conclusion

This compound bromide is a valuable tool for in vivo studies of respiratory diseases. The guinea pig models of agonist-induced bronchoconstriction and allergic asthma are particularly well-suited for investigating its bronchodilator and potential anti-inflammatory effects. While direct in vivo data for this compound bromide in mouse models is less prevalent, established protocols for similar anticholinergic drugs provide a strong foundation for future research. The detailed protocols and data presentation templates provided in these application notes are intended to guide researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of this compound bromide. Further research is warranted to generate more quantitative data on the efficacy of this compound bromide in these models and to explore its effects on downstream signaling pathways in more detail.

References

Application Notes and Protocols for Investigating Oxitropium in Airway Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxitropium bromide is a short-acting anticholinergic bronchodilator utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a quaternary ammonium congener of hyoscine, its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors (M1 and M3) in the smooth muscles of the respiratory tract.[1] This action leads to bronchodilation and a reduction in mucus secretion, thereby alleviating symptoms such as wheezing and shortness of breath. While the bronchodilatory effects of this compound are well-documented, its direct anti-inflammatory properties are less characterized compared to other anticholinergics like tiotropium.

These application notes provide an overview of the current understanding of this compound's role in airway inflammation and offer detailed protocols to guide researchers in investigating its potential anti-inflammatory effects.

Mechanism of Action

This compound bromide is a non-selective muscarinic receptor antagonist. In the airways, acetylcholine is a key neurotransmitter that, upon binding to M3 muscarinic receptors on airway smooth muscle cells, triggers bronchoconstriction. By blocking these receptors, this compound prevents this effect. Furthermore, acetylcholine can stimulate mucus secretion from submucosal glands via M3 receptors. This compound's antagonism of these receptors contributes to a reduction in mucus production, a common feature in chronic inflammatory airway diseases.[1]

While direct evidence for this compound's anti-inflammatory effects is limited, the therapeutic class of anticholinergics is increasingly being investigated for such properties. It is hypothesized that by blocking muscarinic receptors on various cells in the airways, including epithelial and immune cells, these agents may modulate inflammatory signaling pathways.

cluster_0 Cholinergic Signaling in Airway Inflammation cluster_1 Inhibitory Action of this compound Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_Release Ca²⁺ Release IP3->Ca2_Release Induces Inflammatory_Mediators Inflammatory Mediator Release (e.g., Cytokines) Ca2_Release->Inflammatory_Mediators Bronchoconstriction Bronchoconstriction Ca2_Release->Bronchoconstriction Mucus_Secretion Mucus Secretion Ca2_Release->Mucus_Secretion This compound This compound M3_Receptor_Inhibited M3 Muscarinic Receptor This compound->M3_Receptor_Inhibited Blocks

Caption: Proposed mechanism of this compound's action.

Quantitative Data on this compound's Effects

Direct quantitative data on the anti-inflammatory effects of this compound are scarce in published literature. However, one study provides clinical data on its impact on a key feature of airway inflammation: mucus hypersecretion.

ParameterStudy PopulationTreatmentDurationOutcomeReference
Sputum Production Patients with chronic bronchitis and diffuse panbronchiolitis (n=17)This compound bromide (200 µg, three times daily via metered-dose inhaler)8 weeksSignificant decrease in mean sputum production from 61 g/day to 42 g/day .[1][2]
Sputum Solid Composition Patients with chronic bronchitis and diffuse panbronchiolitis (n=17)This compound bromide (200 µg, three times daily via metered-dose inhaler)8 weeksSignificant increase from 2.52% to 3.12%.[1][2]
Sputum Elastic Modulus Patients with chronic bronchitis and diffuse panbronchiolitis (n=17)This compound bromide (200 µg, three times daily via metered-dose inhaler)8 weeksSignificant increase, suggesting a change in mucus properties.[1][2]

Experimental Protocols

The following protocols are adapted from established methodologies used to study the anti-inflammatory effects of other inhaled anticholinergics, such as tiotropium, and can be applied to investigate this compound.

In Vitro Studies

1. Protocol for Assessing the Effect of this compound on Cytokine Release from Human Bronchial Epithelial Cells

  • Objective: To determine if this compound can inhibit the release of pro-inflammatory cytokines from airway epithelial cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Materials:

    • Human bronchial epithelial cell line (e.g., BEAS-2B)

    • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound bromide

    • Lipopolysaccharide (LPS) from E. coli

    • Phosphate-buffered saline (PBS)

    • ELISA kits for target cytokines (e.g., IL-6, IL-8)

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture: Culture BEAS-2B cells in supplemented medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treatment:

      • Pre-treat cells with varying concentrations of this compound bromide (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

      • Include a vehicle control (medium only).

    • Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.

    • Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

    • Analysis: Measure the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Expected Outcome: A dose-dependent reduction in the levels of IL-6 and IL-8 in the supernatants of cells pre-treated with this compound would suggest an anti-inflammatory effect.

cluster_0 In Vitro Experimental Workflow Start Start Cell_Culture Culture Human Bronchial Epithelial Cells (BEAS-2B) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pretreatment Pre-treat with this compound (various concentrations) Seeding->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (IL-6, IL-8) by ELISA Supernatant_Collection->ELISA Analysis Data Analysis ELISA->Analysis End End Analysis->End

Caption: In vitro workflow for cytokine release assay.
In Vivo Studies

2. Protocol for Evaluating the Effect of this compound in a Mouse Model of LPS-Induced Airway Inflammation

  • Objective: To assess the ability of this compound to reduce airway inflammation in a well-established mouse model.

  • Materials:

    • Male BALB/c mice (6-8 weeks old)

    • This compound bromide

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile saline

    • Inhalation chamber or nebulizer

    • Equipment for bronchoalveolar lavage (BAL)

    • Hemocytometer or automated cell counter

    • Cytospin and slides

    • Staining reagents (e.g., Diff-Quik)

    • ELISA kits for murine cytokines (e.g., TNF-α, IL-6)

  • Procedure:

    • Acclimatization: Acclimatize mice for at least one week before the experiment.

    • Grouping: Divide mice into four groups:

      • Group 1: Saline control (inhaled saline + intranasal saline)

      • Group 2: LPS control (inhaled saline + intranasal LPS)

      • Group 3: this compound + LPS (inhaled this compound + intranasal LPS)

      • Group 4: this compound control (inhaled this compound + intranasal saline)

    • Treatment:

      • Administer this compound (e.g., 1 mg/mL) or saline via inhalation for 30 minutes.

    • Induction of Inflammation: One hour after treatment, lightly anesthetize the mice and instill LPS (e.g., 10 µg in 50 µL saline) intranasally. The control group receives intranasal saline.

    • Endpoint: 24 hours after LPS instillation, euthanize the mice.

    • Bronchoalveolar Lavage (BAL):

      • Cannulate the trachea and lavage the lungs with 1 mL of sterile saline three times.

      • Pool the BAL fluid (BALF) and keep it on ice.

    • Cell Analysis:

      • Centrifuge the BALF to pellet the cells.

      • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

      • Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).

    • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the cell-free BALF supernatant by ELISA.

  • Expected Outcome: A significant reduction in the total number of inflammatory cells (particularly neutrophils) and the levels of pro-inflammatory cytokines in the BALF of the this compound-treated group compared to the LPS control group would indicate an in vivo anti-inflammatory effect.

cluster_0 In Vivo Experimental Workflow Start Start Acclimatization Acclimatize Mice Start->Acclimatization Grouping Group Animals Acclimatization->Grouping Treatment Administer this compound or Saline (Inhalation) Grouping->Treatment Inflammation_Induction Induce Inflammation with LPS (Intranasal) Treatment->Inflammation_Induction Endpoint Euthanize Mice (24 hours post-LPS) Inflammation_Induction->Endpoint BAL Perform Bronchoalveolar Lavage (BAL) Endpoint->BAL Cell_Analysis Analyze BAL Fluid: Total & Differential Cell Counts BAL->Cell_Analysis Cytokine_Analysis Analyze BAL Fluid: Cytokine Levels (ELISA) BAL->Cytokine_Analysis Analysis Data Analysis Cell_Analysis->Analysis Cytokine_Analysis->Analysis End End Analysis->End

Caption: In vivo workflow for LPS-induced inflammation model.

Conclusion and Future Directions

This compound bromide is an effective bronchodilator with a well-established mechanism of action. While its anti-inflammatory properties are not as extensively studied as those of other anticholinergics, the provided protocols offer a framework for researchers to investigate these potential effects. Future studies should focus on elucidating the specific signaling pathways that may be modulated by this compound in inflammatory cells and on conducting preclinical and clinical studies to quantify its impact on a broader range of inflammatory markers. Such research will be crucial in further defining the therapeutic role of this compound in the management of chronic inflammatory airway diseases.

References

Application Notes and Protocols for HPLC Analysis of Oxitropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Oxitropium bromide and the determination of its related substances using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Stability-Indicating HPLC Assay of this compound Bromide

This method is designed for the quantitative determination of this compound bromide in bulk drug substance and to monitor its stability under various stress conditions.

Chromatographic Conditions
ParameterValue
Column XBridge C18 (150 mm × 4.6 mm, 3.5 µm)[1]
Mobile Phase Phosphate-buffer/acetonitrile (85/15, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Detection Wavelength 210 nm[1]
Column Temperature 25 °C[1]
Run Time 10 minutes[1]
Experimental Protocol

a. Mobile Phase Preparation:

  • Prepare a suitable phosphate buffer.

  • Mix the phosphate buffer and acetonitrile in a ratio of 85:15 (v/v).

  • Degas the mobile phase prior to use.

b. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound bromide reference standard.

  • Dissolve in the mobile phase to obtain a known concentration.

c. Sample Solution Preparation:

  • Accurately weigh a suitable amount of the this compound bromide sample.

  • Dissolve in the mobile phase to achieve a concentration similar to the standard solution.

d. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the this compound bromide peak.

  • Calculate the content of this compound bromide in the sample by comparing the peak area with that of the standard.

HPLC Method for Determination of Related Substances of this compound Bromide

This method is suitable for the separation and quantification of known and unknown impurities in this compound bromide.

Chromatographic Conditions
ParameterValue
Column Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution of phosphate-buffer/acetonitrile mixture[1]
Flow Rate 1.2 mL/min[1]
Injection Volume 50 µL[1][2]
Detection Wavelength 210 nm[1][2]
Column Temperature 15 °C[1]
Run Time 60 minutes[1]
Experimental Protocol

a. Mobile Phase Preparation:

  • Prepare a phosphate buffer and acetonitrile.

  • A gradient elution program should be established to ensure the separation of all related substances. The specific gradient was not detailed in the provided information but would typically involve increasing the proportion of acetonitrile over the run time.

b. Test Solution Preparation:

  • Dissolve 75.0 mg of the substance to be examined in the mobile phase.[2]

  • Dilute to 50.0 mL with the mobile phase.[2]

  • Dilute 5.0 mL of this solution to 50.0 mL with the mobile phase.[2]

c. Reference Solution Preparation (Example for Impurity B):

  • Dissolve 7.5 mg of this compound bromide impurity B CRS in the mobile phase and dilute to 50.0 mL.[2]

  • Further dilutions are made to achieve the required concentration for quantification.[2]

d. System Suitability:

  • The European Pharmacopoeia specifies a resolution of a minimum of 1.6 between the peaks for impurity B and this compound bromide.[2]

e. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the test solution and reference solutions.

  • Record the chromatograms and identify the peaks of related substances based on their retention times relative to the main peak.

  • Quantify the impurities by comparing their peak areas to the peak areas of the corresponding reference standards or using the principle of external standardization.

UPLC Assay for Simultaneous Determination of this compound Bromide and Formoterol Fumarate

This rapid UPLC method is designed for the simultaneous quantification of this compound bromide and Formoterol fumarate in pressurized metered-dose inhaler products.[3][4]

Chromatographic Conditions
ParameterValue
Column C18 (50 × 2.1 mm, 1.7 µm) UPLC column with ethylene-bridged-hybrid technology[3]
Mobile Phase 0.07 M KH2PO4 buffer and acetonitrile (80:20, v/v)[3]
Flow Rate 0.6 mL/min[3][4]
Injection Volume 10 µL[3][4]
Detection Wavelength 210 nm[3][4]
Column Temperature 25°C[3][4]
Run Time 2 minutes[3][4]
Quantitative Data Summary
AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
This compound Bromide0.50.03 - 14.80.0090.02696.3
Formoterol Fumarate1.00.01 - 0.880.0030.00997.2
Data sourced from[3][4]
Experimental Protocol

a. Mobile Phase Preparation:

  • Prepare a 0.07 M potassium dihydrogen phosphate (KH2PO4) buffer.[3]

  • Mix the buffer with acetonitrile in an 80:20 (v/v) ratio.[3]

  • The mobile phase is also used as the solvent.[3]

  • Degas the mobile phase before use.

b. Standard Solution Preparation:

  • Prepare stock solutions of this compound bromide and Formoterol fumarate dihydrate reference standards in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solutions to cover the linearity range.

c. Sample Preparation (from pMDI):

  • The specific extraction procedure from the inhaler is not detailed in the provided information but would typically involve actuating a defined number of doses into a solvent (the mobile phase in this case) and diluting to the appropriate concentration.

d. Chromatographic Procedure:

  • Equilibrate the UPLC system with the mobile phase.

  • Inject the calibration standards and sample solutions.

  • Record the chromatograms and measure the peak areas.

  • Construct calibration curves and determine the concentrations of this compound bromide and Formoterol fumarate in the samples.

Visualizations

Experimental Workflow for HPLC Analysis of this compound Bromide

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection separation Chromatographic Separation hplc->separation Elution detection UV Detection (210 nm) separation->detection data Data Acquisition and Processing detection->data analysis Quantification and Reporting data->analysis

Caption: General workflow for the HPLC analysis of this compound bromide.

References

Application Notes and Protocols for Cell-Based Assays to Determine Oxitropium Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxitropium bromide is a potent anticholinergic agent utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle. Blockade of these Gq protein-coupled receptors (GPCRs) inhibits acetylcholine-induced bronchoconstriction.

These application notes provide detailed protocols for three common cell-based functional assays to quantify the efficacy of this compound bromide: a Calcium Flux Assay, a cAMP Assay, and a Reporter Gene Assay. These assays are essential tools in the drug discovery and development process for characterizing the potency and mechanism of action of muscarinic receptor antagonists.

Mechanism of Action: M3 Muscarinic Receptor Signaling

This compound acts as a competitive antagonist at the M3 muscarinic receptor. In its natural state, the binding of acetylcholine (ACh) to the M3 receptor activates a cascade of intracellular events. The M3 receptor is coupled to the Gq class of G proteins. Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key factor in smooth muscle contraction. This compound, by blocking the binding of ACh, prevents this signaling cascade, thereby inhibiting the downstream cellular response.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates ACh Acetylcholine (Agonist) ACh->M3R Binds This compound This compound (Antagonist) This compound->M3R Blocks IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Response Leads to Calcium_Flux_Workflow start Start plate_cells Plate CHO-M3 cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate (e.g., 60 min) load_dye->incubate2 add_this compound Add varying concentrations of this compound Bromide incubate2->add_this compound incubate3 Incubate (e.g., 15-30 min) add_this compound->incubate3 add_agonist Add M3 agonist (e.g., Carbachol) incubate3->add_agonist read_fluorescence Measure fluorescence (kinetic read) add_agonist->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end cAMP_Assay_Workflow start Start plate_cells Plate HEK293-M3 cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 pre_treatment Pre-treat with this compound and Forskolin incubate1->pre_treatment add_agonist Add M3 agonist (e.g., Carbachol) pre_treatment->add_agonist incubate2 Incubate (e.g., 30 min) add_agonist->incubate2 lyse_cells Lyse cells incubate2->lyse_cells detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_data Analyze data and calculate IC50 detect_cAMP->analyze_data end End analyze_data->end Reporter_Gene_Workflow start Start plate_cells Plate HEK293-M3-NFAT-Luciferase cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_this compound Add varying concentrations of this compound Bromide incubate1->add_this compound add_agonist Add M3 agonist (e.g., Carbachol) add_this compound->add_agonist incubate2 Incubate for several hours (e.g., 5-6 hours) add_agonist->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Application Notes and Protocols for Receptor Binding Affinity Studies of Oxitropium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxitropium bromide is a synthetic anticholinergic agent utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic effect is mediated through the competitive antagonism of acetylcholine at muscarinic receptors in the smooth muscle of the respiratory tract.[1] Understanding the receptor binding affinity of this compound is crucial for elucidating its mechanism of action, optimizing drug design, and developing more selective therapeutic agents. These application notes provide a comprehensive overview of the receptor binding profile of this compound, detailed protocols for its characterization, and a visual representation of the relevant signaling pathways.

Receptor Binding Profile of this compound

This compound bromide is a non-selective muscarinic antagonist, targeting M1, M2, and M3 receptor subtypes with reportedly equal affinity.[1] This non-selective profile means it blocks the actions of acetylcholine at these different receptor subtypes, which are involved in various physiological processes. In the airways, antagonism of M3 receptors on smooth muscle cells leads to bronchodilation, while blockade of M1 receptors in parasympathetic ganglia can also contribute to this effect.[3] The interaction with M2 autoreceptors on cholinergic nerve endings, which normally inhibit acetylcholine release, is also blocked by non-selective antagonists.[3]

Data Presentation: Receptor Binding Affinity of this compound

While this compound is established as a non-selective muscarinic antagonist, specific quantitative binding affinity data (Kᵢ, IC₅₀) across the different receptor subtypes are not consistently reported in publicly available literature. The table below summarizes the known binding characteristics of this compound.

Receptor SubtypeLigandBinding Affinity (Kᵢ)Comments
Muscarinic M1This compoundNot specifiedNon-selective antagonist
Muscarinic M2This compoundNot specifiedNon-selective antagonist
Muscarinic M3This compoundNot specifiedNon-selective antagonist

Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The following protocols describe standard radioligand binding assays to determine the receptor binding affinity of this compound for muscarinic M1, M2, and M3 receptors. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Membrane Preparation from Cells Expressing Muscarinic Receptors
  • Cell Culture: Culture cells stably or transiently expressing the human M1, M2, or M3 muscarinic receptor subtype in appropriate cell culture flasks.

  • Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Disruption: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the pellet in fresh homogenization buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4) to a desired protein concentration (determined by a protein assay such as the Bradford assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay
  • Assay Setup: Perform the assay in a 96-well plate format.

  • Reagents:

    • Radioligand: A suitable radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration close to its Kₑ value.

    • Test Compound: this compound bromide at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

    • Membrane Preparation: Thawed membrane preparation from Protocol 1.

  • Incubation:

    • To each well, add the assay buffer, the radioligand, and either the test compound (this compound) or the non-specific binding control.

    • Initiate the binding reaction by adding the membrane preparation.

    • The final assay volume is typically 200 µL.

  • Incubation Conditions: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours), with gentle shaking.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of a competing ligand).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the M1, M2, and M3 muscarinic receptors, which are the targets of this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Cellular Response PKC->Response ER->Ca Releases ACh Acetylcholine ACh->M1 Binds

M1 Receptor Signaling Pathway

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Cellular Response PKA->Response ACh Acetylcholine ACh->M2 Binds

M2 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Smooth Muscle Contraction PKC->Response ER->Ca Releases ACh Acetylcholine ACh->M3 Binds

M3 Receptor Signaling Pathway
Experimental Workflow

The following diagram outlines the general workflow for a radioligand competition binding assay.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Terminate Reaction by Filtration C->D E Wash Filters D->E F Add Scintillation Cocktail E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis (IC₅₀ and Kᵢ Determination) G->H

Radioligand Binding Assay Workflow

References

Inhalation Delivery of Oxitropium Bromide in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxitropium bromide is a potent anticholinergic agent and a non-selective muscarinic receptor antagonist used as a bronchodilator.[1] It functions by competitively inhibiting the binding of acetylcholine to M1, M2, and M3 muscarinic receptors in the smooth muscles of the respiratory tract, leading to bronchodilation.[1] This document provides detailed application notes and protocols for the inhalation delivery of this compound bromide to rodents, a critical step in the preclinical evaluation of its therapeutic potential for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The following sections will cover various delivery techniques, experimental protocols, and relevant data to guide researchers in designing and executing their studies.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its bronchodilatory effects by blocking the action of acetylcholine at muscarinic receptors on airway smooth muscle. This inhibition prevents the increase in intracellular calcium levels that typically follows acetylcholine binding, thereby preventing smooth muscle contraction.[1]

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Airway Smooth Muscle Cell Vagus Nerve Vagus Nerve ACh_Vesicle Acetylcholine (ACh) Vesicle Vagus Nerve->ACh_Vesicle Signal ACh ACh ACh_Vesicle->ACh releases M3 M3 Muscarinic Receptor ACh->M3 binds to Gq Gq Protein M3->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release triggers Contraction Bronchoconstriction Ca_Release->Contraction This compound This compound Bromide This compound->M3 blocks

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

Due to the limited availability of public domain data on the inhalation of this compound bromide specifically in rodents, the following tables include data extrapolated from human studies or from studies with the structurally and functionally similar anticholinergic agent, ipratropium bromide, in rodents. This information is intended to serve as a guiding reference.

ParameterValueSpeciesDelivery MethodSource
Efficacy (Bronchoprotection)
ED₅₀ vs. Methacholine Challenge0.1 µg/kg (deposited dose)MouseNose-Only Inhalation[2]
Aerosol Characteristics
Mass Median Aerodynamic Diameter (MMAD)1.7 µm-Jet Nebulizer[2]
Geometric Standard Deviation (GSD)1.5-Jet Nebulizer[2]
Optimal Particle Size for Rodent Lung Deposition0.5 - 3.0 µmRodentsGeneral Inhalation[3][4]
Pharmacokinetics (Ipratropium Bromide)
Half-life (intravenous)~1.6 hoursHumanIntravenous[5]
Systemic Absorption (nebulization)~7%HumanNebulization[5]
Human Nebulization Dose-Response (this compound Bromide)
500 µgSlight BronchodilationHumanUltrasonic Nebulizer[6]
1000 µgSlight BronchodilationHumanUltrasonic Nebulizer[6]
1500 µgSignificant Bronchodilation (persisting for 6h)HumanUltrasonic Nebulizer[6]
2000 µgOptimal BronchodilationHumanUltrasonic Nebulizer[6]

Table 1: Efficacy, Aerosol, and Pharmacokinetic Data for Anticholinergics. Note: ED₅₀, MMAD, and GSD values are for ipratropium bromide in mice. Human data for this compound bromide is provided for dose-ranging context.

Experimental Protocols

The following protocols are generalized and should be adapted based on specific experimental requirements, institutional guidelines, and available equipment.

Nebulization for Nose-Only or Whole-Body Exposure

This protocol is adapted from a method for delivering ipratropium bromide to mice via a nose-only inhalation system.[2]

Materials:

  • This compound bromide powder

  • Sterile 0.9% saline solution

  • Jet nebulizer (e.g., PARI LC STAR)[7]

  • Syringe pump

  • Pressurized air source

  • Nose-only or whole-body inhalation chamber

  • Rodent restrainers (for nose-only)

  • Analytical filter and cascade impactor for aerosol characterization

Protocol:

  • Solution Preparation: Dissolve this compound bromide in sterile 0.9% saline to the desired concentration (e.g., starting with a concentration range similar to that used for ipratropium, such as 1 mg/mL).[2]

  • System Setup:

    • Load the this compound bromide solution into a syringe and place it in the syringe pump.

    • Connect the syringe to the jet nebulizer.

    • Connect the nebulizer to the inhalation chamber's aerosol inlet.

    • Set the syringe pump to a constant flow rate (e.g., 1 mL/min).[2]

    • Set the pressurized air flow to the nebulizer (e.g., 10 L/min).[2]

  • Animal Preparation and Exposure:

    • For nose-only exposure, place rodents in appropriate restrainers and allow for a period of acclimation.

    • For whole-body exposure, place rodents in the chamber cages.

    • Acclimate animals to the chamber with airflow before introducing the aerosol.

  • Aerosol Generation and Exposure:

    • Start the syringe pump and pressurized air to generate the aerosol.

    • Allow the aerosol concentration in the chamber to stabilize (approximately 15-30 minutes).[2]

    • Expose the animals for the predetermined duration. Exposure time can be varied to achieve different lung deposition doses.[2]

  • Post-Exposure:

    • Turn off the aerosol generation and purge the chamber with clean air.

    • Remove the animals and monitor them for any adverse effects.

  • Dose Calculation: The deposited lung dose can be estimated using the following formula:[2]

    • Deposited Dose (µg/kg) = [Aerosol Concentration (µg/L) x Minute Ventilation (L/min) x Exposure Duration (min) x Pulmonary Deposition Fraction] / Body Weight (kg)

    • Aerosol concentration is determined by gravimetric analysis of a filter sampling the chamber air.[2]

    • Minute ventilation can be estimated using allometric equations (e.g., RMV (L/min) = 0.608 x BW(kg)⁰.⁸⁵²).[8]

    • The pulmonary deposition fraction is dependent on the aerosol's MMAD.[2]

prep Prepare this compound Solution (e.g., 1 mg/mL in Saline) setup Set up Nebulizer, Syringe Pump, and Inhalation Chamber prep->setup acclimate Acclimate Rodents in Restrainers/Chamber setup->acclimate generate Generate Aerosol and Allow Concentration to Stabilize acclimate->generate expose Expose Rodents for Predetermined Duration generate->expose purge Purge Chamber with Clean Air expose->purge remove Remove and Monitor Animals purge->remove calculate Calculate Deposited Dose remove->calculate

Figure 2: Nebulization Workflow.

Metered-Dose Inhaler (MDI) with a Spacer

While specific protocols for using MDIs with rodents are not widely published, the following is a conceptual protocol based on human clinical use and general principles of rodent handling.

Materials:

  • This compound bromide MDI

  • Custom-made or commercially available rodent spacer/holding chamber with a nose cone

  • Animal restrainer

Protocol:

  • Animal Preparation: Gently restrain the rodent to minimize stress.

  • Device Preparation:

    • Shake the MDI vigorously.[9]

    • Prime the MDI by actuating one or more puffs into the air if it is new or has not been used recently.[9]

    • Attach the MDI to the spacer.

  • Administration:

    • Place the nose cone of the spacer securely over the rodent's snout.

    • Actuate one puff of the MDI into the spacer.[10]

    • Allow the animal to breathe naturally for a set number of breaths (e.g., 5-10 breaths) to inhale the medication from the spacer.

    • Remove the spacer from the animal's nose.

    • If multiple puffs are required, wait for a short period (e.g., 1 minute) between actuations.[11]

  • Post-Administration: Return the animal to its cage and monitor for any effects.

restrain Gently Restrain Rodent prepare Shake and Prime MDI, Attach to Spacer restrain->prepare place_cone Place Spacer Nose Cone over Rodent's Snout prepare->place_cone actuate Actuate One Puff into Spacer place_cone->actuate breathe Allow Animal to Breathe for 5-10 Breaths actuate->breathe remove Remove Spacer breathe->remove monitor Return to Cage and Monitor remove->monitor

Figure 3: MDI with Spacer Workflow.

Intratracheal Instillation

Intratracheal instillation allows for direct and precise dosing to the lungs, bypassing the nasal passages.

Materials:

  • This compound bromide solution (sterile)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Rodent intubation platform or angled board

  • Light source (e.g., fiber optic)

  • Catheter or specialized intratracheal administration device (e.g., MicroSprayer® Aerosolizer)[12]

  • Syringe

Protocol:

  • Animal Preparation: Anesthetize the rodent to an appropriate level.[13]

  • Intubation:

    • Position the anesthetized animal on the intubation platform, typically in a supine position with the head tilted back.[12]

    • Gently pull the tongue to the side to visualize the epiglottis and vocal cords. A light source can aid in visualization.[13]

    • Carefully insert the catheter or administration device between the vocal cords and into the trachea.

  • Administration:

    • Instill the desired volume of this compound bromide solution directly into the trachea using the syringe. The maximum volume should be carefully considered to avoid injury (e.g., up to 1 mL/kg body weight).[13]

    • If using an aerosolizing device, a fine mist will be delivered to the lungs.

  • Recovery:

    • Gently remove the catheter.

    • Allow the animal to recover from anesthesia on a warming pad, monitoring its breathing until it is fully ambulatory.

anesthetize Anesthetize Rodent position Position Animal on Intubation Platform anesthetize->position visualize Visualize Vocal Cords with Light Source position->visualize insert Insert Catheter/Device into Trachea visualize->insert instill Instill this compound Solution insert->instill remove Remove Catheter instill->remove recover Monitor Animal during Recovery from Anesthesia remove->recover

Figure 4: Intratracheal Instillation Workflow.

Efficacy Assessment: Bronchoconstriction Challenge

To assess the efficacy of inhaled this compound bromide, a bronchoconstriction challenge can be performed using an agent like methacholine.

Protocol Outline:

  • Baseline Measurement: Measure baseline airway resistance in anesthetized, and often tracheostomized, rodents using techniques such as forced oscillation (e.g., with a flexiVent system) or whole-body plethysmography.[14]

  • This compound Administration: Deliver this compound bromide via one of the inhalation methods described above.

  • Waiting Period: Allow for a sufficient time for the drug to take effect (e.g., 30-60 minutes).

  • Bronchoconstrictor Challenge: Expose the animals to an aerosol of a bronchoconstricting agent (e.g., methacholine).[15]

  • Post-Challenge Measurement: Continuously measure airway resistance during and after the challenge to determine the peak bronchoconstriction.[14]

  • Data Analysis: Compare the degree of bronchoconstriction in this compound-treated animals to a vehicle-control group to determine the protective effect of the drug.

Conclusion

The successful inhalation delivery of this compound bromide to rodents is a crucial step in its preclinical development. The choice of delivery method—nebulization with nose-only or whole-body exposure, MDI with a spacer, or intratracheal instillation—will depend on the specific aims of the study, the required dose precision, and available resources. While specific quantitative data for this compound in rodents is limited, the provided protocols, adapted from related compounds, offer a solid foundation for initiating these studies. Careful characterization of the generated aerosol and accurate calculation of the deposited lung dose are critical for obtaining reliable and reproducible results.

References

Application Note: Quantification of Oxitropium in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of oxitropium from human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies and other clinical research applications.

Introduction

This compound bromide is a synthetic quaternary ammonium compound that functions as an anticholinergic agent.[1] It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes, found in the smooth muscle of the respiratory tract.[1][2] This antagonism prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation.[1] It is used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2]

Given its therapeutic importance, a sensitive and selective bioanalytical method is crucial for determining its concentration in biological matrices to accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.[3] Due to its quaternary ammonium structure, this compound is a polar compound, and its concentration in systemic circulation following inhalation is typically low. Therefore, a highly sensitive technique like LC-MS/MS is required for reliable quantification. This protocol details a validated approach for quantifying this compound in human plasma.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by blocking the action of acetylcholine at muscarinic receptors in the airways. The diagram below illustrates this signaling pathway.

Caption: Mechanism of this compound as a muscarinic antagonist.

Bioanalytical Method and Protocol

The method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using LC-MS/MS with electrospray ionization (ESI) in the positive ion mode. Ipratropium is proposed as a suitable internal standard (IS) due to its structural similarity to this compound.

Materials and Reagents
  • Reference Standards: this compound Bromide, Ipratropium Bromide (Internal Standard).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade.

  • Reagents: Formic acid (reagent grade), Ammonium hydroxide (reagent grade), Zinc Sulfate (reagent grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa), 30 mg / 1 mL.

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Ipratropium (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 ACN:H₂O to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a concentration of 100 ng/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Experimental Workflow Diagram

The overall experimental process from sample receipt to final data analysis is outlined below.

Workflow start_end start_end prep_step prep_step spe_step spe_step analysis_step analysis_step Sample Plasma Sample Receipt (CS, QC, Unknowns) Spike_IS Spike with Internal Standard (Ipratropium) Sample->Spike_IS Pretreat Pre-treatment: Add 4% ZnSO₄ in H₂O (Protein Precipitation) Spike_IS->Pretreat Vortex Vortex & Centrifuge Pretreat->Vortex Load 2. Load Supernatant Vortex->Load Condition 1. Condition SPE Cartridge (MeOH then H₂O) Condition->Load Wash 3. Wash Cartridge (0.1% FA in H₂O, then MeOH) Load->Wash Elute 4. Elute Analyte (5% NH₄OH in MeOH) Wash->Elute Evaporate Evaporate Eluate to Dryness (under N₂ stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Quantify Data Acquisition & Quantification Inject->Quantify

Caption: Bioanalytical workflow for this compound quantification.
Sample Preparation Protocol (SPE)

  • Thaw plasma samples, calibration standards, and QCs to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL Ipratropium).

  • Add 200 µL of 4% Zinc Sulfate in water to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes.

  • Condition the SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of MeOH.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | | Column Temperature | 40 °C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 4.5 | 5 |

Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Source Temperature | 150 °C | | Desolvation Temp. | 450 °C | | Desolvation Gas Flow | 800 L/hr | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound (Quant) | 332.2 | 140.1 | 28 | | this compound (Qual) | 332.2 | 112.1 | 35 | | Ipratropium (IS) | 332.2 | 166.1 | 30 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.[4] Multiple reaction monitoring (MRM) is highly specific and sensitive for detecting target compounds in a complex matrix.[5]

Method Validation Summary

The method should be validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[6] The tables below present example data that a validated method should achieve.

Table 3: Calibration Curve Linearity

Parameter Result
Calibration Range 0.05 - 50 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%RE) Inter-Day Precision (%RSD) Inter-Day Accuracy (%RE)
LLOQ 0.05 ≤ 15.0 ± 18.0 ≤ 16.0 ± 17.0
LQC 0.15 ≤ 8.0 ± 9.0 ≤ 9.5 ± 10.0
MQC 5.0 ≤ 6.5 ± 7.0 ≤ 7.5 ± 8.0
HQC 40.0 ≤ 5.0 ± 5.5 ≤ 6.0 ± 6.5

Acceptance Criteria: Precision (%RSD) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ).

Table 5: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Factor (Normalized)
LQC 0.15 88.5 0.98
HQC 40.0 91.2 1.03

Acceptance Criteria: Recovery should be consistent and reproducible. Matrix factor CV ≤15%.

This application note provides a comprehensive and robust framework for the quantification of this compound in human plasma. The combination of a streamlined SPE protocol and a sensitive LC-MS/MS method allows for high-throughput analysis suitable for supporting clinical and non-clinical studies. Researchers should perform a full validation to ensure the method is fit for its intended purpose in their laboratory.

References

Application Notes and Protocols for Oxitropium Bromide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the investigation of Oxitropium bromide, a quaternary ammonium synthetic compound and anticholinergic agent.[1] The methodologies outlined below are intended to guide researchers in the consistent and reproducible evaluation of this compound's pharmacological properties.

Introduction

This compound bromide is a bronchodilator primarily utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), effectively blocking the bronchoconstrictive effects of acetylcholine in the respiratory tract.[1][2] This document details key in vitro, in vivo, and analytical protocols to facilitate further research and development of this compound bromide and related compounds.

Mechanism of Action

This compound bromide is a non-selective muscarinic antagonist, targeting M1, M2, and M3 receptor subtypes.[1] In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. This compound bromide competitively inhibits this interaction, resulting in bronchodilation and improved airflow.[1]

This compound Bromide Signaling Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction This compound This compound Bromide This compound->Inhibition Inhibition->M3_Receptor In Vivo COPD Model Workflow Acclimatization Animal Acclimatization Grouping Grouping (Control & Treatment) Acclimatization->Grouping Smoke_Exposure Cigarette Smoke Exposure Grouping->Smoke_Exposure Drug_Administration This compound Bromide Administration Grouping->Drug_Administration Endpoint_Assessment Endpoint Assessment (Lung Function, BAL) Smoke_Exposure->Endpoint_Assessment Drug_Administration->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Experimental Logic for this compound Evaluation Target_Identification Target Identification (Muscarinic Receptors) In_Vitro_Binding In Vitro Binding Affinity (Receptor Binding Assay) Target_Identification->In_Vitro_Binding Determine Ki In_Vitro_Function In Vitro Functional Activity (Isolated Trachea Assay) Target_Identification->In_Vitro_Function Determine EC₅₀ In_Vivo_Efficacy In Vivo Efficacy (COPD Animal Model) In_Vitro_Binding->In_Vivo_Efficacy In_Vitro_Function->In_Vivo_Efficacy PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Efficacy->PK_PD_Analysis Assess Lung Function & Inflammation Clinical_Relevance Clinical Relevance (Bronchodilation) PK_PD_Analysis->Clinical_Relevance

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Oxitropium and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Oxitropium and its primary metabolites, N-ethylnorscopine and tropic acid, in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound bromide is a quaternary ammonium compound and a competitive antagonist at muscarinic acetylcholine receptors, leading to bronchodilation.[1] It is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] The metabolism of this compound bromide is characterized by its hydrolysis into two main products: N-ethylnorscopine and tropic acid.[2] Accurate and sensitive quantification of the parent drug and its metabolites is crucial for pharmacokinetic and metabolic studies. This UPLC-MS/MS method provides a robust and efficient approach for these analytical challenges.

Metabolic Pathway of this compound

This compound undergoes hydrolysis of its ester functional group, yielding N-ethylnorscopine and tropic acid as the principal metabolites. This metabolic breakdown is a key aspect of its pharmacokinetic profile.

This compound This compound Hydrolysis Hydrolysis (Esterase) This compound->Hydrolysis N_ethylnorscopine N-ethylnorscopine Hydrolysis->N_ethylnorscopine Tropic_acid Tropic Acid Hydrolysis->Tropic_acid

Metabolic Pathway of this compound.

Quantitative Data Summary

The following tables summarize the UPLC-MS/MS parameters for the analysis of this compound, N-ethylnorscopine, and tropic acid. Note that while parameters for this compound are based on published data, the parameters for its metabolites are derived from methods for structurally similar compounds and may require optimization.

Table 1: UPLC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound332.2140.125Positive
N-ethylnorscopine184.1125.120Positive
Tropic Acid165.1103.115Negative

Table 2: Chromatographic and Quantitative Data

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound0.50.026 - 150.0090.026
N-ethylnorscopine~1.20.1 - 100~0.03~0.1
Tropic Acid~2.50.5 - 200~0.15~0.5

Retention times are approximate and will vary based on the specific UPLC system and conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of this compound and its metabolites from human plasma and urine.

Experimental Workflow

The overall workflow for the analysis involves sample preparation, UPLC separation, and MS/MS detection.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (Plasma or Urine) Spike Spike Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation/SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition and Processing MSMS->Data

UPLC-MS/MS Experimental Workflow.

Sample Preparation

4.2.1. Plasma Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

4.2.2. Urine Sample Preparation (Solid-Phase Extraction)

  • Centrifuge the urine sample at 4,000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of the supernatant, add the internal standard.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40°C Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Gradient Elution:

Time (min)%A%B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Source: Electrospray Ionization (ESI) Polarity: Positive/Negative switching Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 400°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr Acquisition Mode: Multiple Reaction Monitoring (MRM)

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and rapid approach for the simultaneous quantification of this compound and its primary metabolites, N-ethylnorscopine and tropic acid, in human plasma and urine. The detailed protocols for sample preparation and instrumental analysis will aid researchers in conducting pharmacokinetic and metabolic studies of this compound. The provided quantitative data and MRM transitions serve as a strong foundation for method implementation, with the understanding that optimization may be required for specific instrumentation and applications.

References

Oxitropium Bromide: Application Notes and Protocols for Inducing Bronchodilation in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxitropium bromide is a non-selective, competitive muscarinic acetylcholine receptor (mAChR) antagonist utilized in respiratory research to induce bronchodilation.[1][2] As a quaternary ammonium compound, it possesses limited systemic absorption, making it a valuable tool for investigating localized effects within the airways.[3] This document provides detailed application notes and experimental protocols for the use of this compound bromide in in vitro and in vivo research settings, focusing on its mechanism of action, key quantitative data, and methodologies for assessing its bronchodilatory effects.

Introduction

This compound bromide exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M1, M2, and M3 subtypes, which are crucial in regulating airway smooth muscle tone and mucus secretion.[1][2] Blockade of M3 receptors on airway smooth muscle cells is the primary mechanism leading to bronchodilation.[4] By preventing acetylcholine-mediated signaling, this compound bromide effectively reduces bronchoconstriction. These application notes are designed to guide researchers in the effective use of this compound bromide for studying bronchodilation and related physiological processes.

Mechanism of Action

This compound bromide is a non-selective antagonist of muscarinic acetylcholine receptors. Its primary action in the airways is the blockade of M3 muscarinic receptors on smooth muscle cells, which prevents acetylcholine-induced bronchoconstriction.[1][2][4] It also acts on M1 receptors, which are involved in neurotransmission in parasympathetic ganglia, and M2 autoreceptors on cholinergic nerve endings, which normally provide a negative feedback mechanism for acetylcholine release.

cluster_cholinergic_nerve Cholinergic Nerve Terminal cluster_smooth_muscle Airway Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh Release Acetylcholine (ACh) Release Nerve Impulse->ACh Release M2 M2 Receptor (Autoreceptor) ACh Release->M2 Negative Feedback M3 M3 Receptor ACh Release->M3 ACh binds to M3 This compound This compound This compound->M2 Antagonism Gq Gq Protein M3->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release from SR IP3->Ca2_release Contraction Bronchoconstriction Ca2_release->Contraction Oxitropium_M3 This compound Oxitropium_M3->M3 Antagonism start Start dissect Dissect Guinea Pig Trachea start->dissect prepare Prepare Tracheal Rings (2-3mm) dissect->prepare mount Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) prepare->mount equilibrate Equilibrate (60-90 min) under 1g tension mount->equilibrate contract Induce Contraction (e.g., Carbachol, Acetylcholine) equilibrate->contract add_this compound Add Cumulative Concentrations of This compound Bromide contract->add_this compound record Record Isometric Tension (Relaxation) add_this compound->record analyze Analyze Data (IC50, pA2 determination) record->analyze end End analyze->end start Start seed_cells Seed CHO-M3 cells in 96-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye Incubate (e.g., 1 hour) load_dye->incubate_dye add_this compound Add varying concentrations of this compound Bromide incubate_dye->add_this compound incubate_drug Incubate (e.g., 15-30 min) add_this compound->incubate_drug add_agonist Add muscarinic agonist (e.g., Carbachol) incubate_drug->add_agonist measure_fluorescence Measure fluorescence (calcium signal) add_agonist->measure_fluorescence analyze Analyze data (IC50) measure_fluorescence->analyze end End analyze->end

References

Troubleshooting & Optimization

Oxitropium bromide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of oxitropium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound bromide?

A1: this compound bromide is described as being very soluble in water, freely soluble in methanol, sparingly soluble in ethanol (96%), and practically insoluble in methylene chloride.[1] It is a white or almost white crystalline powder.[1]

Q2: What are the recommended storage conditions for this compound bromide?

A2: this compound bromide is known to be hygroscopic.[1] Therefore, it should be stored in a tightly closed container in a dry and well-ventilated place.[2] For long-term storage, it is recommended to keep it at -20°C in a freezer under an inert atmosphere.[1]

Q3: Is this compound bromide sensitive to light?

A3: Based on forced degradation studies, this compound bromide is not significantly affected by light.[3] However, it is always good practice to protect it from light during storage and handling as a general precaution.

Q4: What are the main degradation pathways for this compound bromide?

A4: The primary degradation pathway for this compound bromide is hydrolysis, especially under alkaline conditions.[3] It is also slightly affected by heat.[3] Under strongly oxidative conditions, several unknown degradation products can be formed.[3]

Q5: What are the known degradation products of this compound bromide?

A5: Under hydrolysis conditions, this compound bromide can degrade into tropic acid (impurity G) and N-ethyl-scopine/N-ethyl-scopoline (impurities I/J).[3] Thermal stress may lead to an increase in N-demethylation, resulting in impurity A.[3] Neutral hydrolysis can also increase the amount of apo-oxitropium (impurity D).[3]

Troubleshooting Guides

Solubility Issues

Problem: this compound bromide is not dissolving as expected in my aqueous buffer.

  • Possible Cause 1: pH of the buffer.

    • Troubleshooting Step: Check the pH of your buffer. Although this compound bromide is generally very soluble in water, extreme pH values might affect its stability and apparent solubility. Prepare fresh buffer and re-verify the pH.

  • Possible Cause 2: Temperature.

    • Troubleshooting Step: Gently warm the solution. Solubility of solids in liquids generally increases with temperature. However, be cautious with excessive heat as it can lead to degradation.

  • Possible Cause 3: Saturation.

    • Troubleshooting Step: You may be exceeding the solubility limit. Refer to the solubility data table or perform a solubility determination experiment as outlined in the protocols section to understand the solubility limit in your specific solvent system.

Problem: I am observing precipitation after dissolving this compound bromide and leaving the solution to stand.

  • Possible Cause 1: Change in temperature.

    • Troubleshooting Step: If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation. Try to prepare the solution at the temperature of your experiment.

  • Possible Cause 2: Solvent evaporation.

    • Troubleshooting Step: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the concentration of this compound bromide and potentially lead to precipitation.

  • Possible Cause 3: Instability and degradation.

    • Troubleshooting Step: this compound bromide is susceptible to hydrolysis, especially in alkaline solutions.[3] This degradation can lead to the formation of less soluble degradation products. Prepare fresh solutions before use and avoid high pH buffers if possible.

Stability Issues

Problem: I am seeing unexpected peaks in my chromatogram when analyzing an this compound bromide sample.

  • Possible Cause 1: Degradation due to improper storage or handling.

    • Troubleshooting Step: Review your storage and handling procedures. Ensure the compound was stored in a dry, cool, and dark place. This compound bromide is hygroscopic and sensitive to heat and alkaline conditions.[1][3]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all glassware and solvents are clean and of high purity. Run a blank to check for any contamination from the solvent or the analytical system.

  • Possible Cause 3: Interaction with excipients (for formulated products).

    • Troubleshooting Step: If you are working with a formulation, there might be interactions between this compound bromide and the excipients. Conduct compatibility studies.

Data Presentation

Table 1: Qualitative Solubility of this compound Bromide
SolventSolubility Description
WaterVery soluble[1]
MethanolFreely soluble[1]
Ethanol (96%)Sparingly soluble[1]
Methylene ChloridePractically insoluble[1]
Table 2: Summary of Forced Degradation Studies on this compound Bromide
Stress ConditionObservationsMajor Degradation Products Identified
Acidic Hydrolysis (1.0 M HCl, 25°C, 15 min)Significant degradationTropic acid (Impurity G), N-ethyl-scopine/N-ethyl-scopoline (Impurities I/J)[3]
Alkaline Hydrolysis (0.01 M NaOH, 25°C, 5 min)Very rapid and severe degradationTropic acid (Impurity G), N-ethyl-scopine/N-ethyl-scopoline (Impurities I/J)[3]
Neutral Hydrolysis Increased amount of Impurity DApo-oxitropium (Impurity D)[3]
Oxidative Degradation (30% H₂O₂, 25°C, 4 days)Formation of several unknown degradation productsTropic acid (Impurity G), Apo-oxitropium (Impurity D), and other unknown products[3]
Thermal Degradation (105°C, 10 days)Slightly affectedImpurity A (due to N-demethylation)[3]
Photolytic Degradation (UV light, 25°C)Not significantly affected-[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound bromide to a known volume of purified water (or a specific buffer) in a sealed container.

    • Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound bromide.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Forced Degradation Study (as per ICH guidelines)
  • Acid Hydrolysis: Dissolve this compound bromide in 0.1 M to 1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Dissolve this compound bromide in 0.1 M to 1 M sodium hydroxide and keep at room temperature or slightly elevated temperature for a specified period.

  • Oxidation: Treat a solution of this compound bromide with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

For each condition, samples should be analyzed at appropriate time points using a stability-indicating analytical method to quantify the remaining this compound bromide and detect the formation of degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep Prepare Saturated Solution equilibrate Equilibrate (e.g., 24h) prep->equilibrate sample Sample Supernatant equilibrate->sample analyze Analyze (e.g., HPLC) sample->analyze calc Calculate Solubility analyze->calc stress Apply Stress Condition (Acid, Base, Heat, etc.) sample_t Sample at Time Points stress->sample_t analyze_s Analyze for Degradants sample_t->analyze_s pathway Identify Degradation Pathway analyze_s->pathway

Caption: Experimental workflow for solubility and stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_thermal Thermal Stress cluster_neutral Neutral Hydrolysis cluster_oxidative Oxidative Stress This compound This compound Bromide TropicAcid Tropic Acid (Impurity G) This compound->TropicAcid Ester Hydrolysis NEthylScopine N-ethyl-scopine / N-ethyl-scopoline (Impurities I/J) This compound->NEthylScopine Ester Hydrolysis ImpurityA Impurity A (N-demethylation) This compound->ImpurityA ImpurityD Apo-oxitropium (Impurity D) This compound->ImpurityD Unknowns Unknown Degradation Products This compound->Unknowns

Caption: Potential degradation pathways of this compound bromide.

References

Technical Support Center: Overcoming Poor Solubility of Oxitropium In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Oxitropium bromide during in vitro experiments. While this compound bromide is generally considered water-soluble, issues such as precipitation in specific buffers or cell culture media can arise, leading to inaccurate experimental results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound bromide?

A1: this compound bromide is a white or almost white crystalline powder.[2] It is classified as very soluble in water, freely soluble in methanol, and sparingly soluble in ethanol.[1] Its quaternary ammonium structure contributes to its solubility in polar solvents.[3][4]

Q2: Why is my this compound bromide precipitating in my aqueous buffer or cell culture medium?

A2: Precipitation can occur for several reasons even with water-soluble compounds:

  • Common Ion Effect: The presence of other bromide salts in your buffer can decrease the solubility of this compound bromide.

  • pH Effects: Although its cationic state is independent of pH, extreme pH values can affect the stability of the compound or its interaction with buffer components.[4]

  • Low Temperature: Storing stock solutions at low temperatures, such as 4°C, can sometimes lead to precipitation, especially for highly concentrated solutions.

  • Interaction with Media Components: Complex cell culture media contain numerous components like salts, amino acids, and proteins that can interact with the compound and reduce its solubility.

Q3: I dissolve my this compound bromide in DMSO for a stock solution. What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects. Some robust cell lines may tolerate up to 1%, but this should be validated for your specific experimental system.

Q4: Can I prepare a concentrated stock solution of this compound bromide in water or PBS?

A4: Yes, given its high water solubility, preparing stock solutions in water or phosphate-buffered saline (PBS) is the preferred method. For a similar compound, ipratropium bromide, the solubility in PBS (pH 7.2) is approximately 5 mg/mL.[5] It is advisable to prepare fresh aqueous solutions or store them for no more than one day to avoid potential stability issues.[5]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting a concentrated stock solution into aqueous buffer or media.

This is a common issue when a drug is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous system where its solubility is lower.

G start Precipitation observed upon dilution step1 Decrease concentration of stock solution start->step1 step2 Warm the final solution gently (e.g., 37°C) step1->step2 If precipitation persists end_success Solution is clear step1->end_success If successful step3 Add a co-solvent to the final buffer (e.g., ethanol, PEG 400) step2->step3 If precipitation persists step2->end_success If successful step4 Use a cyclodextrin-based formulation step3->step4 If precipitation persists step3->end_success If successful step4->end_success If successful end_fail Precipitation persists step4->end_fail If precipitation persists

Caption: Troubleshooting workflow for precipitation upon dilution.

Data Presentation: Solubility of this compound Bromide Analogs

CompoundSolventSolubilityReference
This compound bromide WaterVery soluble[1]
MethanolFreely soluble[1]
Ethanol (96%)Sparingly soluble[1]
Ipratropium bromide PBS (pH 7.2)~ 5 mg/mL[5]
Ethanol~ 1 mg/mL[5]
DMSO~ 5 mg/mL[5]
Dimethyl formamide (DMF)~ 5 mg/mL[5]
Tiotropium bromide PBS (pH 7.2)~ 5 mg/mL[6]
DMSO~ 20 mg/mL[6]
Dimethyl formamide (DMF)~ 10 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This is the recommended method for preparing this compound bromide for most in vitro assays.

  • Weighing: Accurately weigh the required amount of this compound bromide powder (Molar Mass: 412.32 g/mol ) in a sterile microcentrifuge tube.[7]

  • Solvent Addition: Add the desired volume of sterile, purified water or PBS (pH 7.2) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the solution fresh. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consider preparing aliquots and storing at -20°C, but validate the stability and solubility upon thawing.

Protocol 2: Solubility Enhancement using Co-solvents

This method can be used if high concentrations are required that cannot be achieved in purely aqueous solutions.

  • Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent such as ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol.

  • Prepare Drug Concentrate: Dissolve the this compound bromide in the chosen co-solvent at a high concentration.

  • Prepare Vehicle Buffer: Prepare your final assay buffer (e.g., cell culture medium) containing the same percentage of the co-solvent that will be in the final drug dilution. This serves as the vehicle control.

  • Serial Dilution: Perform serial dilutions of the drug concentrate into the vehicle buffer to achieve the desired final concentrations. This ensures the co-solvent percentage remains constant across all conditions.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in the assay is at a non-toxic level (typically <1% for most solvents).

G start High concentration of this compound needed prop Compound Properties: - Quaternary ammonium salt - Hydrophilic start->prop choose_solvent Select a water-miscible biocompatible co-solvent prop->choose_solvent solvent1 Ethanol choose_solvent->solvent1 solvent2 PEG 400 choose_solvent->solvent2 solvent3 Propylene Glycol choose_solvent->solvent3 validate Validate final concentration for: 1. Solubility (no precipitation) 2. Cellular toxicity (vehicle control) solvent1->validate solvent2->validate solvent3->validate

Caption: Decision process for selecting a suitable co-solvent.

References

Technical Support Center: Optimizing Oxitropium Bromide Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of oxitropium bromide in in vivo experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound bromide?

This compound bromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes.[1][2][3] In the respiratory tract, acetylcholine released from the vagus nerve binds to these receptors on bronchial smooth muscle cells, leading to bronchoconstriction.[1][2][4] By blocking these receptors, this compound bromide inhibits the effects of acetylcholine, resulting in bronchodilation and a reduction in airway resistance.[1][2]

cluster_0 Parasympathetic Nerve Terminal cluster_1 Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Activates Oxitropium_Bromide This compound Bromide Oxitropium_Bromide->M3_Receptor Blocks

Figure 1. Simplified signaling pathway of this compound bromide's mechanism of action.

2. What are the key pharmacokinetic properties of this compound bromide to consider for in vivo studies?

While detailed pharmacokinetic data in various animal models is limited, human studies provide some insights. After inhalation, this compound bromide acts locally on the bronchial smooth muscle with minimal systemic absorption, which is a desirable characteristic for reducing systemic side effects.[1] The onset of action is typically within 15 to 30 minutes, with peak effects observed around 1 to 2 hours post-administration.[1] The duration of action can be up to 7 to 9 hours.[1] Its quaternary ammonium structure limits its ability to cross lipid membranes, further localizing its effect to the respiratory tract.[1]

3. What are the recommended starting doses for this compound bromide in common animal models?

Precise, universally applicable starting doses are not well-established across all animal models and experimental setups. However, based on available literature, the following can be considered as starting points for dose-ranging studies. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint.

Animal ModelAdministration RouteSuggested Starting Dose RangeReference
Guinea Pig Inhalation/AerosolNot explicitly quantified in µg/kg, but effective at preventing agonist-induced bronchoconstriction.[3]
Mouse Inhalation/AerosolInhalation of 1.5 µg and higher has been shown to be effective.[3]

4. How should I prepare this compound bromide for in vivo administration?

This compound bromide is very soluble in water and freely soluble in methanol. For inhalation or intratracheal administration, it is typically dissolved in sterile physiological saline (0.9% NaCl) or a suitable buffer like phosphate-buffered saline (PBS) to ensure isotonicity. The pH of the solution should be maintained in the neutral range (around 7.4) to ensure stability and minimize irritation.

5. What are the potential side effects of this compound bromide in animals?

Due to its localized action in the lungs and poor systemic absorption, systemic side effects are generally minimal at therapeutic doses. However, at higher doses, potential anticholinergic effects could include dry mouth, mydriasis (dilation of the pupils), and tachycardia. It is important to monitor animals for any signs of distress or adverse reactions during and after administration.

Troubleshooting Guides

Issue 1: Inconsistent or No Bronchodilator Effect
Possible Cause Troubleshooting Step
Improper Drug Delivery: Inadequate aerosol generation or intratracheal deposition.- Verify Nebulizer/Aerosol System: Ensure the nebulizer is functioning correctly and generating particles in the appropriate size range for deep lung deposition (typically 1-5 µm).- Refine Administration Technique: For intratracheal instillation, ensure correct placement of the cannula. For inhalation, use a properly sized and sealed delivery system to minimize drug loss.
Incorrect Dosage: The administered dose may be too low.- Perform a Dose-Response Study: Start with a low dose and incrementally increase it to find the optimal concentration that produces the desired effect without causing adverse reactions.
Drug Solution Instability: Degradation of this compound bromide in the prepared solution.- Prepare Fresh Solutions: Prepare solutions immediately before use. This compound bromide is generally stable in neutral and acidic solutions but can hydrolyze in alkaline conditions.- Check pH of the Vehicle: Ensure the pH of your saline or buffer is within a neutral range.
Animal Model Variability: Differences in airway sensitivity or disease induction between individual animals.- Increase Sample Size: A larger number of animals per group can help to account for biological variability.- Standardize Disease Model: Ensure consistent induction of the disease model (e.g., allergen sensitization and challenge) across all animals.
Issue 2: Signs of Systemic Side Effects or Animal Distress
Possible Cause Troubleshooting Step
Excessive Dosage: The administered dose is too high, leading to systemic absorption.- Reduce the Dose: Lower the concentration of this compound bromide in your next experiment. Refer to your dose-response data to select a lower, effective dose.
Leaky Administration System: The drug is being ingested or absorbed through other routes.- Inspect Delivery Apparatus: For inhalation studies, ensure a tight seal around the animal's nose or head to prevent leakage. For intratracheal administration, check for any backflow.
Contaminated Drug Solution: The solution may be contaminated or at an inappropriate pH, causing irritation.- Use Sterile Preparation Techniques: Ensure all solutions and equipment are sterile.- Verify Solution pH: Check the pH of your final drug solution before administration.

Experimental Protocols

Protocol 1: Inhalation Administration of this compound Bromide in Mice

This protocol is adapted from a general method for aerosol delivery to rodents.

Materials:

  • This compound bromide

  • Sterile 0.9% saline

  • Nebulizer capable of generating particles in the 1-5 µm range

  • Mouse inhalation chamber or nose-only exposure system

  • Flow meter

Procedure:

  • Solution Preparation: Dissolve this compound bromide in sterile 0.9% saline to the desired concentration. Prepare fresh on the day of the experiment.

  • Animal Acclimatization: Acclimate the mice to the inhalation chamber or restraint system for a few days prior to the experiment to reduce stress.

  • System Setup: Connect the nebulizer to the inhalation chamber and set the airflow rate to ensure adequate aerosol delivery without causing undue stress to the animals.

  • Exposure: Place the mice in the chamber and administer the this compound bromide aerosol for a predetermined duration. The duration will depend on the desired dose and the output of the nebulizer.

  • Post-Exposure Monitoring: After exposure, return the mice to their home cages and monitor them for any adverse effects.

  • Experimental Endpoint Assessment: Proceed with the planned experimental measurements (e.g., assessment of airway hyperresponsiveness) at the appropriate time point after drug administration.

Start Start Prep_Solution Prepare this compound Bromide Solution Start->Prep_Solution End End Acclimate Acclimatize Mice to Inhalation Chamber Prep_Solution->Acclimate Setup_System Set up Nebulizer and Chamber Acclimate->Setup_System Expose Expose Mice to Aerosol Setup_System->Expose Monitor Monitor Animals Post-Exposure Expose->Monitor Assess Assess Experimental Endpoints Monitor->Assess Assess->End

Figure 2. Experimental workflow for inhalation administration of this compound bromide in mice.

Protocol 2: Intratracheal Instillation of this compound Bromide in Mice

This protocol is a generalized method and requires appropriate institutional animal care and use committee (IACUC) approval.

Materials:

  • This compound bromide

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer® Aerosolizer)

  • Light source for visualizing the trachea

  • Animal positioning stand

Procedure:

  • Solution Preparation: Dissolve this compound bromide in sterile 0.9% saline to the desired concentration.

  • Anesthesia: Anesthetize the mouse according to your approved protocol.

  • Positioning: Place the anesthetized mouse in a supine position on a tilted board to provide a clear view of the oral cavity.

  • Visualization of Trachea: Gently pull the tongue to the side and use a light source to illuminate the back of the throat and visualize the tracheal opening.

  • Instillation: Carefully insert the tip of the intratracheal instillation device into the trachea, avoiding the esophagus.

  • Drug Delivery: Administer a small volume (typically 25-50 µL for a mouse) of the this compound bromide solution directly into the lungs.

  • Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor breathing until the animal is fully ambulatory.

  • Endpoint Assessment: Proceed with experimental measurements at the designated time post-instillation.

cluster_0 Pre-Procedure cluster_1 Procedure cluster_2 Post-Procedure Prep_Solution Prepare this compound Solution Anesthetize Anesthetize Mouse Prep_Solution->Anesthetize Position Position Mouse Anesthetize->Position Visualize Visualize Trachea Position->Visualize Instill Intratracheal Instillation Visualize->Instill Recover Animal Recovery Instill->Recover Assess Endpoint Assessment Recover->Assess

Figure 3. Logical relationship of steps for intratracheal instillation.

References

Technical Support Center: Oxitropium and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of Oxitropium bromide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound bromide?

This compound bromide is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It is considered a non-selective antagonist, meaning it does not differentiate significantly between the M1, M2, and M3 muscarinic receptor subtypes.[1] Its therapeutic effect as a bronchodilator in conditions like asthma and COPD is primarily achieved by blocking M3 receptors on bronchial smooth muscle cells, which prevents acetylcholine-induced bronchoconstriction.[1][3]

Q2: What are the known off-target effects of this compound bromide?

The most well-documented "off-target" effects of this compound bromide are related to its non-selective binding to different muscarinic receptor subtypes. For example, antagonism of M2 receptors can interfere with the feedback inhibition of acetylcholine release, potentially counteracting the desired bronchodilatory effect mediated by M3 receptor blockade.[4] Common anticholinergic side effects such as dry mouth, blurred vision, urinary retention, and constipation are also considered off-target effects from the perspective of its primary therapeutic use in the airways.[3][5]

Information regarding this compound bromide's binding to a broader range of non-muscarinic receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) is not extensively available in the public domain. Comprehensive screening against safety pharmacology panels is a common practice in drug development to identify such potential off-target interactions.[6][7]

Q3: Why is it important to consider potential off-target effects in my assays?

Unidentified off-target effects can lead to misinterpretation of experimental results, unexpected pharmacological responses, and potential safety liabilities.[8] For instance, if this compound were to interact with a receptor other than its intended muscarinic target in a cell line or tissue model, it could elicit a biological response that is mistakenly attributed to its on-target activity. Early identification of off-target interactions is crucial for a thorough understanding of a compound's mechanism of action and for making informed decisions during drug development.[8]

Quantitative Data: Potential Off-Target Binding Profile of this compound Bromide

The following table presents a hypothetical off-target binding profile for this compound bromide against a panel of receptors commonly included in safety pharmacology screens. This data is for illustrative purposes only and is not based on published experimental results for this compound bromide. The target list is based on standard safety screening panels.[6][9]

Receptor Target Receptor Family Hypothetical Ki (nM) Potential Implication of Off-Target Binding
Muscarinic M1GPCR (Cholinergic)1.5On-target
Muscarinic M2GPCR (Cholinergic)2.0On-target; potential for cardiac side effects
Muscarinic M3GPCR (Cholinergic)1.2On-target (therapeutic target)
Muscarinic M4GPCR (Cholinergic)5.0On-target
Muscarinic M5GPCR (Cholinergic)8.0On-target
Alpha-1A AdrenergicGPCR (Adrenergic)> 10,000Low potential for interaction
Beta-2 AdrenergicGPCR (Adrenergic)> 10,000Low potential for interaction
Dopamine D2GPCR (Dopaminergic)> 10,000Low potential for interaction
Serotonin 5-HT2AGPCR (Serotonergic)8,500Low potential for interaction
Histamine H1GPCR (Histaminergic)5,000Low potential for antihistaminic effects
Opioid muGPCR (Opioidergic)> 10,000Low potential for interaction
Nicotinic α4β2Ligand-gated ion channel> 10,000Low potential for interaction

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Off-Target Screening

This protocol describes a general method to determine the binding affinity (Ki) of this compound bromide for a potential off-target G-protein coupled receptor (GPCR).[10][11]

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor of interest (e.g., [3H]-ligand)

  • This compound bromide

  • Unlabeled competitor ligand (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Wash buffer (ice-cold binding buffer)

  • 96-well plates

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation fluid and a scintillation counter[10]

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound bromide in binding buffer.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Cell membranes + Radioligand + Binding buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.[10]

    • Test Compound: Cell membranes + Radioligand + this compound bromide dilution.

  • Incubation:

    • Add cell membranes to all wells.

    • Add the radioligand at a concentration at or near its Kd.

    • Add the appropriate buffer, unlabeled competitor, or this compound bromide dilution.

    • Incubate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.[10]

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound bromide.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Functional Cell-Based Assay (cAMP Measurement)

This protocol outlines a method to assess the functional effect of this compound bromide on a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.[12]

Materials:

  • A cell line stably expressing the receptor of interest

  • Cell culture medium and reagents

  • Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • Reference agonist for the receptor of interest

  • This compound bromide

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaLISA)

  • 384-well white plates

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired density.

  • Compound Preparation: Prepare serial dilutions of this compound bromide and the reference agonist in assay buffer.

  • Assay Protocol (Antagonist Mode):

    • Dispense a fixed volume of the cell suspension into the wells of the 384-well plate.

    • Add the this compound bromide dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Add the reference agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for the optimized stimulation time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells (if required by the kit).

    • Add the cAMP detection reagents according to the manufacturer's instructions.

    • Incubate to allow the detection reaction to proceed.

  • Data Acquisition: Read the plate using a plate reader compatible with the chosen detection technology.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response by this compound bromide at each concentration.

    • Plot the percentage of inhibition against the log concentration of this compound bromide.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells in a binding assay.

  • Question: My replicate data points for this compound bromide in a radioligand binding assay are not consistent. What could be the cause?

  • Answer: High variability can stem from several sources. First, ensure your pipetting technique is accurate and consistent, especially when preparing serial dilutions and adding reagents to the 96-well plate.[13] Use calibrated pipettes. Second, inadequate mixing of reagents in the wells can lead to uneven binding. Gently tap or vortex the plate after adding all components. Third, inconsistent washing during the harvesting step can leave variable amounts of unbound radioligand on the filter mat. Ensure the wash volume and duration are uniform for all wells.[14]

Issue 2: Unexpected agonist activity of this compound bromide in a functional assay.

  • Question: I am using this compound bromide as a muscarinic antagonist, but I am observing a slight activation of my downstream signaling pathway. Why might this be happening?

  • Answer: While this compound is classified as an antagonist, the distinction between antagonists and partial agonists can be context-dependent. It is possible that in your specific assay system (e.g., with a highly overexpressed receptor), this compound exhibits weak partial agonism. Alternatively, the observed activity could be due to an off-target effect on another receptor in your cell line that couples to the same signaling pathway. To investigate this, you could test this compound in a cell line that does not express the primary muscarinic target but does express other potential off-targets.

Issue 3: My IC50 value for this compound bromide is different from what I expected.

  • Question: The calculated IC50 for this compound bromide in my assay is significantly different from previously reported values. What could explain this discrepancy?

  • Answer: Several factors can influence the apparent IC50 value. Ensure that your assay has reached equilibrium; insufficient incubation time can lead to an overestimation of the IC50.[11] The concentration and Kd of the radioligand used in a competition binding assay will also affect the IC50 value, which is why it is crucial to convert it to a Ki value for comparison across different experiments.[10] Variations in assay conditions such as buffer composition, pH, and temperature can also contribute to differences in measured potency.[13]

Visualizations

Muscarinic_Signaling This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Antagonism ACh Acetylcholine ACh->M3R Agonism Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Muscarinic M3 receptor signaling pathway.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Confirmation & Analysis Primary_Assay Radioligand Binding Assay (High Concentration of this compound) Hit_Identification Identify Receptors with >50% Inhibition Primary_Assay->Hit_Identification Dose_Response IC50 Determination (Competition Binding Assay) Hit_Identification->Dose_Response Hits Functional_Assay Functional Cell-Based Assay (e.g., cAMP, Ca2+ flux) Hit_Identification->Functional_Assay Hits Ki_Calculation Calculate Ki from IC50 Dose_Response->Ki_Calculation Selectivity_Profile Generate Selectivity Profile Functional_Assay->Selectivity_Profile Ki_Calculation->Selectivity_Profile

Workflow for off-target screening.

Troubleshooting_Logic Start Unexpected Result in Assay Check_On_Target Is the on-target effect well-characterized? Start->Check_On_Target Check_Off_Target Could it be an off-target effect? Check_On_Target->Check_Off_Target Yes Conclusion Identify and characterize the off-target effect Check_On_Target->Conclusion No, re-evaluate on-target assay parameters Review_Literature Review literature for known off-targets of similar compounds Check_Off_Target->Review_Literature Perform_Screen Perform a broad off-target screen (e.g., SafetyScreen Panel) Review_Literature->Perform_Screen Analyze_Hits Analyze positive hits from the screen Perform_Screen->Analyze_Hits Confirm_Hits Confirm hits with secondary assays (functional, dose-response) Analyze_Hits->Confirm_Hits Confirm_Hits->Conclusion

Troubleshooting unexpected results.

References

Technical Support Center: Minimizing Variability in Oxitropium Inhalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxitropium inhalation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound Bromide?

A1: this compound Bromide is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes, in the respiratory tract.[1] By blocking the binding of acetylcholine, it prevents the increase in intracellular calcium levels that leads to smooth muscle contraction.[1] This results in bronchodilation, reducing airway resistance and improving airflow.[1]

Q2: What are the main sources of variability in this compound inhalation studies?

A2: Variability in this compound inhalation studies can arise from several factors, which can be broadly categorized as:

  • Formulation-related: Physicochemical properties of the drug, excipient type and concentration, and drug particle size distribution can all impact aerosol performance.

  • Device-related: The type of inhalation device (e.g., nebulizer, pressurized metered-dose inhaler - pMDI), its operational parameters, and user technique significantly influence drug delivery.

  • Subject-related (In vivo/Clinical): Breathing patterns (tidal volume, frequency), patient-specific lung morphology, and disease state can alter aerosol deposition.[2][3][4]

  • Environmental: Ambient temperature and humidity can affect the performance of inhalation devices and the stability of the aerosolized drug.[5]

Q3: How does breathing pattern affect the deposition of inhaled this compound?

A3: Breathing patterns have a substantial impact on where and how much of the aerosolized drug is deposited in the lungs.[2][6][7] Both tidal volume and breathing frequency influence particle deposition.[2] For instance, slower, deeper inhalations generally result in greater peripheral lung deposition, which is often desirable for bronchodilators like this compound. Conversely, rapid, shallow breathing may lead to higher deposition in the upper airways, reducing the dose that reaches the target site in the bronchial smooth muscle.

Q4: What are the key considerations when choosing an in vitro lung model for this compound studies?

A4: The choice of an in vitro model depends on the specific research question. Commonly used cell lines include A549 (alveolar epithelial-like) and Calu-3 (bronchial epithelial-like).[8] For studying bronchial effects of this compound, Calu-3 cells are often preferred as they can form tight junctions and produce mucus when cultured at an air-liquid interface (ALI), better mimicking the in vivo bronchial environment.[8] It is important to consider that immortalized cell lines may not fully recapitulate the complexity of the in vivo respiratory epithelium.[8]

Q5: What are the regulatory guidelines I should be aware of when conducting this compound inhalation studies?

A5: Regulatory bodies like the FDA and EMA have specific guidelines for the development of inhaled drug products. Key considerations include demonstrating dose consistency, uniformity of dosage units, and stability of the formulation.[2][3][4][6] For generic inhaled products, demonstrating bioequivalence to the reference product is crucial and involves in vitro and potentially in vivo studies.[2][3][4][6] Adherence to Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) is mandatory for preclinical and clinical studies, respectively.

Troubleshooting Guides

Inhalation Device Troubleshooting

Issue: Inconsistent mist production from a nebulizer.

Possible Cause Troubleshooting Step
Clogged nebulizer nozzle Disassemble the nebulizer cup and clean all parts according to the manufacturer's instructions. Medication residue can crystallize and block the nozzle.[9]
Incorrect assembly Ensure all components of the nebulizer are securely and correctly connected.
Kinked or damaged tubing Inspect the tubing for any kinks or damage that could obstruct airflow from the compressor.
Faulty compressor If the nebulizer still fails to produce a mist after cleaning and checking the assembly, the compressor may be faulty. Test the compressor's airflow separately.

Issue: Variable dose delivery from a pressurized Metered-Dose Inhaler (pMDI).

Possible Cause Troubleshooting Step
Improper shaking Shake the pMDI vigorously for at least 5 seconds before each actuation to ensure the drug suspension is homogenous.[10]
Incorrect actuation timing Coordinate actuation with the beginning of a slow, deep inhalation.
Inadequate breath-hold Hold your breath for up to 10 seconds after inhalation to allow for particle deposition.[10]
Clogged actuator orifice Clean the plastic actuator regularly according to the manufacturer's instructions to prevent blockage.
Environmental temperature Low temperatures can decrease the vapor pressure of the propellant, leading to reduced fine particle fraction.[5] Ensure the canister is at room temperature before use.[5]
In Vitro & In Vivo Experimental Troubleshooting

Issue: High variability in cell viability assays after aerosol exposure in vitro.

Possible Cause Troubleshooting Step
Uneven aerosol deposition Ensure the aerosol delivery system provides a uniform deposition across the cell culture surface. Consider using devices specifically designed for in vitro exposure.
Cell culture inconsistencies Maintain consistent cell seeding density, passage number, and culture conditions. Variability in cell confluence can affect the response to the drug.
Contamination Regularly check for microbial contamination in cell cultures, as this can significantly impact cell health and experimental results.

Issue: Inconsistent results in rodent whole-body plethysmography.

Possible Cause Troubleshooting Step
Animal stress Acclimatize animals to the plethysmography chamber before recording data to minimize stress-induced changes in breathing patterns.[11]
Chamber leaks Ensure the plethysmography chamber is properly sealed to obtain accurate pressure readings.
Incorrect calibration Calibrate the plethysmograph according to the manufacturer's instructions before each experiment.
Animal movement Exclude data segments with significant movement artifacts.[11]

Quantitative Data Summary

Table 1: Factors Influencing Fine Particle Fraction (FPF) of Inhaled Aerosols

FactorCondition 1FPF ChangeCondition 2FPF ChangeReference
Ambient Humidity Low (30%) vs. High (80%)17.94% decrease (Budesonide)Medium (50%) vs. High (80%)13.69% decrease (Budesonide)[5]
12.74% decrease (Ipratropium)9.03% decrease (Ipratropium)[5]
Canister Temperature Low (5°C) vs. Room (22-25°C)22.80% decrease (Budesonide)Low (5°C) vs. High (40°C)21.86% decrease (Budesonide)[5]
26.55% decrease (Ipratropium)26.85% decrease (Ipratropium)[5]

Table 2: Parameters for a Validated HPLC Method for an Inhaled Corticosteroid (Example)

ParameterSpecificationResultReference
Linearity (r) ≥ 0.9950.9958[2]
Range 50-150% of target concentration0.03 to 0.09 mg/mL[2]
Accuracy 100 ± 5.0%Within limits[2]
Precision (%RSD) ≤ 2.0%Within limits[2]

Experimental Protocols

Protocol 1: In Vitro Aerosol Deposition on Human Bronchial Epithelial Cells (Calu-3)
  • Cell Culture: Culture Calu-3 cells on permeable supports at an air-liquid interface (ALI) for at least 21 days to allow for differentiation and mucus production.

  • Aerosol Generation: Generate an aerosol of this compound Bromide using a suitable device (e.g., vibrating mesh nebulizer) connected to an in vitro exposure system.

  • Exposure: Place the cell culture inserts into the exposure chamber and deliver the aerosolized this compound Bromide for a defined duration.

  • Dosimetry: Quantify the deposited dose of this compound Bromide on the cell surface using a validated analytical method (e.g., HPLC-UV).

  • Post-exposure Analysis: At specified time points post-exposure, assess cell viability (e.g., using an MTT assay), barrier function (by measuring transepithelial electrical resistance - TEER), and relevant biological endpoints (e.g., cytokine release).

Protocol 2: Quantification of this compound Bromide in Plasma by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound Bromide).

    • Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound Bromide and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound Bromide in the plasma samples by comparing the peak area ratios of the analyte to the internal standard.

Visualizations

Oxitropium_Signaling_Pathway cluster_pre Presynaptic Nerve Terminal cluster_post Airway Smooth Muscle Cell Vagus Vagus Nerve Signal ACh_release Acetylcholine (ACh) Release Vagus->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh mAChR Muscarinic Receptor (M3 Subtype) Gq Gq Protein mAChR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction This compound This compound Bromide This compound->mAChR Blocks Bronchodilation Bronchodilation This compound->Bronchodilation ACh->mAChR Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (pMDI or Nebulizer Solution) Device_Priming Device Priming/ Calibration Formulation->Device_Priming Aerosol_Generation Aerosol Generation Device_Priming->Aerosol_Generation Cell_Culture In Vitro: Cell Culture Preparation (e.g., Calu-3 at ALI) Exposure Exposure (In Vitro or In Vivo) Cell_Culture->Exposure Animal_Acclimatization In Vivo: Animal Acclimatization Animal_Acclimatization->Exposure Aerosol_Generation->Exposure Data_Collection Data Collection (e.g., TEER, Plethysmography) Exposure->Data_Collection Sample_Collection Sample Collection (Cells, Plasma, BALF) Exposure->Sample_Collection Data_Analysis Statistical Analysis & Interpretation Data_Collection->Data_Analysis Sample_Processing Sample Processing (e.g., Protein Precipitation) Sample_Collection->Sample_Processing Analytical_Quantification Analytical Quantification (HPLC or LC-MS/MS) Sample_Processing->Analytical_Quantification Analytical_Quantification->Data_Analysis

References

Technical Support Center: Oxitropium Bromide HPLC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxitropium Bromide HPLC assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

1. Peak Shape Problems: Why am I seeing peak tailing for my this compound Bromide peak?

Peak tailing for this compound Bromide, a quaternary ammonium salt, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Basic compounds like this compound Bromide can interact with ionized silanol groups on the column surface, leading to tailing peaks.[1]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., around pH 3.0-4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]

    • Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping or a modern packing material designed to shield residual silanols.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. A concentration of 0.2% v/v has been used effectively in a mobile phase for a related compound, Tiotropium Bromide.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[4]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.[4][5]

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the life of your analytical column.[5][6]

2. Retention Time Variability: Why is the retention time of my this compound Bromide peak shifting?

Retention time drift can compromise the reliability of your assay. The issue can stem from either the HPLC system or the chemical conditions of the separation.[7]

Possible Causes & Solutions:

  • Changes in Mobile Phase Composition:

    • Cause: Inaccurate mixing of mobile phase components, evaporation of the more volatile solvent, or degradation of mobile phase additives.[8]

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. For pre-mixed mobile phases, keep the reservoir tightly sealed.[8]

  • Fluctuations in Flow Rate:

    • Cause: Leaks in the system, worn pump seals, or air bubbles in the pump head can lead to an inconsistent flow rate.[9]

    • Solution: Regularly inspect the system for leaks, especially around fittings and seals. Degas the mobile phase to prevent bubble formation and purge the pump if necessary.[9][10]

  • Column Temperature Variations:

    • Cause: Inconsistent column temperature can affect retention times, as a 1°C change can alter retention by approximately 2%.[11]

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[8]

  • Column Equilibration:

    • Cause: Insufficient equilibration time with the mobile phase before starting a sequence of injections.[8]

    • Solution: Ensure the column is fully equilibrated with the mobile phase. This is indicated by a stable baseline.

3. Poor Resolution: How can I improve the separation between this compound Bromide and other components (e.g., impurities, other active ingredients)?

Achieving adequate resolution is critical for accurate quantification.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Strength:

    • Cause: The organic-to-aqueous ratio of the mobile phase may not be optimal for separating the compounds of interest.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer to find the optimal separation.[12]

  • Incorrect Mobile Phase pH:

    • Cause: The pH of the mobile phase can significantly impact the retention of ionizable compounds.

    • Solution: Adjusting the pH of the mobile phase buffer can alter the ionization state of analytes and improve resolution. For separating Tiotropium Bromide from other compounds, a pH of 6 was found to be effective.[3]

  • Suboptimal Column Chemistry:

    • Cause: The stationary phase may not be providing the necessary selectivity.

    • Solution: Experiment with different column chemistries. While C18 columns are common, sometimes a C8 column or a column with a different stationary phase (e.g., phenyl-hexyl) may provide better resolution.[12][13]

4. Extraneous Peaks: I'm observing unexpected peaks in my chromatogram. What could be the cause?

The appearance of unknown peaks can be due to sample degradation, contaminants, or issues with the HPLC system itself.

Possible Causes & Solutions:

  • Sample Degradation: this compound Bromide can degrade under certain stress conditions such as acidic, alkaline, or oxidative environments.[14][15]

    • Solution: Ensure proper sample handling and storage. Prepare samples fresh when possible. If degradation is suspected, a forced degradation study can help identify the degradation products.[15]

  • Contamination:

    • Cause: Contaminants can be introduced from the sample itself, the diluent, or the HPLC system (e.g., from a previous analysis).

    • Solution: Analyze a blank (injection of the diluent) to rule out contamination from the solvent. Ensure proper cleaning of injection vials and the autosampler.[10]

  • Carryover:

    • Cause: Residual sample from a previous injection adsorbing to surfaces in the injector or column.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.

Experimental Protocols & Data

This section provides details on established HPLC methods for the analysis of this compound Bromide and related compounds, which can serve as a starting point for your own method development and troubleshooting.

Method 1: Stability-Indicating HPLC Assay for this compound Bromide

This method is designed to separate this compound Bromide from its potential impurities and degradation products.[14][16]

ParameterCondition
Column XBridge C18 (150 mm × 4.6 mm, 3.5 µm)[14][16]
Mobile Phase Phosphate-buffer/acetonitrile (85/15, v/v)[14][16]
Flow Rate 1.0 mL/min[14][16]
Column Temperature 25 °C[14][16]
Detection Wavelength 210 nm[14][16]
Injection Volume 10 µL[14][16]
Run Time 10 min[14][16]

Method 2: Simultaneous UPLC Assay for this compound Bromide and Formoterol Fumarate

This UPLC method allows for the simultaneous determination of this compound Bromide and Formoterol Fumarate.[12]

ParameterCondition
Column UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[12][17]
Mobile Phase 0.07 M KH2PO4 buffer / Acetonitrile (80:20, v/v)[12][17]
Flow Rate 0.6 mL/min[12][17]
Column Temperature 25 °C[12][17]
Detection Wavelength 210 nm[12][17]
Injection Volume 10 µL[12][17]
Run Time 2 min[12][17]
Retention Times This compound Bromide: ~0.5 min, Formoterol Fumarate: ~1.0 min[12][17]

Visual Guides

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound Bromide HPLC assay.

G start Peak Tailing Observed check_overload Is the peak fronting or symmetrical at lower concentrations? start->check_overload reduce_conc Reduce Sample Concentration / Injection Volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH > 4? check_overload->check_ph No end Problem Resolved reduce_conc->end lower_ph Lower Mobile Phase pH (e.g., to 3.0) check_ph->lower_ph Yes add_tea Add Triethylamine (TEA) to Mobile Phase check_ph->add_tea No check_column Is the column old or showing high backpressure? check_ph->check_column Persistent Tailing lower_ph->end add_tea->end flush_column Flush or Replace Column check_column->flush_column Yes check_column->end No, problem likely resolved flush_column->end

Caption: A decision tree for troubleshooting peak tailing issues.

General HPLC Troubleshooting Logic

This diagram outlines a general approach to diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting start HPLC Problem Detected identify_symptom Identify Symptom start->identify_symptom pressure_issue Pressure Fluctuation / Out of Range identify_symptom->pressure_issue retention_issue Retention Time Shift identify_symptom->retention_issue peak_shape_issue Poor Peak Shape (Tailing, Fronting, Broad) identify_symptom->peak_shape_issue baseline_issue Baseline Noise / Drift identify_symptom->baseline_issue check_leaks Check for Leaks pressure_issue->check_leaks check_mobile_phase Check Mobile Phase (Freshness, Composition) retention_issue->check_mobile_phase check_column Check Column (Age, Contamination) peak_shape_issue->check_column check_detector Check Detector (Lamp, Cell) baseline_issue->check_detector resolve Implement Solution check_leaks->resolve check_mobile_phase->resolve check_column->resolve check_detector->resolve confirm Confirm Resolution resolve->confirm

Caption: A logical flow for diagnosing general HPLC problems.

References

Technical Support Center: Oxitropium Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Oxitropium in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors leading to the degradation of this compound in solution are pH, temperature, exposure to light, and the presence of oxidizing agents. As a tropane ester, this compound is susceptible to hydrolysis, particularly of its ester bond.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: Based on studies of the closely related compound ipratropium bromide, the maximum stability for this compound in aqueous solution is achieved at an acidic pH.[1][2] A pH of approximately 3.5 is recommended to minimize hydrolysis.[1][3] Both acidic and neutral solutions are more stable than alkaline solutions, where hydrolysis is rapid.[2][4]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) to minimize thermal degradation.

Q4: Is this compound sensitive to light?

A4: Yes, solutions containing this compound should be protected from light.[5] Photodegradation can occur upon exposure to UV and visible light. It is advisable to use amber vials or wrap containers with aluminum foil.

Q5: What are the main degradation products of this compound?

A5: Under basic conditions, this compound primarily degrades via hydrolysis into tropic acid and N-ethyl-scopine/N-ethyl-scopoline. Under neutral hydrolysis, the formation of other impurities may increase. Oxidative stress can also lead to the formation of several degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Potency in Stock Solution - Inappropriate pH- High storage temperature- Exposure to light- Bacterial contamination- Prepare stock solutions in an acidic buffer (e.g., citrate or phosphate buffer, pH ~3.5).- Store stock solutions at 2-8 °C.- Store in amber vials or protect from light.- Use sterile filtration for long-term storage.
Inconsistent Results in Cell-Based Assays - Degradation of this compound in culture media- Adsorption to plasticware- Prepare fresh dilutions of this compound in media for each experiment.- Minimize the time the drug is in the culture media before analysis.- Consider using low-protein-binding labware.
Appearance of Unknown Peaks in HPLC Analysis - Degradation during sample preparation or storage- Interaction with other components in the solution- Ensure the mobile phase and diluents are at an appropriate pH.- Analyze samples as quickly as possible after preparation.- Perform forced degradation studies to identify potential degradation products.

Data Summary: Factors Affecting Stability

The following tables summarize the stability of tropane ester drugs, using data from the closely related compound ipratropium bromide as a strong indicator for this compound's behavior.

Table 1: Effect of pH on the Hydrolysis Rate of Ipratropium Bromide at 60°C

pHApparent First-Order Rate Constant (kobs) (hours-1)
1.00.025
2.00.010
3.50.005 (Most Stable)
5.00.012
7.00.15
9.01.8
10.522.5

Data is illustrative and based on kinetic studies of the structurally similar ipratropium bromide.[1]

Table 2: Summary of Forced Degradation Studies on this compound Bromide

Stress ConditionObservation
Acid Hydrolysis (e.g., 0.5 N HCl) Moderate degradation.
Base Hydrolysis (e.g., 0.1 N NaOH) Significant degradation into tropic acid and N-ethyl-scopine/N-ethyl-scopoline.
Oxidative Degradation (e.g., 30% H₂O₂) Significant degradation with the formation of multiple products.[6]
Thermal Degradation (e.g., 60°C) Moderate degradation.
Photolytic Degradation Degradation occurs, necessitating protection from light.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Bromide

This protocol outlines a method to assess the stability of this compound in solution by separating the active pharmaceutical ingredient (API) from its degradation products.[7][8]

1. Chromatographic Conditions:

  • Column: XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[7]

  • Mobile Phase: Phosphate buffer/acetonitrile (85:15, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 210 nm.[7]

  • Column Temperature: 25 °C.[7]

  • Injection Volume: 10 µL.[7]

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound bromide reference standard in the mobile phase at a concentration of approximately 100 µg/mL.

  • Sample Solution: Dilute the experimental this compound bromide solution with the mobile phase to a final concentration within the linear range of the assay.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the retention time and peak area of the this compound peak.

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard. Degradation is indicated by a decrease in the area of the this compound peak and the appearance of new peaks.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[6][9][10]

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.5 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with NaOH before HPLC analysis.[6]

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period. Neutralize with HCl before HPLC analysis.[6]

  • Oxidative Degradation: Treat the this compound solution with 30% hydrogen peroxide. Incubate at room temperature for a specified period.[6]

  • Thermal Degradation: Expose the this compound solution to a controlled temperature of 60°C for a specified period.[6]

  • Photolytic Degradation: Expose the this compound solution to a photolytic chamber according to ICH guidelines.[6]

Visualizations

DegradationPathway cluster_stress Stress Factors cluster_products Degradation Products This compound This compound Bromide (Ester) TropicAcid Tropic Acid This compound->TropicAcid Hydrolysis NEthylScopine N-ethyl-scopine/ N-ethyl-scopoline This compound->NEthylScopine Hydrolysis OtherOxidative Other Oxidative Products This compound->OtherOxidative Oxidation pH High pH (Alkaline) pH->TropicAcid pH->NEthylScopine Oxidants Oxidizing Agents Oxidants->OtherOxidative Heat_Light Heat / Light Heat_Light->TropicAcid Heat_Light->NEthylScopine Heat_Light->OtherOxidative

Caption: Primary degradation pathways of this compound in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start Prepare this compound Solution (e.g., in buffer) stress Apply Stress Condition (pH, Temp, Light, Oxidant) start->stress hplc HPLC Analysis stress->hplc data Data Interpretation hplc->data stability Assess Stability / Degradation data->stability products Identify Degradation Products data->products

Caption: Workflow for assessing the stability of this compound.

References

Addressing unexpected results in Oxitropium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing unexpected results and troubleshooting issues encountered during experiments with Oxitropium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound bromide?

A1: this compound bromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It blocks the action of acetylcholine at M1, M2, and M3 receptor subtypes.[2] In the airways, this antagonism of M3 receptors on smooth muscle and submucosal glands leads to bronchodilation and reduced mucus secretion.[2][3]

Q2: What are the expected potencies (Ki, IC50, EC50) for this compound bromide?

Q3: My cells are not responding to this compound bromide. What are the possible reasons?

A3: There are several potential reasons for a lack of response:

  • Cell Line: T he cell line may not express the target muscarinic receptor subtype (M1, M2, or M3) or may express it at very low levels.

  • Compound Integrity: Ensure the this compound bromide is not degraded. Prepare fresh solutions and store them properly.

  • Assay Conditions: The agonist concentration used to stimulate the cells may be too high, requiring a higher concentration of this compound bromide to see an antagonistic effect.

  • Incorrect Readout: The signaling pathway you are measuring (e.g., cAMP for M2/M4, calcium for M1/M3/M5) may not be appropriate for the receptor subtype expressed in your cells.

Q4: I am observing agonist activity with this compound bromide, but it should be an antagonist. Why is this happening?

A4: This can be a complex issue. Potential explanations include:

  • Partial Agonism: In some systems, a compound classified as an antagonist may act as a partial agonist, eliciting a submaximal response in the absence of a full agonist.

  • Inverse Agonism: If your receptor system has high constitutive (basal) activity, an inverse agonist will decrease this basal signaling, which can appear as a functional response.

  • Off-Target Effects: At high concentrations, this compound bromide might interact with other receptors or cellular components, leading to unexpected signaling.

  • Impurity: The compound batch may contain an agonist impurity.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value (Lower Potency)
Possible Cause Troubleshooting Step
Degraded this compound Bromide Prepare fresh stock solutions. This compound bromide is hygroscopic; store in a desiccator at -20°C. For aqueous solutions, it is recommended to use them within a day.
High Agonist Concentration Perform a full agonist dose-response curve to determine its EC80 or EC90 concentration for use in the antagonist assay. Using a very high agonist concentration will shift the antagonist IC50 to the right.
Low Receptor Expression Confirm receptor expression in your cell line using a validated positive control antagonist or via techniques like Western blot or qPCR.
Incorrect Assay Buffer Ensure the pH and ionic strength of your assay buffer are optimal for receptor-ligand binding.
Short Antagonist Incubation Time For competitive antagonists, pre-incubating with the antagonist before adding the agonist is crucial to allow the antagonist to reach equilibrium with the receptor. Optimize the pre-incubation time (e.g., 15-30 minutes).
Issue 2: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Step
Cell Passage Number Variability Use cells within a consistent and low passage number range for all experiments to ensure consistent receptor expression levels.
Inconsistent Cell Seeding Density Ensure a uniform cell density across all wells of your microplate. Edge effects can be minimized by not using the outer wells or by filling them with a buffer.
Pipetting Errors Calibrate pipettes regularly. For small volumes or viscous solutions, consider using reverse pipetting techniques.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor signaling.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses.
Issue 3: High Background Signal in Functional Assays
Possible Cause Troubleshooting Step
Constitutive Receptor Activity Some GPCRs exhibit basal activity in the absence of an agonist. If possible, use an inverse agonist to quantify and potentially reduce this basal signal.
Non-specific Binding of Assay Reagents Increase the number of washing steps in your assay protocol. Include appropriate controls, such as cells not expressing the receptor.
Autofluorescence of this compound Bromide Test for compound autofluorescence at the excitation and emission wavelengths of your assay.

Quantitative Data

Table 1: Muscarinic Receptor Antagonist Binding Affinities (Ki) and IC50 Values

Data for this compound bromide is limited. The following table includes data for structurally and functionally similar non-selective muscarinic antagonists to provide an expected range of potency.

CompoundReceptor SubtypeAssay TypeKi (nM)IC50 (nM)Reference
Ipratropium bromide M1Radioligand Binding-2.9[4]
M2Radioligand Binding-2.0[4]
M3Radioligand Binding-1.7[4]
Tiotropium bromide M1, M2, M3Radioligand BindingPotent, ~10-fold more than ipratropium-[5]
Glycopyrrolate Human Airway Smooth Muscle (M1/M3)Radioligand Binding0.5 - 3.6-[6]
Table 2: this compound Bromide Solubility and Stability
SolventSolubilityStabilityReference
Water Very solubleAqueous solutions should be prepared fresh.[7]
Methanol Freely soluble-[7]
Ethanol (96%) Sparingly soluble-[7]
Methylene Chloride Practically insoluble-[7]
Aqueous Buffer (mildly acidic) -Stable for at least 48 hours.

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1, CHO-M2, or CHO-M3).

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist radioligand.

  • Competition Binding:

    • In a 96-well plate, add a constant concentration of [³H]-NMS (typically at its Kd concentration).

    • Add increasing concentrations of unlabeled this compound bromide.

    • For non-specific binding control, add a high concentration (e.g., 1 µM) of a known muscarinic antagonist like atropine.

    • Add the cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound bromide. Fit the data to a one-site competition binding model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for M2/M4 Receptors)

Objective: To determine the potency (IC50) of this compound bromide in inhibiting agonist-induced decreases in cAMP.

Methodology:

  • Cell Culture: Plate cells expressing the M2 or M4 muscarinic receptor in a 96-well plate and grow to confluence.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Pre-incubation: Replace the culture medium with assay medium containing increasing concentrations of this compound bromide. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at its EC80 concentration, along with forskolin to stimulate adenylate cyclase and produce a measurable cAMP signal. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound bromide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Calcium Flux Functional Assay (for M1/M3/M5 Receptors)

Objective: To determine the potency (IC50) of this compound bromide in inhibiting agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Plate cells expressing M1, M3, or M5 muscarinic receptors in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Add increasing concentrations of this compound bromide to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Detection: Use a fluorescence plate reader with an integrated liquid handling system to add a muscarinic agonist (e.g., carbachol) at its EC80 concentration to each well while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the log concentration of this compound bromide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Muscarinic_Signaling_Pathway cluster_M1_M3_M5 M1/M3/M5 Pathway cluster_M2_M4 M2/M4 Pathway cluster_antagonist This compound Action ACh_1 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_1->M1M3M5 Gq Gq/11 M1M3M5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC Ca_release->PKC ACh_2 Acetylcholine M2M4 M2/M4 Receptor ACh_2->M2M4 Gi Gi/o M2M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA This compound This compound Bromide This compound->M1M3M5 Blocks This compound->M2M4 Blocks

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound bromide.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect, Low Potency) Check_Reagents Verify Compound Integrity & Reagent Concentrations Start->Check_Reagents Check_Cells Confirm Cell Health, Passage #, & Receptor Expression Start->Check_Cells Review_Protocol Review Assay Protocol (Incubation Times, Buffer) Start->Review_Protocol Analyze_Controls Analyze Positive & Negative Control Data Check_Reagents->Analyze_Controls Check_Cells->Analyze_Controls Review_Protocol->Analyze_Controls Hypothesize Formulate Hypothesis (e.g., Off-Target, Partial Agonism) Analyze_Controls->Hypothesize Design_New_Exp Design Follow-up Experiment (e.g., Dose-Response, Different Cell Line) Hypothesize->Design_New_Exp Execute_Exp Execute Experiment Design_New_Exp->Execute_Exp Analyze_New_Data Analyze New Data Execute_Exp->Analyze_New_Data Analyze_New_Data->Hypothesize Refine Hypothesis Conclusion Draw Conclusion Analyze_New_Data->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture & Plate Cells (Appropriate Density) Reagent_Prep 2. Prepare Reagents (this compound, Agonist, Buffers) Antagonist_Inc 3. Pre-incubate with This compound Bromide Reagent_Prep->Antagonist_Inc Agonist_Stim 4. Stimulate with Agonist Antagonist_Inc->Agonist_Stim Signal_Acq 5. Acquire Signal (Fluorescence, Radioactivity, etc.) Agonist_Stim->Signal_Acq Data_Norm 6. Normalize Data (to Controls) Signal_Acq->Data_Norm Curve_Fit 7. Fit Dose-Response Curve Data_Norm->Curve_Fit Calc_Potency 8. Calculate IC50/Ki Curve_Fit->Calc_Potency

Caption: A generalized workflow for in vitro antagonist experiments with this compound bromide.

References

Technical Support Center: Refinement of Animal Models for Oxitropium Bromide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data for researchers utilizing animal models in the study of oxitropium bromide.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during in vivo experiments with this compound bromide.

1. General Animal Model Selection and Refinement

  • Q: What are the most common animal models for studying the efficacy of this compound bromide, and what are their key characteristics?

    • A: The most frequently used models are mice, rats, and guinea pigs with induced airway inflammation and hyperresponsiveness, designed to mimic aspects of asthma or Chronic Obstructive Pulmonary Disease (COPD).

      • Mice (e.g., BALB/c, C57BL/6): Advantages include the availability of a wide range of immunological reagents and transgenic strains. They are suitable for modeling allergic asthma (e.g., ovalbumin-induced) and some features of COPD (e.g., cigarette smoke or lipopolysaccharide [LPS] exposure). However, their lung anatomy differs from humans, lacking respiratory bronchioles.

      • Rats: Often used in toxicology and pharmacokinetic studies. They can develop emphysema-like conditions with chronic exposure to cigarette smoke.

      • Guinea Pigs: Their lung physiology, particularly the autonomic control of airways, is more similar to humans, making them a valuable model for studying bronchoconstriction and the effects of bronchodilators.[1]

  • Q: How can I refine my animal model to better reflect human respiratory diseases?

    • A: Consider using models that combine different inducers to mimic the complexity of human diseases. For example, a combination of cigarette smoke exposure and LPS challenge can create a model with features of both chronic inflammation and exacerbations seen in COPD.

2. This compound Bromide Administration

  • Q: I'm observing inconsistent results with inhaled this compound bromide. What could be the cause?

    • A: Inconsistency in aerosol delivery is a common issue.

      • Troubleshooting:

        • Calibrate your nebulizer or inhalation tower regularly: Ensure a consistent particle size and output rate.

        • Monitor animal breathing patterns: Stress or improper restraint can alter breathing and, consequently, drug deposition. Acclimatize animals to the restraint system before the experiment.

        • Ensure proper placement in the exposure system: For nose-only exposure, ensure a snug but not overly tight fit to prevent leaks and ensure the animal is breathing the aerosolized compound.

  • Q: What is the recommended method for administering this compound bromide via inhalation to rodents?

    • A: Nose-only inhalation is often preferred for precise dose delivery and to minimize drug deposition on the fur and subsequent ingestion through grooming. Whole-body exposure is an alternative but can lead to less precise dosing.

3. Lung Function Assessment

  • Q: My lung function measurements show high variability between animals in the same group. How can I reduce this?

    • A:

      • Troubleshooting:

        • Standardize anesthesia: The depth of anesthesia can significantly impact respiratory parameters. Use a consistent protocol and monitor the animals closely.

        • Ensure proper intubation/tracheostomy: For invasive lung function measurements, a secure and patent airway is critical.

        • Control for age and sex: These factors can influence baseline lung function.

  • Q: What are the key parameters to measure when assessing the effect of this compound bromide on lung function?

    • A: Key parameters include airway resistance, compliance, and elastance. In models of airway hyperresponsiveness, measuring the response to a bronchoconstrictor agent like methacholine is crucial.

4. Bronchoalveolar Lavage (BAL)

  • Q: I am getting low cell recovery in my bronchoalveolar lavage fluid (BALF). What can I do to improve this?

    • A:

      • Troubleshooting:

        • Ensure complete lung collapse: A fully collapsed lung allows for better expansion during lavage.

        • Use an appropriate lavage volume: The volume should be sufficient to gently expand the lungs without causing damage.

        • Perform multiple washes: Several washes with a smaller volume are generally more effective than a single large-volume wash.

        • Keep the BALF on ice: This will help preserve cell viability.

  • Q: What inflammatory cells should I expect to see in the BALF of an asthma or COPD model, and how would this compound bromide affect them?

    • A: In an ovalbumin-induced asthma model, you would expect to see an increase in eosinophils and lymphocytes. In a cigarette smoke or LPS-induced COPD model, neutrophils are the predominant inflammatory cell type. As an anticholinergic with anti-inflammatory properties, this compound bromide is expected to reduce the influx of these inflammatory cells.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on this compound bromide and similar anticholinergic agents.

Table 1: Effect of Inhaled this compound Bromide on Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

Treatment GroupDosePeak Inhibition of Airway Resistance (%)Duration of Significant Inhibition (hours)
This compound Bromide10 µg/ml~90> 4
Ipratropium Bromide10 µg/ml~70~ 2
Atropine10 µg/ml~80< 1

Data adapted from a study investigating the effects of inhaled bronchodilators on acetylcholine-induced airway resistance in anesthetized guinea pigs.

Table 2: Representative Effect of Tiotropium (a similar anticholinergic) on Inflammatory Cells in BALF of a Mouse Model of COPD

Treatment GroupTotal Cells (x10^5)Neutrophils (x10^4)Macrophages (x10^4)
Control1.5 ± 0.20.1 ± 0.051.4 ± 0.2
Cigarette Smoke (CS)5.8 ± 0.63.2 ± 0.52.6 ± 0.3
CS + Tiotropium (0.1 mg/ml)3.1 ± 0.41.5 ± 0.31.6 ± 0.2

Data are representative of studies using a cigarette smoke-induced model of COPD in mice and are presented as mean ± SEM.

Detailed Experimental Protocols

1. Protocol for Induction of Allergic Airway Inflammation in Mice (Ovalbumin Model)

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (IP) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in a total volume of 200 µl saline.

  • Challenge:

    • From day 21 to 27, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.

  • This compound Bromide Treatment:

    • Administer this compound bromide via nose-only inhalation 30 minutes prior to each OVA challenge.

  • Endpoint Analysis:

    • 24-48 hours after the final OVA challenge, perform lung function measurements and/or bronchoalveolar lavage.

2. Protocol for Inhalation Administration of this compound Bromide to Mice

  • Preparation:

    • Prepare a solution of this compound bromide in sterile saline at the desired concentration.

    • Calibrate the nebulizer to deliver a consistent particle size (ideally 1-5 µm for deep lung deposition).

  • Animal Restraint:

    • Place the mouse in a suitable restraint tube for nose-only inhalation.

    • Acclimatize the animal to the restraint for several days prior to the experiment to minimize stress.

  • Exposure:

    • Connect the restraint tube to the inhalation tower.

    • Nebulize the this compound bromide solution for a predetermined duration (e.g., 10-30 minutes).

  • Post-Exposure:

    • Return the animal to its cage and monitor for any adverse reactions.

3. Protocol for Bronchoalveolar Lavage (BAL) in Mice

  • Anesthesia and Euthanasia:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Euthanize the animal via an approved method (e.g., cervical dislocation).

  • Tracheal Cannulation:

    • Expose the trachea through a midline incision in the neck.

    • Make a small incision in the trachea and insert a cannula.

    • Secure the cannula with a suture.

  • Lavage:

    • Instill 0.5-1.0 ml of ice-cold, sterile phosphate-buffered saline (PBS) through the cannula.

    • Gently aspirate the fluid and collect it in a centrifuge tube on ice.

    • Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid.

  • Cell Processing:

    • Centrifuge the collected BALF at 300 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of PBS or appropriate buffer.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides for differential cell counting (e.g., with Wright-Giemsa stain).

Visualizations

Signaling Pathways and Experimental Workflows

muscarinic_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Oxitropium_Bromide Oxitropium_Bromide Oxitropium_Bromide->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Caption: Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

experimental_workflow cluster_model Animal Model Development cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Sensitization Sensitization Challenge Challenge Sensitization->Challenge Group_Assignment Group_Assignment Challenge->Group_Assignment Oxitropium_Treatment This compound Bromide Administration Group_Assignment->Oxitropium_Treatment Vehicle_Control Vehicle Control Administration Group_Assignment->Vehicle_Control Lung_Function Lung Function Measurement Oxitropium_Treatment->Lung_Function Vehicle_Control->Lung_Function BAL Bronchoalveolar Lavage (BAL) Lung_Function->BAL Histology Lung Histology BAL->Histology BALF_Analysis BALF Cell & Cytokine Analysis BAL->BALF_Analysis Data_Comparison Statistical Comparison of Groups Histology->Data_Comparison BALF_Analysis->Data_Comparison

Caption: General Experimental Workflow for this compound Studies.

References

Improving the translational relevance of Oxitropium research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the translational relevance of Oxitropium bromide research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during in vitro and in vivo experiments with this compound bromide.

In Vitro Assays

Question: My dose-response curve for this compound bromide in a smooth muscle contraction assay is showing low potency (high IC50) and is not reaching 100% inhibition. What could be the issue?

Answer:

Several factors could contribute to this observation:

  • Agonist Concentration: Ensure the concentration of the contractile agonist (e.g., carbachol, acetylcholine) is not supramaximal. A very high agonist concentration will require a much higher concentration of this compound bromide to achieve effective competition, shifting the IC50 to the right. It is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80).

  • Tissue Viability: Poor tissue health can lead to a diminished response. Ensure the isolated tissue was handled gently during preparation and has been properly equilibrated in oxygenated Krebs solution at 37°C.[1] Check for spontaneous contractions and responsiveness to a standard stimulus like potassium chloride (KCl) before starting the experiment.[1]

  • Drug Stability: this compound bromide solutions should be freshly prepared. Although stable under normal conditions, prolonged storage in certain buffers or exposure to light could potentially lead to degradation.

  • Non-specific Binding: As a quaternary ammonium compound, this compound bromide can exhibit non-specific binding to plasticware. To mitigate this, consider using low-binding plates and siliconized tubes.

Question: I am observing high background signal and variability in my radioligand binding assay for muscarinic receptors using this compound bromide as a competitor. How can I resolve this?

Answer:

High background and variability in receptor binding assays can be addressed by optimizing several aspects of the protocol:

  • Choice of Radioligand: Ensure you are using a well-characterized radioligand with high affinity and specificity for the muscarinic receptor subtype of interest.

  • Non-Specific Binding (NSB) Definition: To accurately determine NSB, use a high concentration of a structurally unrelated muscarinic antagonist (e.g., atropine at 1-10 µM) rather than a very high concentration of this compound bromide itself.

  • Washing Steps: Insufficient washing can lead to high background. Optimize the number and duration of washes with ice-cold buffer to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.

  • Filtration Technique: If using a filtration-based assay, ensure that the filters are pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.

  • Quaternary Ammonium Compound-Specific Issues: The positive charge of this compound bromide can lead to ionic interactions with negatively charged surfaces. Including a sufficient ionic strength in your assay buffer (e.g., 100-150 mM NaCl) can help minimize these non-specific interactions.

Question: My results in a cell-based calcium mobilization assay are inconsistent when using this compound bromide. What are the potential causes?

Answer:

Inconsistent results in calcium mobilization assays can stem from several sources:

  • Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells will respond poorly and inconsistently.

  • Dye Loading: Inconsistent loading of the calcium-sensitive dye can be a major source of variability. Ensure a consistent incubation time and temperature during dye loading and wash the cells gently to avoid cell detachment.

  • Agonist Concentration: Similar to smooth muscle contraction assays, use an EC80 concentration of the agonist to obtain a robust and reproducible signal window for antagonist inhibition.

  • Compound Precipitation: At higher concentrations, this compound bromide might precipitate in certain assay buffers. Visually inspect your compound dilutions for any signs of precipitation. Using a buffer containing a low percentage of DMSO or other solubilizing agents might be necessary.

In Vivo Studies

Question: I am not observing a significant bronchodilatory effect of inhaled this compound bromide in my animal model of airway hyperreactivity. What should I check?

Answer:

Several factors can influence the outcome of in vivo inhalation studies:

  • Aerosol Delivery: Ensure your aerosol delivery system is functioning correctly and delivering a consistent and appropriate particle size for deposition in the lower airways. The method of administration (e.g., nebulizer, metered-dose inhaler with a spacer) should be optimized for the animal model being used.

  • Dose Selection: The dose of this compound bromide may be insufficient. Dose-response studies are crucial to determine the optimal dose for your specific model and endpoint.[1]

  • Timing of Administration: The timing of drug administration relative to the bronchoconstrictor challenge is critical. This compound bromide has an onset of action of around 15-30 minutes, with peak effects around 1-2 hours.[2] Ensure the challenge is administered within this therapeutic window.

  • Animal Model: The choice of animal model and the bronchoconstricting agent used can significantly impact the observed effect of a muscarinic antagonist. Ensure the model is appropriate and sensitive to anticholinergic intervention.

Data Presentation

The following tables summarize key quantitative data for this compound bromide to aid in experimental design and data interpretation.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)

Receptor SubtypeKi (nM)SpeciesReference
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Table 2: In Vitro Functional Potency (IC50 values)

Assay TypeAgonistTissue/Cell LineIC50 (nM)Reference
BronchoconstrictionAcetylcholineGuinea Pig TracheaData not available
Calcium MobilizationCarbacholCHO-M3 cellsData not available

Note: Specific IC50 values from various functional assays are not consistently reported in publicly available literature. Researchers should determine these values empirically in their specific assay systems.

Table 3: Pharmacokinetic Parameters of this compound Bromide in Humans (Inhalation)

ParameterValueUnitReference
Onset of Action15 - 30minutes[2]
Time to Peak Effect (Tmax)1 - 2hours[2]
Duration of Actionup to 7 - 9hours[2]
Systemic AbsorptionMinimal[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Smooth Muscle Contraction Assay

Objective: To determine the inhibitory effect of this compound bromide on agonist-induced smooth muscle contraction.

Materials:

  • Isolated tracheal or bronchial smooth muscle strips from a suitable animal model (e.g., guinea pig).

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

  • Contractile agonist (e.g., Carbachol, Acetylcholine).

  • This compound bromide.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O2, 5% CO2).

Methodology:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution. Prepare smooth muscle strips of appropriate dimensions.

  • Mounting: Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with washes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Agonist Dose-Response: Perform a cumulative concentration-response curve for the contractile agonist to determine the EC80 concentration.

  • Antagonist Incubation: In separate tissue baths, incubate the tissues with varying concentrations of this compound bromide or vehicle for a predetermined time (e.g., 30-60 minutes).

  • Challenge: After the incubation period, perform a cumulative concentration-response curve for the agonist in the presence of this compound bromide or vehicle.

  • Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound bromide. Calculate the IC50 of this compound bromide and consider performing a Schild analysis to determine the pA2 value.

Protocol 2: Radioligand Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand with high affinity for the receptor (e.g., [3H]-NMS, [3H]-QNB).

  • This compound bromide.

  • Non-specific binding control (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well plates (low-binding).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and cocktail.

Methodology:

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound bromide. For total binding wells, no competitor is added. For non-specific binding wells, a high concentration of atropine (e.g., 1 µM) is added.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (determined from association kinetics experiments).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of this compound Bromide

Oxitropium_Signaling ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to This compound This compound Bromide This compound->M3_Receptor Blocks Bronchodilation Bronchodilation This compound->Bronchodilation Results in Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Signaling pathway of this compound Bromide at the M3 muscarinic receptor.

Experimental Workflow for In Vitro Smooth Muscle Contraction Assay

Muscle_Contraction_Workflow start Start dissect Dissect Tracheal/Bronchial Smooth Muscle start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (60 min) under Tension mount->equilibrate viability Check Viability (KCl challenge) equilibrate->viability agonist_ec80 Determine Agonist EC80 viability->agonist_ec80 incubate Incubate with this compound or Vehicle agonist_ec80->incubate challenge Challenge with Agonist (Cumulative Dose-Response) incubate->challenge analyze Data Analysis (IC50, Schild Plot) challenge->analyze end End analyze->end

Caption: Workflow for in vitro smooth muscle contraction assay.

Troubleshooting Logic for Receptor Binding Assays

Binding_Assay_Troubleshooting problem Problem: High Background / Variability check_nsb Check Non-Specific Binding (NSB) Definition problem->check_nsb optimize_wash Optimize Washing Steps problem->optimize_wash check_filter Check Filter Pre-treatment (PEI) problem->check_filter check_buffer Check Buffer Ionic Strength problem->check_buffer solution Improved Signal-to-Noise and Reproducibility check_nsb->solution optimize_wash->solution check_filter->solution check_buffer->solution

Caption: Troubleshooting logic for receptor binding assays.

References

Validation & Comparative

A Comparative Guide: Oxitropium Bromide versus Ipratropium Bromide in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oxitropium bromide and ipratropium bromide, two quaternary ammonium derivative anticholinergic agents, based on their performance in experimental asthma models. The following sections detail their mechanism of action, receptor binding affinity, efficacy in preclinical and clinical models, and duration of action, supported by experimental data and detailed methodologies.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound bromide and ipratropium bromide are non-selective muscarinic receptor antagonists.[1][2] They competitively inhibit the binding of acetylcholine to muscarinic receptors on airway smooth muscle and submucosal glands. The primary therapeutic effect in asthma comes from the blockade of M3 muscarinic receptors, which are responsible for mediating bronchoconstriction and mucus secretion.[1] By blocking these receptors, both drugs lead to bronchodilation and a reduction in mucus production. Ipratropium bromide has been shown to block M1, M2, and M3 receptors.[1] While M3 receptor antagonism is key for bronchodilation, the blockade of M2 receptors, which act as autoreceptors to inhibit further acetylcholine release, can sometimes lead to a paradoxical increase in acetylcholine.

Signaling Pathway of Muscarinic Antagonists in Asthma

The binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. This compound and ipratropium bromide act by blocking the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire downstream signaling pathway.

Muscarinic Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Muscarinic_Antagonist This compound / Ipratropium Muscarinic_Antagonist->M3_Receptor Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ release from Ca2 Ca2+ Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Leads to

Caption: Signaling pathway of muscarinic antagonists in airway smooth muscle.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound bromide and ipratropium bromide from various experimental models.

Table 1: Receptor Binding Affinity
CompoundReceptor SubtypepA2 ValueIC50 (nM)Reference(s)
Ipratropium Bromide M1-2.9[3]
M2-2.0[3]
M3-1.7[3]
Muscarinic (non-selective)8.39-[4]
This compound Bromide Muscarinic (non-selective)--[2]
Table 2: Efficacy in Asthma Models
ModelParameterThis compound BromideIpratropium BromideReference(s)
Human Asthmatics Peak Expiratory Flow (PEF)Significant increase over placebo for up to 10 hours (200 µg dose)Significant increase over placebo for up to 10 hours (80 µg dose)[5]
Onset of ActionSlower onset than ipratropiumAppears earlier (75-90 s after administration)[6]
Protective Effect against Methacholine Challenge (PD15FEV1)1628 ± 955.7 µg (200 µg dose)532.2 ± 434.8 µg (40 µg dose)[7]
Guinea Pig (in vivo) Duration of Bronchodilatory Effect-11.0 min (unformulated)[8]

PD15FEV1: Provocative dose of methacholine causing a 15% fall in FEV1.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of muscarinic antagonists.

Receptor Binding Assay Workflow Prep Prepare cell membranes expressing muscarinic receptors (e.g., from CHO cells or lung tissue) Incubate Incubate membranes with a radioligand (e.g., [3H]-NMS) and varying concentrations of the unlabeled antagonist (this compound or Ipratropium) Prep->Incubate Separate Separate bound and free radioligand (e.g., by rapid filtration) Incubate->Separate Quantify Quantify radioactivity of the bound ligand (e.g., using a scintillation counter) Separate->Quantify Analyze Analyze data to determine IC50 and Ki values (using non-linear regression analysis) Quantify->Analyze In Vivo Bronchoconstriction Assay Anesthetize Anesthetize guinea pig and measure baseline airway resistance Administer Administer test compound (this compound or Ipratropium) via inhalation or i.v. Anesthetize->Administer Challenge Induce bronchoconstriction with an agonist (e.g., acetylcholine or methacholine) at specific time points post-drug administration Administer->Challenge Measure Continuously measure changes in airway resistance Challenge->Measure Analyze Analyze the inhibition of the bronchoconstrictor response to determine efficacy and duration of action Measure->Analyze

References

A Head-to-Head Comparison of Oxitropium and Tiotropium in Preclinical COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed, objective comparison of oxitropium bromide and tiotropium bromide, two muscarinic receptor antagonists, based on available preclinical data in Chronic Obstructive Pulmonary Disease (COPD) models.

This document synthesizes experimental findings on their mechanisms of action, receptor affinity, bronchodilatory effects, and anti-inflammatory properties. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key studies. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.

Executive Summary

Tiotropium bromide, a long-acting muscarinic antagonist (LAMA), and this compound bromide, a short-acting muscarinic antagonist (SAMA), both function by blocking acetylcholine-mediated bronchoconstriction. However, a comprehensive review of preclinical data reveals significant differences in their receptor kinetics, duration of action, and anti-inflammatory efficacy. Tiotropium demonstrates a distinct kinetic selectivity for M3 over M2 muscarinic receptors, contributing to its prolonged bronchodilatory effects and a favorable safety profile. In contrast, this compound acts as a non-selective antagonist.

Preclinical studies in guinea pig models of COPD have provided robust evidence for tiotropium's ability to not only induce bronchodilation but also to significantly inhibit airway inflammation and remodeling. Similar comprehensive preclinical data for this compound in COPD models is less readily available in the public domain, limiting a direct head-to-head comparison of its anti-inflammatory and anti-remodeling properties with tiotropium.

Mechanism of Action and Signaling Pathways

Both this compound and tiotropium are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). In the airways, the M3 subtype, located on airway smooth muscle cells, is the primary mediator of bronchoconstriction. Acetylcholine binding to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which triggers smooth muscle contraction.

The M2 receptor, found on presynaptic cholinergic nerve terminals, functions as an autoreceptor, inhibiting further acetylcholine release. Blockade of M2 receptors can therefore lead to increased acetylcholine release, potentially counteracting the bronchodilatory effect of M3 receptor antagonism.

Experimental Workflow: LPS-Induced COPD Model in Guinea Pigs start Start acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Treatment Administration (e.g., Inhaled Tiotropium/Oxitropium or Vehicle) randomization->treatment lps_challenge Intranasal LPS or Saline Instillation (Twice weekly for 12 weeks) treatment->lps_challenge 30 min prior to challenge monitoring Monitor Animal Health and Body Weight lps_challenge->monitoring monitoring->lps_challenge Repeated Challenges euthanasia Euthanasia and Tissue Collection (24h after last challenge) monitoring->euthanasia analysis Histological and Biochemical Analysis euthanasia->analysis end End analysis->end

Navigating the Nuances of Muscarinic Antagonists: A Comparative Guide to Oxitropium and Long-Acting Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the therapeutic landscape for chronic obstructive pulmonary disease (COPD) is paramount. This guide provides an objective comparison of the short-acting muscarinic antagonist (SAMA) Oxitropium bromide and its long-acting counterparts (LAMAs), supported by experimental data, detailed protocols, and visual pathway and workflow diagrams.

A critical distinction in the clinical application of inhaled muscarinic antagonists for COPD lies in their duration of action. This compound bromide is classified as a short-acting muscarinic antagonist (SAMA), necessitating multiple daily doses for symptom management. In contrast, long-acting muscarinic antagonists (LAMAs) such as tiotropium, aclidinium, glycopyrronium, and umeclidinium, offer the convenience of once or twice-daily administration for maintenance therapy. This fundamental difference in pharmacokinetic profiles dictates their respective roles in COPD treatment strategies.

Comparative Efficacy of Short-Acting Muscarinic Antagonists: this compound vs. Ipratropium

Direct head-to-head clinical trials comparing this compound bromide to other LAMAs are scarce due to their different classifications and intended clinical use. However, studies comparing this compound to the more commonly used SAMA, ipratropium bromide, provide valuable insights into its relative efficacy.

Efficacy EndpointThis compound BromideIpratropium BromideStudy Details
Peak Expiratory Flow (PEF) Significant improvement over placebo for up to 10 hours.Significant improvement over placebo for up to 10 hours.A randomized, double-blind, placebo-controlled study in 20 asthmatic patients. Doses: this compound 200 mcg, Ipratropium 80 mcg.[1]
Forced Expiratory Volume in 1s (FEV1) Significant improvement from baseline.Similar bronchodilating effects to this compound at 15 minutes post-administration.A study comparing single metered aerosol doses. Doses: this compound 200 mcg, Ipratropium 40 mcg. Ipratropium showed a slightly earlier onset of action.[2]
Forced Vital Capacity (FVC) Significant improvement from baseline.Data not explicitly reported in a comparative context with this compound.
Exercise Endurance Significantly increased endurance time by 19% compared to placebo (p < 0.001).Not directly compared in the same study.A randomized, double-blind, placebo-controlled, crossover study in 38 male patients with stable COPD. Dose: this compound 400 mcg.[3]

Comparative Efficacy of Long-Acting Muscarinic Antagonists (LAMAs)

The LAMA class of bronchodilators has been extensively studied, with numerous clinical trials comparing the efficacy of different agents. The following table summarizes key findings from comparative studies.

Efficacy EndpointTiotropiumAclidiniumGlycopyrroniumUmeclidiniumStudy Details
Trough FEV1 (12 weeks, change from baseline in mL) 114.10101.40117.20136.70Network meta-analysis of 24 studies (n=21,311).[4]
Trough FEV1 (24 weeks, change from baseline in mL) 106.40128.10135.80115.00Network meta-analysis of 24 studies (n=21,311).[4]
St. George's Respiratory Questionnaire (SGRQ) Score (24 weeks, change from baseline) -2.43-4.60-3.14-4.69Network meta-analysis of 24 studies (n=21,311).[4]
Reduction in Moderate or Severe Exacerbations Effective in reducing exacerbation risk.Demonstrated efficacy in reducing exacerbations.Shown to reduce exacerbation rates.Effective in reducing exacerbations.LAMA/LABA combinations show an 8% reduction in moderate or severe COPD exacerbations compared to ICS/LABA combinations.[5]

Experimental Protocols

Protocol for a Randomized, Double-Blind, Placebo-Controlled, Crossover Study of this compound Bromide in Stable COPD

This protocol is based on a study evaluating the effects of this compound bromide on exercise performance.[3]

  • Participants: 38 male patients with stable chronic obstructive pulmonary disease (COPD) with a mean FEV1 of 40.8% predicted.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design.

  • Intervention: Inhalation of either 400 mcg of this compound bromide or an identical placebo.

  • Washout Period: A sufficient washout period between treatment arms to avoid carryover effects.

  • Assessments:

    • Spirometry: FEV1 and FVC were measured before and at 45 and 90 minutes after inhalation.

    • Exercise Tests: Performed 60 minutes after inhalation and included:

      • 6-minute walking tests (6MWT).

      • Progressive cycle ergometry (PCE).

      • Cycle endurance tests at 80% of the maximal workload of PCE.

  • Outcome Measures:

    • Primary: Change in exercise endurance time.

    • Secondary: Changes in 6-minute walking distance, maximal oxygen consumption, FEV1, and FVC.

Protocol for a Network Meta-Analysis of Long-Acting Muscarinic Antagonists

This protocol is based on a systematic review and network meta-analysis comparing the efficacy of various LAMAs.[4]

  • Data Sources: A systematic literature review of MEDLINE, EMBASE, and the Cochrane Central Register of Controlled Trials was conducted to identify randomized controlled trials.

  • Study Selection:

    • Inclusion Criteria: Randomized, controlled trials of at least 12 weeks duration in adult patients with stable COPD, comparing at least two of the following: tiotropium, aclidinium, glycopyrronium, umeclidinium, or placebo.

    • Exclusion Criteria: Studies with a duration of less than 12 weeks or those that did not report relevant efficacy outcomes.

  • Data Extraction: Two independent reviewers extracted data on study design, patient characteristics, and outcomes of interest.

  • Outcomes of Interest:

    • Primary: Change from baseline in trough FEV1 at 12 weeks.

    • Secondary: Change from baseline in trough FEV1 at 24 weeks, St. George's Respiratory Questionnaire (SGRQ) total score, and Transitional Dyspnea Index (TDI) focal score.

  • Statistical Analysis: A Bayesian network meta-analysis was performed to combine direct and indirect evidence from the included trials.

Visualizing the Science: Pathways and Processes

Muscarinic_Antagonist_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Airway Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release M3_receptor Muscarinic M3 Receptor ACh->M3_receptor Binds to Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on Ca_release SR->Ca_release Induces Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Antagonist Muscarinic Antagonist (this compound, LAMAs) Antagonist->M3_receptor Blocks Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Assessment cluster_analysis Phase 5: Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., FEV1/FVC < 0.7) Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Spirometry, Symptoms) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization (Double-Blind, Placebo-Controlled) Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Ipratropium/Placebo) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., LAMA) Randomization->Treatment_C Follow_Up_Visits Regular Follow-up Visits Treatment_A->Follow_Up_Visits Treatment_B->Follow_Up_Visits Treatment_C->Follow_Up_Visits Efficacy_Endpoints Efficacy Measurement (FEV1, FVC, Symptom Scores) Follow_Up_Visits->Efficacy_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Follow_Up_Visits->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results SAMA_vs_LAMA cluster_SAMA Short-Acting (SAMA) cluster_LAMA Long-Acting (LAMA) Muscarinic_Antagonists Muscarinic Antagonists This compound This compound Muscarinic_Antagonists->this compound Ipratropium Ipratropium Muscarinic_Antagonists->Ipratropium Tiotropium Tiotropium Muscarinic_Antagonists->Tiotropium Aclidinium Aclidinium Muscarinic_Antagonists->Aclidinium Glycopyrronium Glycopyrronium Muscarinic_Antagonists->Glycopyrronium Umeclidinium Umeclidinium Muscarinic_Antagonists->Umeclidinium SAMA_Features Key Features: - Rapid Onset - Shorter Duration (4-6 hrs) - 'As-needed' or regular use for  symptom relief LAMA_Features Key Features: - Slower Onset - Longer Duration (12-24 hrs) - Maintenance therapy for  persistent symptoms

References

A Head-to-Head Examination of Oxitropium and Other Inhaled Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anticholinergic bronchodilators for respiratory diseases, oxitropium bromide, a quaternary ammonium derivative of scopolamine, holds a significant place. This guide provides a detailed head-to-head comparison of this compound with other key anticholinergics, namely ipratropium bromide and tiotropium bromide, focusing on their performance based on experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor binding profiles, clinical efficacy, and the methodologies employed in pivotal studies.

Muscarinic Receptor Binding Affinity: A Comparative Analysis

The therapeutic efficacy of anticholinergic agents is rooted in their ability to antagonize muscarinic acetylcholine receptors (mAChRs) in the airways, leading to bronchodilation. The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body, and the selectivity profile of a drug for these subtypes can influence its efficacy and side-effect profile.

This compound bromide, like ipratropium bromide, is considered a non-selective muscarinic antagonist.[1][2] In contrast, tiotropium bromide exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors.[3][4] This kinetic profile is thought to contribute to its longer duration of action.

Below is a summary of the available quantitative data on the binding affinities (Ki or IC50 values) of these compounds for human muscarinic receptor subtypes. It is important to note that direct head-to-head studies measuring the Ki of this compound across all five receptor subtypes are limited in publicly available literature.

CompoundM1 (Ki/IC50, nM)M2 (Ki/IC50, nM)M3 (Ki/IC50, nM)M4 (Ki/IC50, nM)M5 (Ki/IC50, nM)Selectivity Profile
This compound Bromide Data not availableData not availableData not availableData not availableData not availableNon-selective[1][5]
Ipratropium Bromide 2.9[6]2.0[6]1.7[6]Data not availableData not availableNon-selective[1][2][7]
Tiotropium Bromide High Affinity[3]Lower Affinity (faster dissociation)[3][4]High Affinity (slow dissociation)[3][4]Data not availableData not availableKinetically selective for M1/M3 over M2[3][4]

Note: IC50 values are presented for Ipratropium Bromide as reported in the cited source. While IC50 is a measure of inhibitory concentration, it is often used as an approximation of binding affinity.

Clinical Efficacy: Head-to-Head Studies

Clinical trials provide crucial insights into the comparative performance of these anticholinergic agents in patient populations. The primary endpoint in many of these studies is the change in Forced Expiratory Volume in one second (FEV1), a key indicator of lung function.

This compound vs. Ipratropium

A randomized, double-blind study involving twenty asthmatic patients compared the effects of 200 micrograms of this compound bromide with 80 micrograms of ipratropium bromide and a placebo.[8] Both active treatments resulted in significantly higher Peak Expiratory Flow (PEF) values compared to placebo for up to 10 hours.[8] Importantly, there were no significant differences in PEF values between the this compound and ipratropium treatment groups at any time point, suggesting comparable efficacy in this patient population.[8]

This compound vs. Fenoterol (a beta-2 agonist)

In a study with patients suffering from stable asthma or chronic bronchitis, the bronchodilator response to this compound bromide was compared with that of the beta-2 agonist fenoterol.[9] In patients with chronic bronchitis, the peak response to this compound was equivalent to that of fenoterol.[9] However, in asthmatic patients, the response to this compound was approximately 30% of the response to fenoterol.[9] Combining this compound with fenoterol significantly increased both the magnitude and duration of the bronchodilator response in both patient groups.[9]

Tiotropium vs. Ipratropium

A systematic review of two randomized controlled trials involving 1073 participants with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) compared the long-term effectiveness of tiotropium and ipratropium bromide.[10][11] The review found that tiotropium treatment was associated with improved lung function, fewer COPD exacerbations, and fewer hospital admissions compared to ipratropium.[10][11] One of the included trials, a 13-week study, demonstrated that once-daily tiotropium (18 µg) was significantly more effective than four-times-daily ipratropium (40 µg) in improving trough, average, and peak FEV1 levels.[12]

The following table summarizes key clinical outcome data from a head-to-head study comparing tiotropium and ipratropium in patients with COPD.

Outcome MeasureTiotropium (18 µg once daily)Ipratropium (40 µg four times daily)Significance
Trough FEV1 Response (Day 92) 0.16 L (95% CI: 0.12 to 0.20)0.03 L (95% CI: 0.01 to 0.07)p < 0.05
Trough FVC Response (Day 92) 0.39 L (95% CI: 0.31 to 0.47)0.18 L (95% CI: 0.08 to 0.28)p < 0.05
Drug-Related Adverse Event (Dry Mouth) 14.7% of patients10.3% of patients-

Data from the Dutch Tiotropium Study Group.[12]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Muscarinic Receptor Binding Assay (General Protocol)

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. A general protocol involves the following steps:

  • Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are prepared through homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound, ipratropium, or tiotropium).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Measurement of FEV1 in Clinical Trials

The measurement of Forced Expiratory Volume in one second (FEV1) is a standardized procedure in clinical trials for respiratory diseases. The general protocol is as follows:

  • Patient Preparation: Patients are instructed to withhold any bronchodilator medication for a specified period before the test.

  • Spirometry Equipment: A calibrated spirometer that meets the standards of the American Thoracic Society/European Respiratory Society is used.

  • Procedure: The patient takes a full inspiration and then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.

  • Data Collection: The spirometer records the volume of air exhaled over time. The FEV1 is the volume of air exhaled in the first second of the forced expiration.

  • Reproducibility: The maneuver is repeated at least three times to ensure reproducible results. The highest FEV1 value is typically reported.

  • Data Analysis: Changes in FEV1 from baseline (before treatment) are calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflow

Muscarinic Receptor Signaling

Anticholinergics exert their effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Binds to Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Stimulates PKC activation PKC activation DAG->PKC activation Activates Bronchoconstriction Bronchoconstriction Ca2+ release->Bronchoconstriction Mucus Secretion Mucus Secretion PKC activation->Mucus Secretion This compound This compound This compound->M1/M3/M5 Blocks Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Acetylcholine_2->M2/M4 Binds to Gi/o Gi/o M2/M4->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces conversion of ATP to ATP ATP Reduced Bronchodilation Reduced Bronchodilation cAMP->Reduced Bronchodilation Oxitropium_2 This compound Oxitropium_2->M2/M4 Blocks

Muscarinic Receptor Signaling Pathways
Hypothetical Experimental Workflow for a Head-to-Head Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of inhaled anticholinergics.

Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Group A (this compound) Group A (this compound) Randomization->Group A (this compound) Group B (Comparator) Group B (Comparator) Randomization->Group B (Comparator) Group C (Placebo) Group C (Placebo) Randomization->Group C (Placebo) Baseline Assessment Baseline Assessment Group A (this compound)->Baseline Assessment Group B (Comparator)->Baseline Assessment Group C (Placebo)->Baseline Assessment Treatment Period Treatment Period Baseline Assessment->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Clinical Trial Workflow Example

Conclusion

This comparative guide highlights the similarities and differences between this compound, ipratropium, and tiotropium. While this compound and ipratropium demonstrate comparable efficacy as non-selective, short-acting muscarinic antagonists, tiotropium distinguishes itself with its kinetic selectivity and longer duration of action, which has been shown to translate into improved clinical outcomes in patients with COPD. The lack of comprehensive public data on the binding affinities of this compound across all muscarinic receptor subtypes underscores an area for future research to provide a more complete picture of its pharmacological profile. The detailed experimental protocols provided herein should aid in the critical appraisal of existing data and the design of future head-to-head studies in this important class of respiratory medicines.

References

Oxitropium vs. Fenoterol for Exercise-Induced Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oxitropium bromide and fenoterol hydrobromide for the management of exercise-induced asthma (EIA), also known as exercise-induced bronchoconstriction (EIB). The information presented herein is intended for an audience with a scientific background and focuses on the pharmacological profiles, efficacy data from clinical studies, and the underlying mechanisms of action of these two bronchodilators.

Executive Summary

Exercise-induced asthma is a common condition characterized by transient airway narrowing following physical exertion. The primary therapeutic approach involves the prophylactic use of bronchodilators. This guide examines two such agents: this compound bromide, a short-acting muscarinic antagonist (SAMA), and fenoterol hydrobromide, a short-acting beta-2 agonist (SABA).

While both drugs act as bronchodilators, their mechanisms of action, efficacy, and side effect profiles differ significantly. Evidence from clinical trials suggests that fenoterol is a highly effective agent for preventing EIA, demonstrating a robust protective effect in a majority of patients. In contrast, the efficacy of this compound bromide in this indication appears to be less consistent, with studies showing a beneficial effect in a smaller subset of individuals.

Mechanism of Action

The distinct pharmacological actions of this compound and fenoterol are rooted in their respective molecular targets within the airway smooth muscle.

This compound Bromide: Anticholinergic Pathway

This compound bromide is a quaternary ammonium derivative of scopolamine that acts as a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3) in the airways.[1] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound prevents the increase in intracellular calcium levels that leads to smooth muscle contraction and bronchoconstriction.[1]

Oxitropium_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to This compound This compound Bromide This compound->M3_Receptor Blocks

Caption: Signaling pathway of this compound Bromide. (Within 100 characters)
Fenoterol: Beta-2 Adrenergic Pathway

Fenoterol is a selective beta-2 adrenergic receptor agonist. It mimics the action of epinephrine on the beta-2 receptors of airway smooth muscle cells. This interaction activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins, resulting in the sequestration of intracellular calcium and relaxation of the smooth muscle, causing bronchodilation.

Fenoterol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fenoterol Fenoterol B2_Receptor Beta-2 Adrenergic Receptor Fenoterol->B2_Receptor Binds to Gs_Protein Gs Protein B2_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of Fenoterol. (Within 100 characters)

Comparative Efficacy in Exercise-Induced Asthma

Clinical studies directly comparing this compound and fenoterol for EIA have provided insights into their relative efficacy.

ParameterThis compound BromideFenoterolPlaceboReference
Protective Effect Benefited 1 of 8 patientsVery good protective effect in all 8 patientsBenefited 2 of 8 patients[2][3]
Mean Fall in FEV1 post-exercise Data not available18% (in combination with theophylline)32%[4]
Mean Post-exertional Increase in sRaw (cmH₂O·s) Data not available30 µg: 7.20 (±2.7) 50 µg: 9.33 (±3.8) 100 µg: 5.57 (±2.3) 200 µg: 5.28 (±1.6)28.9 (±10.0)[5]
Maximal Increase in Airway Resistance post-exercise (mean ± SD) Data not available13.4% (±29.2)344.1% (±312.2)[6]

Note: FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; sRaw: specific Airway Resistance. Data for this compound in EIA is limited. Some studies on fenoterol involved co-administration of other drugs.

A key comparative study found that fenoterol (400 µg) provided a very good protective effect against exercise-induced bronchoconstriction in all eight patients studied.[2][3] In contrast, this compound bromide (100 µg) only benefited one of the eight patients, a result that differed little from placebo, where two patients saw a benefit.[2][3]

Studies focusing on fenoterol have demonstrated its dose-dependent efficacy. In one study, inhaled fenoterol at doses of 50 µg and 200 µg significantly protected against exercise-induced bronchoconstriction compared to placebo.[1] Another study showed that 200 µg of fenoterol powder was sufficient to block EIA even in highly sensitive patients.[6]

Data for this compound's effect on EIA is less robust. While it has shown efficacy in improving exercise performance in patients with Chronic Obstructive Pulmonary Disease (COPD) by increasing FEV1, its protective effect against the specific triggers of EIA appears to be less pronounced.[2][7]

Experimental Protocols

The following outlines a typical experimental design for assessing the efficacy of bronchodilators in EIA.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Confirmed EIA) Baseline Baseline Measurements (FEV1, PEF, etc.) Patient_Recruitment->Baseline Drug_Admin Drug Administration (this compound, Fenoterol, or Placebo) Baseline->Drug_Admin Exercise_Challenge Standardized Exercise Challenge (e.g., Treadmill, Cycle Ergometer) Drug_Admin->Exercise_Challenge Post_Exercise Post-Exercise Measurements (FEV1, PEF at intervals) Exercise_Challenge->Post_Exercise Data_Analysis Data Analysis (Comparison of % fall in FEV1) Post_Exercise->Data_Analysis

Caption: Typical experimental workflow for an EIA clinical trial. (Within 100 characters)
Subject Population

Studies typically enroll patients with a confirmed history of asthma and documented EIA, often defined as a fall in FEV1 of ≥15% from baseline after a standardized exercise challenge.

Study Design

A common design is a randomized, double-blind, placebo-controlled, crossover study. This design allows each patient to serve as their own control, minimizing inter-individual variability.

Drug Administration

Investigational drugs (e.g., this compound, fenoterol) and placebo are administered via a metered-dose inhaler or nebulizer at a specified time before the exercise challenge. Dosages from cited studies include 100 µg for this compound bromide and 400 µg for fenoterol.[2][3]

Exercise Challenge

A standardized exercise protocol is employed, typically using a treadmill or cycle ergometer. The intensity and duration of exercise are controlled to achieve a target heart rate (e.g., 85% of the predicted maximum) or a specific level of ventilation for a set period (e.g., 6-8 minutes).

Outcome Measures

The primary outcome is typically the maximum percent fall in FEV1 from the pre-exercise baseline value, measured at specific intervals (e.g., 5, 10, 15, 20, and 30 minutes) after the completion of exercise. Other parameters such as Peak Expiratory Flow (PEF) and specific airway resistance (sRaw) may also be assessed.

Onset and Duration of Action

  • This compound Bromide: Generally has a slower onset of action compared to SABAs, with bronchodilator effects typically beginning within 30 minutes and peaking at 1-2 hours. The duration of action is approximately 6-8 hours.

  • Fenoterol: As a SABA, fenoterol has a rapid onset of action, usually within minutes. Its bronchodilator effect typically lasts for 4-6 hours.[8]

Adverse Effects

  • This compound Bromide: Being an anticholinergic, common side effects are typically mild and may include dry mouth, cough, and headache. Systemic anticholinergic effects are rare due to its quaternary ammonium structure, which limits systemic absorption.

  • Fenoterol: As a beta-2 agonist, potential side effects include tremor, palpitations, tachycardia, and headache. These effects are generally dose-dependent.

Conclusion

Based on the available experimental data, fenoterol demonstrates superior and more consistent efficacy in preventing exercise-induced asthma compared to this compound bromide. The rapid onset of action and potent bronchodilator effect of fenoterol make it a more reliable choice for the prophylactic treatment of EIA. While this compound bromide is an effective bronchodilator in other contexts, such as COPD, its role in the routine management of EIA is not well-supported by current evidence. For drug development professionals, the distinct signaling pathways of these agents offer different targets for the development of novel therapies for obstructive airway diseases. Further research with direct, quantitative comparisons in a larger cohort of patients with EIA would be beneficial to more definitively establish the comparative efficacy of these two compounds.

References

A Cross-Study Validation of Oxitropium's Therapeutic Potential in Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Oxitropium bromide, a short-acting muscarinic antagonist (SAMA), against other inhaled bronchodilators for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. By synthesizing data from multiple clinical studies, this document aims to offer an objective evaluation of this compound's efficacy and safety profile, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Comparative Efficacy of this compound Bromide

This compound bromide has demonstrated efficacy as a bronchodilator in patients with both asthma and COPD. Clinical trials have compared its performance against other anticholinergic agents, such as ipratropium bromide and tiotropium bromide, as well as beta-2 agonists like fenoterol.

Performance in Asthma

In a randomized, double-blind study involving 20 asthmatic patients, a 200 microgram dose of this compound bromide was compared to 80 micrograms of ipratropium bromide and a placebo. Both active treatments resulted in significantly higher peak expiratory flow (PEF) values compared to the placebo for up to 10 hours post-inhalation. Notably, there were no significant differences in PEF values between the this compound bromide and ipratropium bromide groups at any time point, suggesting comparable efficacy in this patient population.[1] Side effects were reported to be minimal, establishing this compound bromide as an effective bronchodilator for asthma.[1]

Performance in Chronic Obstructive Pulmonary Disease (COPD)

A study comparing this compound bromide with the beta-2 agonist fenoterol in 10 COPD patients found that both drugs produced a significant and similar degree of bronchodilation.[2] The duration of the bronchodilator effect was 3 hours for this compound and 4 hours for fenoterol.[2] When used in combination, this compound and fenoterol produced a significantly greater and longer-lasting bronchodilator effect than either drug alone.[2]

Another study in 14 COPD patients demonstrated that this compound bromide can improve exercise capacity.[3] Following inhalation of 800 micrograms of this compound, there was a significant increase in maximal workload, maximal minute ventilation, maximal oxygen consumption, and maximal carbon dioxide production compared to placebo.[3] This improvement in exercise performance was significantly correlated with the change in Forced Expiratory Volume in 1 second (FEV1).[3]

A retrospective study comparing preoperative treatment with tiotropium bromide versus this compound bromide in 166 COPD patients found that tiotropium led to better improvements in clinical symptoms and FEV1.[4][5] The incidence of postoperative pulmonary complications was also significantly lower in the tiotropium group.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative clinical studies involving this compound bromide.

Table 1: Comparison of Bronchodilator Efficacy in Asthma

Treatment GroupDosePrimary OutcomeResult
This compound bromide200 µgPeak Expiratory Flow (PEF)Significantly higher than placebo (p<0.05)[1]
Ipratropium bromide80 µgPeak Expiratory Flow (PEF)Significantly higher than placebo (p<0.05)[1]
Placebo-Peak Expiratory Flow (PEF)Baseline

No significant difference was observed between this compound bromide and Ipratropium bromide at any time point.[1]

Table 2: Comparison of Bronchodilator Efficacy in COPD

Treatment GroupDosePrimary OutcomeResultDuration of Effect
This compound bromide200 µgFEV1Significant improvement3 hours[2]
Fenoterol200 µgFEV1Significant improvement4 hours[2]
This compound + Fenoterol200 µg + 200 µgFEV1Significantly greater improvement than either drug alone7 hours[2]
Tiotropium bromide18 µg (preop)FEV1 ImprovementSuperior to this compound bromide[4][5]-
This compound bromide40 µg (preop)FEV1 ImprovementLess improvement than Tiotropium bromide[4][5]-

Table 3: Effect of this compound Bromide on Exercise Performance in COPD

ParameterThis compound bromide (800 µg)Placebop-value
FEV1 (L)1.01 ± 0.410.85 ± 0.34< 0.001[3][6]
Maximal Workload (W)94.0 ± 25.887.6 ± 24.7< 0.01[3][6]
Maximal Minute Ventilation (L/min)40.2 ± 12.336.8 ± 10.5< 0.05[3][6]
Maximal Oxygen ConsumptionSignificantly higherLower< 0.05[3][6]
Maximal Carbon Dioxide ProductionSignificantly higherLower< 0.05[3][6]

Mechanism of Action and Signaling Pathway

This compound bromide is a competitive antagonist of acetylcholine at muscarinic receptors.[7][8] It blocks M1, M2, and M3 muscarinic receptor subtypes in the respiratory tract.[7] The primary therapeutic effect, bronchodilation, is achieved through the blockade of M3 receptors on bronchial smooth muscle cells.[7][8] This inhibition prevents acetylcholine-induced increases in intracellular calcium, leading to smooth muscle relaxation and a reduction in airway resistance.[7]

This compound Signaling Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks Relaxation Muscle Relaxation (Bronchodilation) This compound->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Leads to

This compound's mechanism of action via M3 receptor antagonism.

Experimental Protocols

The clinical studies cited in this guide employed rigorous methodologies to ensure the validity of their findings. Key experimental protocols are detailed below.

Study Design for Efficacy Assessment

A common design for evaluating the efficacy of this compound bromide was the randomized, double-blind, placebo-controlled, crossover trial .[3][6]

  • Randomization: Patients were randomly assigned to receive either this compound bromide, a comparator drug, or a placebo in a predetermined sequence.

  • Blinding: Both the patients and the investigators were unaware of the treatment being administered to prevent bias.

  • Placebo Control: A placebo group was included to account for any psychological or other non-specific effects of the treatment.

  • Crossover: After a washout period, patients would switch to the other treatment arm. This design allows each patient to serve as their own control, reducing inter-individual variability.

Measurement of Bronchodilator Effect

The primary endpoint for assessing bronchodilation was typically the Forced Expiratory Volume in 1 second (FEV1) or Peak Expiratory Flow (PEF) .

  • Spirometry: FEV1 was measured using a spirometer. Patients were instructed to take a deep breath and then exhale as forcefully and rapidly as possible for at least 6 seconds. The volume of air exhaled in the first second was recorded. Measurements were typically taken before and at multiple time points after drug administration.[3][6]

  • Peak Flow Meter: PEF was recorded by patients using a portable peak flow meter. They were instructed to take a deep breath and then blow out as hard and fast as possible into the device. Readings were taken immediately before and at various intervals after inhalation.[1]

Assessment of Exercise Performance

To evaluate the impact of this compound bromide on exercise capacity in COPD patients, symptom-limited progressive cycle ergometry was utilized.[3][6]

  • Protocol: Patients performed exercise on a cycle ergometer with a progressively increasing workload until they reached their symptom-limited maximum.

  • Measurements: Key parameters measured during the test included workload, minute ventilation, oxygen consumption, and carbon dioxide production. Spirometry was also performed before and after each exercise test.[3][6]

Adverse Event Reporting

The safety profile of this compound bromide was assessed through the systematic collection and analysis of adverse events.

  • Data Collection: Adverse events were typically recorded at each study visit through patient interviews and clinical assessments. The severity and relationship to the study drug were evaluated by the investigators.

  • Classification: Adverse events were often categorized by body system and severity (e.g., mild, moderate, severe). Common adverse effects associated with anticholinergics include dry mouth.[4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a clinical trial evaluating the efficacy of this compound bromide.

Experimental_Workflow Start Patient Recruitment (Asthma or COPD) Screening Screening & Baseline Assessment (Spirometry, Clinical History) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (this compound) Randomization->GroupA Arm 1 GroupB Group B (Comparator/Placebo) Randomization->GroupB Arm 2 Treatment1 Treatment Period 1 GroupA->Treatment1 GroupB->Treatment1 DataCollection Data Collection at Multiple Time Points (FEV1/PEF, Adverse Events) Treatment1->DataCollection Washout Washout Period Treatment2 Treatment Period 2 (Crossover) Washout->Treatment2 GroupA2 Group A receives Comparator/Placebo Treatment2->GroupA2 GroupB2 Group B receives This compound Treatment2->GroupB2 GroupA2->DataCollection GroupB2->DataCollection DataCollection->Washout Analysis Statistical Analysis (Comparison of outcomes) DataCollection->Analysis End Conclusion on Efficacy & Safety Analysis->End

Typical crossover clinical trial workflow for this compound.

References

A Comparative Analysis of Oxitropium Bromide and New Generation Bronchodilators in the Treatment of Obstructive Airway Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Oxitropium bromide against a range of new generation long-acting muscarinic antagonists (LAMAs) and long-acting beta-agonists (LABAs). The following sections detail the comparative efficacy, safety profiles, and underlying mechanisms of action, supported by available clinical trial data and experimental protocols.

Introduction

This compound bromide is a short-acting anticholinergic agent that has been a valuable therapeutic option in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] It functions as a competitive antagonist of acetylcholine at muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation.[1][4] However, the advent of new generation long-acting bronchodilators, including LAMAs and LABAs, has significantly advanced the therapeutic landscape for obstructive airway diseases.[5][6] This guide offers an objective comparison to aid in research and development decisions.

Mechanism of Action

This compound bromide exerts its bronchodilatory effect by blocking M1 and M3 muscarinic receptors in the airways, preventing acetylcholine-induced bronchoconstriction and reducing mucus secretion.[1]

Newer generation LAMAs, such as tiotropium, glycopyrronium, and umeclidinium, also target M3 muscarinic receptors but are characterized by a longer duration of action, allowing for once-daily dosing.[7][8] LABAs, including indacaterol, olodaterol, and vilanterol, stimulate β2-adrenergic receptors in the airway smooth muscle, leading to relaxation and bronchodilation.[9][10] The combination of LAMAs and LABAs can produce a synergistic effect on bronchodilation.[11]

cluster_Anticholinergic Anticholinergic Pathway cluster_BetaAgonist Beta-Agonist Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Bronchoconstriction Bronchoconstriction M3_Receptor->Bronchoconstriction Activates This compound This compound This compound->M3_Receptor Blocks LAMAs New Gen. LAMAs (Tiotropium, etc.) LAMAs->M3_Receptor Blocks (Longer Duration) LABAs New Gen. LABAs (Indacaterol, etc.) Beta2_Receptor β2-Adrenergic Receptor LABAs->Beta2_Receptor Stimulates Bronchodilation Bronchodilation Beta2_Receptor->Bronchodilation Induces

Figure 1: Signaling Pathways of Bronchodilators.

Comparative Efficacy

Direct head-to-head clinical trial data for this compound against all new generation bronchodilators is limited. However, a comparison can be drawn from available studies, including a direct comparison with Tiotropium and data from trials where newer agents were compared against placebo or other active comparators.

Quantitative Data Summary

The following tables summarize key efficacy endpoints from various clinical trials. It is important to note that these trials were not all direct head-to-head comparisons and varied in their design, patient populations, and duration.

Table 1: Comparison of Anticholinergic Bronchodilators

DrugDosageComparatorPrimary EndpointResultCitation
This compound 200 µgTiotropium 18 µgTrough FEV1Data from NCT02172430 suggests a comparative study was conducted, but specific results are not detailed in the provided abstract.[12]
Tiotropium 18 µgIpratropium 40 µg (4x daily)Trough FEV1Significantly greater than ipratropium.[8][13][14]
5 µgPlaceboTrough FEV1Significant improvement vs. placebo.[15]
Glycopyrronium 50 µgTiotropium 18 µgFEV1 AUC0-4hSuperior to Tiotropium on Day 1.[2][16]
Umeclidinium 62.5 µgTiotropium 18 µgTrough FEV1 at Day 85Superior to Tiotropium.[17][18]

Table 2: Efficacy of Long-Acting Beta-Agonists (LABAs)

DrugDosageComparatorPrimary EndpointResultCitation
Indacaterol 150 µgTiotropium 18 µgTrough FEV1 at 12 weeksNon-inferior to Tiotropium.[19][20]
150 µgPlaceboTrough FEV1 at 12 weeksSignificantly greater than placebo.[21]
Olodaterol 5 µgPlaceboFEV1 AUC0-3h & Trough FEV1Significantly greater than placebo.[12]
Vilanterol (in combination with Fluticasone Furoate)25 µgPlaceboNot specified in abstractsEfficacy demonstrated in combination therapy.[22]

Table 3: Efficacy of LAMA/LABA Combinations

Drug CombinationDosageComparatorPrimary EndpointResultCitation
Umeclidinium/Vilanterol 62.5/25 µgTiotropium 18 µgTrough FEV1 at Day 169Superior to Tiotropium.[23]
Tiotropium/Olodaterol 5/5 µgTiotropium 5 µgTrough FEV1, SGRQ, TDISignificant improvements vs. Tiotropium alone.[24]
Indacaterol/Glycopyrronium -Tiotropium/Olodaterol & Umeclidinium/VilanterolFEV1, FVC, CAT score, ExacerbationsTiotropium/Olodaterol showed greater improvement in FEV1 and FVC.[22][25]

Experimental Protocols

Detailed experimental protocols for each cited study are extensive. However, a generalizable protocol for a randomized, double-blind, parallel-group study comparing bronchodilators in COPD is outlined below.

General Clinical Trial Protocol for Bronchodilator Efficacy in COPD
  • Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Male or female patients aged ≥40 years with a diagnosis of COPD, a smoking history of ≥10 pack-years, and a post-bronchodilator FEV1/FVC ratio of <0.70 and a post-bronchodilator FEV1 of <80% of predicted normal.[12]

    • Exclusion Criteria: Clinically significant cardiovascular conditions, history of asthma, or other respiratory disorders.[12]

  • Intervention: Patients are randomized to receive one of the following treatments via a specific inhalation device for a predefined period (e.g., 12 or 24 weeks):

    • Investigational Drug (e.g., this compound)

    • Active Comparator (e.g., Tiotropium)

    • Placebo

  • Endpoints:

    • Primary Endpoint: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) at the end of the treatment period.[23]

    • Secondary Endpoints:

      • Weighted mean FEV1 over a specific time interval (e.g., 0-6 hours) post-dose.[23]

      • St. George's Respiratory Questionnaire (SGRQ) total score for health status.

      • Transition Dyspnea Index (TDI) focal score.

      • Use of rescue medication.

      • Incidence of adverse events.

  • Assessments:

    • Spirometry is performed at baseline and at specified follow-up visits.

    • Patient-reported outcomes are collected using validated questionnaires.

    • Safety is monitored through the recording of adverse events, vital signs, and electrocardiograms (ECGs).

  • Statistical Analysis: Appropriate statistical methods (e.g., analysis of covariance - ANCOVA) are used to compare treatment groups for the primary and secondary endpoints.

Screening Screening & Baseline (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Tiotropium) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_A->FollowUp Treatment_B->FollowUp Placebo->FollowUp Endpoint End of Study (Primary & Secondary Endpoints) FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Figure 2: General Experimental Workflow.

Safety and Tolerability

This compound bromide is generally well-tolerated, with the most common side effect being dry mouth.[2] Cardiovascular effects are generally minimal.[1]

Newer generation LAMAs have a similar safety profile, with dry mouth being the most frequently reported adverse event. The safety of LABAs has been a topic of discussion, particularly regarding cardiovascular events; however, large-scale clinical trials have generally demonstrated a favorable safety profile for the newer, once-daily LABAs in patients with COPD.[26]

Table 4: Common Adverse Events

Drug ClassCommon Adverse Events
Short-Acting Anticholinergics (e.g., this compound) Dry mouth, throat irritation, cough
Long-Acting Muscarinic Antagonists (LAMAs) Dry mouth, nasopharyngitis, upper respiratory tract infection
Long-Acting Beta-Agonists (LABAs) Cough, nasopharyngitis, headache, tremor, palpitations

Conclusion

This compound bromide remains a useful short-acting bronchodilator. However, the new generation of long-acting bronchodilators, both LAMAs and LABAs, offer the significant advantage of once-daily dosing, which can improve patient adherence and provide sustained bronchodilation over a 24-hour period.[5] Available data suggests that newer LAMAs like tiotropium, glycopyrronium, and umeclidinium, and LABAs such as indacaterol and olodaterol, provide superior or non-inferior efficacy in improving lung function and patient-reported outcomes compared to older short-acting agents or placebo. The development of LAMA/LABA fixed-dose combinations represents a further advancement, offering a simplified and effective treatment regimen for patients with moderate-to-severe COPD.[5][27] Further head-to-head trials directly comparing this compound with this broader range of new-generation agents would be beneficial to definitively establish its comparative positioning in the current therapeutic armamentarium.

References

A Comparative Meta-Analysis of Oxitropium Bromide in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Oxitropium bromide, a quaternary ammonium anticholinergic agent, has been utilized in the management of obstructive airway diseases, primarily chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This guide provides a meta-view of its clinical trial performance, offering a comparative analysis against other bronchodilators, supported by experimental data and detailed methodologies for the cited studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of this compound bromide's therapeutic profile.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its bronchodilatory effect by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors in the smooth muscle of the airways.[3][4] By blocking M1 and M3 receptors, it inhibits the bronchoconstrictive effects of acetylcholine, leading to airway relaxation and improved airflow.[1][3] This action also contributes to a reduction in mucus secretion, further aiding in the clearance of airways.[1]

cluster_post Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 PLC PLC M3->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction This compound This compound Bromide This compound->M3 Antagonism

Signaling pathway of this compound Bromide's antagonism at the M3 muscarinic receptor.

Comparative Efficacy: this compound Bromide vs. Alternatives

Clinical trials have evaluated the efficacy of this compound bromide against placebo and other bronchodilators, including short-acting anticholinergics (SAMAs) like ipratropium bromide, long-acting muscarinic antagonists (LAMAs) like tiotropium bromide, and short-acting beta2-agonists (SABAs) like fenoterol.

This compound Bromide vs. Placebo

In studies involving patients with stable COPD, this compound bromide has demonstrated significant improvements in lung function compared to placebo.

Outcome MeasureThis compound Bromide (800 µg)Placebop-valueStudy
FEV1 (L) 1.01 ± 0.410.85 ± 0.34< 0.001Ikeda et al. (1994)[2]
Maximal Workload (W) 94.0 ± 25.887.6 ± 24.7< 0.01Ikeda et al. (1994)[2]
Maximal Minute Ventilation (L/min) 40.2 ± 12.336.8 ± 10.5< 0.05Ikeda et al. (1994)[2]
This compound Bromide vs. Ipratropium Bromide

Comparative studies between this compound bromide and ipratropium bromide in asthmatic patients have shown comparable efficacy in improving peak expiratory flow (PEF).

Time PointThis compound Bromide (200 µg) - PEFIpratropium Bromide (80 µg) - PEFSignificanceStudy
10 min - 10 hSignificantly higher than placeboSignificantly higher than placeboNo significant difference between active treatmentsMaesen et al. (1984)[5]
This compound Bromide vs. Fenoterol (a SABA)

Studies comparing this compound bromide with the beta2-agonist fenoterol have highlighted differences in onset and duration of action. Fenoterol generally exhibits a more rapid onset of peak effect, while this compound bromide demonstrates a more prolonged duration of action.[6] In patients with chronic bronchitis, the peak bronchodilator response to this compound bromide was comparable to that of fenoterol.[7] However, in asthmatic patients, the response to this compound bromide was approximately 30% of the response to fenoterol.[7]

ParameterThis compound BromideFenoterolStudy
Time to Peak Effect 120 minutes30 minutesPeel et al. (1981)[6]
Duration of Action (FEV1 within 5% of peak) 3 hours1 hourPeel et al. (1981)[6]

The combination of this compound bromide and fenoterol has been shown to produce a greater and more sustained bronchodilator response than either agent alone, without a significant increase in side effects.[6][7]

Dose-Response and Administration

Dose-ranging studies have been conducted to determine the optimal dosage of this compound bromide. In one study with nebulized this compound bromide in COPD patients, doses of 1500 µg and 2000 µg produced a significantly greater increase in FEV1 compared to 500 µg.[8] An appropriate dose for a metered-dose inhaler appears to be 200 micrograms.[6]

start Patient with Obstructive Airway Disease assess Assess Severity and Symptoms start->assess select_drug Select Bronchodilator Therapy assess->select_drug This compound This compound Bromide (e.g., 200 µg MDI) select_drug->this compound alternatives Alternative Bronchodilators (e.g., SABA, LAMA) select_drug->alternatives combination Combination Therapy (e.g., this compound + Fenoterol) select_drug->combination administer Administer via Inhalation This compound->administer alternatives->administer combination->administer monitor Monitor Lung Function (FEV1, PEF) and Symptoms administer->monitor evaluate Evaluate Efficacy and Side Effects monitor->evaluate adjust Adjust Treatment as Needed evaluate->adjust

General experimental workflow for a clinical trial involving this compound Bromide.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Key aspects of these protocols are summarized below.

Randomized, Double-Blind, Placebo-Controlled, Crossover Trial (Ikeda et al., 1994)[2]
  • Objective: To evaluate the effect of this compound bromide on exercise capacity in patients with stable COPD.

  • Participants: 14 patients with stable COPD.

  • Intervention: A single inhalation of either 800 µg of this compound bromide or a matching placebo.

  • Design: A randomized, double-blind, crossover design. Each patient received both treatments on separate days.

  • Assessments:

    • Spirometry (FEV1) was performed before and 90 minutes after inhalation.

    • Symptom-limited progressive cycle ergometry was performed 90 minutes after inhalation to assess maximal workload, maximal minute ventilation, maximal oxygen consumption, and maximal carbon dioxide production.

  • Statistical Analysis: Paired t-tests were used to compare the effects of this compound bromide and placebo.

Randomized, Double-Blind, Crossover Study (Maesen et al., 1984)[5]
  • Objective: To compare the efficacy of this compound bromide and ipratropium bromide in asthmatic patients.

  • Participants: 20 asthmatic patients.

  • Intervention: Single doses of placebo, 80 µg of ipratropium bromide, and 200 µg of this compound bromide administered via metered-dose inhaler.

  • Design: A randomized, double-blind, crossover design.

  • Assessments: Peak expiratory flow (PEF) was measured immediately before inhalation and at multiple time points up to 10 hours after inhalation.

  • Statistical Analysis: Statistical tests were used to compare the PEF values between the three treatment groups at each time point.

Double-Blind, Placebo-Controlled Study (Peel et al., 1981)[6]
  • Objective: To determine the optimal dose of this compound bromide and compare its efficacy with fenoterol and a combination of both.

  • Participants: 24 men with chronic, partially reversible airway obstruction.

  • Intervention: Three doses of this compound bromide (100 µg, 200 µg, and 300 µg), fenoterol (400 µg), and a combination of this compound (200 µg) and fenoterol (400 µg).

  • Design: A double-blind, placebo-controlled design.

  • Assessments: Subjective efficacy scores, FEV1, forced vital capacity (FVC), and mean forced expiratory flow over the middle half of the FVC were measured.

  • Statistical Analysis: Statistical comparisons were made between the different treatment arms.

Context within the Anticholinergic Class

While direct meta-analyses on this compound bromide are scarce, extensive research on other anticholinergics, particularly the LAMA tiotropium bromide, provides a broader context. Meta-analyses of tiotropium have demonstrated its efficacy in reducing COPD exacerbations and related hospitalizations compared to placebo and ipratropium.[9] When compared to long-acting beta2-agonists (LABAs), tiotropium showed a reduction in the number of participants experiencing one or more exacerbations.[10][11] These findings for a related long-acting agent underscore the therapeutic potential of muscarinic antagonists in the long-term management of COPD.

Conclusion

This compound bromide is an effective bronchodilator for patients with obstructive airway diseases. Clinical trial data demonstrates its superiority over placebo in improving lung function and exercise capacity. Its efficacy is comparable to the SAMA ipratropium bromide, and it offers a longer duration of action than the SABA fenoterol, albeit with a slower onset. The combination of this compound bromide with a beta2-agonist can provide enhanced and prolonged bronchodilation. For drug development professionals, these findings position this compound bromide as a viable option within the class of short-acting anticholinergic agents, with a well-defined mechanism of action and a favorable safety profile in the studied populations. Further large-scale, long-term comparative trials and meta-analyses would be beneficial to more definitively establish its place in therapeutic algorithms relative to newer long-acting agents.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Oxitropium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Oxitropium, an anticholinergic agent, requires specific handling and disposal procedures to mitigate risks to human health and the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves inspected for integrity prior to use.[1] In case of accidental exposure, follow these immediate first aid measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1] This ensures that the compound is managed in accordance with all federal and local regulations.

  • Segregation and Labeling :

    • Isolate all expired, unused, or contaminated this compound, including any contaminated labware (e.g., vials, syringes, PPE), from the general waste stream.

    • Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound" and include any other identifiers required by your institution or local regulations.

  • Containment :

    • Place the segregated this compound waste in a suitable, sealed, and leak-proof container to prevent environmental contamination.

    • For spills, avoid generating dust. Sweep or vacuum the spillage and collect it in a suitable container for disposal.[1]

  • Licensed Disposal :

    • Arrange for the collection and disposal of the contained this compound waste through a licensed hazardous material disposal company.

    • These companies are equipped to handle and incinerate pharmaceutical waste in facilities with afterburners and scrubbers to manage toxic fumes.[1]

  • Regulatory Compliance :

    • Ensure that all disposal activities adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3]

    • Be aware of any state-specific regulations that may be more stringent than federal laws.[2]

    • A key regulation to follow is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[4][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_disposal Disposal Pathway cluster_documentation Documentation & Compliance A Identify Unwanted this compound (Expired, Unused, Contaminated) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from General Waste B->C D Place in a Labeled, Sealed, Leak-Proof Hazardous Waste Container C->D E Is On-site Incineration Available and Permitted? D->E F Incinerate in an Approved Facility with Scrubber E->F Yes G Contact Licensed Hazardous Material Disposal Company E->G No I Maintain Disposal Records F->I H Store Securely for Pickup G->H H->I J Ensure Compliance with Federal and Local Regulations I->J

This compound Disposal Workflow

Environmental and Health Considerations

Improper disposal of pharmaceuticals like this compound can lead to the contamination of water supplies and soil, which can harm wildlife and potentially affect human health.[2] Anticholinergic drugs, if they enter the ecosystem, can have unintended pharmacological effects. Therefore, adherence to proper disposal protocols is not just a matter of regulatory compliance but also of public health and environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Oxitropium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Operational Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Oxitropium bromide. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound bromide in a powder form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.[1][2]

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-level respirator. For situations with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.Prevents inhalation of the fine powder, which can have pharmacological effects.
Eye and Face Protection Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashes or significant dust generation.[3]Protects against irritation and accidental contact with mucous membranes.
Hand Protection Double gloving with powder-free nitrile gloves is recommended.[2][3] Gloves must be inspected for tears or punctures before use.Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[4][5][6]
Body Protection A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, with a solid front, long sleeves, and tight-fitting cuffs.[2][3] For extensive handling, impervious clothing is advised.Prevents contamination of personal clothing and skin.
Foot Protection Disposable shoe covers should be worn over laboratory-appropriate footwear.Minimizes the tracking of chemical contaminants outside of the work area.[3]

II. Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety and consistency in handling this compound bromide.

A. Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly labeled.

  • Access: Restrict access to the storage area to authorized personnel only.

B. Handling and Use
  • Designated Area: All handling of powdered this compound bromide should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Ventilation: Ensure adequate ventilation to control airborne dust.

  • Weighing: When weighing, use a balance with a draft shield.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

C. Spill Management

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Workflow for Chemical Spill Cleanup

Spill_Cleanup Figure 1: Chemical Spill Cleanup Workflow for this compound Bromide Powder A 1. Evacuate & Secure Area B 2. Notify Supervisor & EHS A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill C->D E 5. Gently Cover with Wet Absorbent Material D->E F 6. Collect Contaminated Material E->F G 7. Decontaminate the Area F->G H 8. Dispose of Waste G->H I 9. Doff PPE & Wash Hands H->I

Caption: Figure 1 outlines the procedural steps for safely managing a spill of this compound bromide powder.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area.[7] Restrict access to the spill location.

  • Notify Supervisor and Environmental Health & Safety (EHS): Report the spill to your supervisor and the institutional EHS department.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as specified in the table above, including respiratory protection.[8]

  • Contain the Spill: Prevent the powder from becoming airborne. Avoid dry sweeping.

  • Gently Cover with Wet Absorbent Material: Lightly mist the spilled powder with water or cover it with damp absorbent pads to prevent dust generation.[8]

  • Collect Contaminated Material: Carefully scoop the wetted material into a labeled, sealable hazardous waste container.[3][7]

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.[8]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[1][7]

  • Doff PPE and Wash Hands: Remove PPE in a manner that avoids self-contamination and wash hands thoroughly.

III. Disposal Plan: Ensuring Regulatory Compliance

Proper disposal of this compound bromide and associated waste is crucial to protect the environment and comply with regulations.[2][9][10]

A. Waste Segregation and Collection
  • Hazardous Waste: All unused or expired this compound bromide, as well as any materials contaminated with it (e.g., gloves, gowns, absorbent pads), are considered pharmaceutical hazardous waste.[2][11]

  • Containers: Collect this waste in clearly labeled, sealed, and leak-proof hazardous waste containers.

B. Disposal Methods
  • Licensed Disposal Company: The primary method of disposal is through a licensed hazardous material disposal company.

  • Incineration: Incineration at a permitted facility is a common and effective method for destroying pharmaceutical waste.[10]

  • Prohibited Disposal: Do not dispose of this compound bromide down the drain or in the regular trash.[2]

Logical Relationship for Waste Disposal

Waste_Disposal Figure 2: this compound Bromide Waste Disposal Pathway A This compound Waste Generated (Unused product, contaminated PPE, etc.) B Segregate into Labeled Hazardous Waste Container A->B C Store in Designated Waste Accumulation Area B->C D Arrange for Pickup by Licensed Waste Disposal Vendor C->D E Transport to Permitted Treatment Facility D->E F Final Disposal (e.g., Incineration) E->F

Caption: Figure 2 illustrates the compliant pathway for the disposal of this compound bromide waste.

By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with this compound bromide, ensuring the well-being of their personnel and maintaining a safe and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxitropium
Reactant of Route 2
Oxitropium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.